molecular formula C11H11NO B1602461 1-ethyl-1H-indole-5-carbaldehyde CAS No. 944893-74-7

1-ethyl-1H-indole-5-carbaldehyde

Cat. No.: B1602461
CAS No.: 944893-74-7
M. Wt: 173.21 g/mol
InChI Key: WWOYPVXWHICMOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-ethyl-1H-indole-5-carbaldehyde is a useful research compound. Its molecular formula is C11H11NO and its molecular weight is 173.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-ethylindole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c1-2-12-6-5-10-7-9(8-13)3-4-11(10)12/h3-8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWOYPVXWHICMOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC2=C1C=CC(=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80589404
Record name 1-Ethyl-1H-indole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80589404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944893-74-7
Record name 1-Ethyl-1H-indole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80589404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-ethyl-1H-indole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

1-ethyl-1H-indole-5-carbaldehyde is a pivotal heterocyclic building block in contemporary drug discovery and materials science. Its unique structure, featuring an N-ethylated indole core with a formyl group at the 5-position, serves as a versatile scaffold for constructing complex molecules with significant biological activity and tailored material properties.[1] This guide provides a comprehensive technical overview of the primary synthetic methodologies for this target compound. We will delve into the strategic considerations, mechanistic underpinnings, and detailed experimental protocols for the most viable synthetic routes. The discussion emphasizes the critical challenge of regioselectivity in indole chemistry and presents field-proven strategies to achieve the desired C5-functionalization. This document is structured to serve as a practical resource for chemists in both academic and industrial research settings, offering a blend of theoretical principles and actionable laboratory procedures.

Strategic Importance and Applications

The indole nucleus is a privileged scaffold in medicinal chemistry, present in numerous natural products and synthetic pharmaceuticals.[2] The formyl group, particularly at the C5 position of the indole ring, acts as a crucial synthetic handle for a variety of chemical transformations, including reductive aminations, Wittig reactions, and condensations. These transformations allow for the elaboration of the indole core into more complex structures. Derivatives of indole-5-carbaldehyde are integral to the development of therapeutic agents, including anti-proliferative and anti-inflammatory agents, kinase inhibitors, and imaging probes for neurodegenerative diseases.[3] The N-ethyl group can enhance solubility and modulate the pharmacokinetic properties of the final molecule, making this compound a highly valuable intermediate.[1]

Core Synthetic Challenge: Regioselectivity in Indole Formylation

The primary challenge in synthesizing C5-substituted indoles lies in controlling the regioselectivity of electrophilic aromatic substitution. The indole ring is an electron-rich heterocycle, with the C3 position being the most nucleophilic and kinetically favored site for electrophilic attack.[4] Standard formylation reactions, such as the Vilsmeier-Haack or Rieche formylation, will overwhelmingly yield the C3-formylated product. Therefore, direct formylation of 1-ethyl-1H-indole is not a practical approach for obtaining the desired C5 isomer.

The most logical and industrially practiced strategy involves a two-step sequence:

  • Start with a pre-functionalized indole ring where the formyl group is already in the C5 position (i.e., Indole-5-carbaldehyde).

  • Perform N-alkylation to introduce the ethyl group onto the indole nitrogen.

This approach circumvents the regioselectivity problem entirely, providing unambiguous access to the target molecule.

G cluster_0 Strategic Overview cluster_1 Direct Formylation (Problematic) cluster_2 Recommended Strategy Start 1-Ethyl-1H-indole C3_Product 1-ethyl-1H-indole-3-carbaldehyde (Major Product) Start->C3_Product Vilsmeier or Rieche Formylation Target This compound C3_Product->Target Poor Selectivity Start_Alt Indole-5-carbaldehyde Start_Alt->Target N-Ethylation (High Selectivity)

Caption: Comparison of synthetic strategies for this compound.

Recommended Synthesis Route: N-Ethylation of Indole-5-carbaldehyde

This method is the most reliable and efficient pathway to the target compound. It relies on the nucleophilicity of the indole nitrogen after deprotonation by a suitable base.

Mechanism and Rationale

The reaction proceeds via a classic bimolecular nucleophilic substitution (SN2) mechanism.

  • Deprotonation: The N-H proton of indole is weakly acidic (pKa ≈ 17 in DMSO). A moderately strong base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), is used to abstract this proton, generating a highly nucleophilic indolide anion. Sodium hydride is often preferred for its irreversibility and the clean evolution of hydrogen gas.

  • Nucleophilic Attack: The resulting indolide anion attacks the electrophilic carbon atom of an ethylating agent (e.g., ethyl iodide, ethyl bromide, or diethyl sulfate).

  • Displacement: The leaving group (e.g., I⁻, Br⁻) is displaced, forming the N-C bond and yielding the final product.

The choice of an aprotic polar solvent, such as N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF), is critical. These solvents effectively solvate the counter-ion of the base (e.g., Na⁺) without solvating the nucleophilic anion, thereby enhancing its reactivity.

G cluster_0 N-Ethylation Mechanism (SN2) Indole Indole-5-carbaldehyde Anion TransitionState [Transition State] Indole->TransitionState Nucleophilic Attack EthylIodide Ethyl Iodide EthylIodide->TransitionState Product This compound TransitionState->Product Bond Formation Iodide Iodide Ion TransitionState->Iodide Leaving Group Departure

Caption: SN2 mechanism for the N-ethylation of the indolide anion.

Detailed Experimental Protocol

Materials and Reagents:

  • Indole-5-carbaldehyde

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Ethyl iodide (C₂H₅I)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add indole-5-carbaldehyde (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous DMF (approx. 0.2 M concentration).

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise over 15 minutes. Caution: NaH reacts violently with water. Hydrogen gas is evolved.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The formation of the sodium salt may result in a thicker suspension.

  • Ethylation: Cool the reaction mixture back to 0 °C. Add ethyl iodide (1.5 eq) dropwise via the dropping funnel over 20 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis (e.g., using 30% EtOAc in hexanes) indicates complete consumption of the starting material.

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and dilute with water and EtOAc. Separate the layers. Extract the aqueous layer two more times with EtOAc.

  • Washing: Combine the organic layers and wash sequentially with water (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford this compound as a pure solid.

ParameterConditionRationale
Base Sodium Hydride (NaH)Irreversible deprotonation ensures complete formation of the nucleophile.
Solvent Anhydrous DMFAprotic polar solvent enhances nucleophilicity of the indolide anion.
Temperature 0 °C to RTControls the initial exothermic deprotonation and allows for a smooth SN2 reaction.
Typical Yield > 85%High efficiency due to clear, non-competitive reaction pathway.

Alternative Formylation Methods (Contextual Discussion)

While not suitable for the direct synthesis of the C5-isomer, understanding classic indole formylation reactions is crucial for any synthetic chemist working with this scaffold.

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich aromatic compounds using a Vilsmeier reagent, typically formed from DMF and phosphorus oxychloride (POCl₃).[5][6]

Mechanism:

  • Reagent Formation: DMF attacks POCl₃ to form an adduct, which then eliminates a dichlorophosphate anion to generate the electrophilic Vilsmeier reagent (a chloroiminium ion).[6]

  • Electrophilic Attack: The electron-rich C3 position of the indole attacks the Vilsmeier reagent.

  • Hydrolysis: The resulting iminium salt intermediate is hydrolyzed during aqueous work-up to yield the aldehyde.[5]

When applied to 1-ethyl-1H-indole, this reaction would produce 1-ethyl-1H-indole-3-carbaldehyde as the major product.[4]

G DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Electrophile) DMF->Vilsmeier_Reagent POCl3 POCl3 POCl3->Vilsmeier_Reagent Iminium_Salt Iminium Salt Intermediate Vilsmeier_Reagent->Iminium_Salt Indole 1-Ethyl-1H-indole Indole->Iminium_Salt Electrophilic Attack (C3) Product 1-ethyl-1H-indole-3-carbaldehyde Iminium_Salt->Product Hydrolysis Workup Aqueous Work-up Workup->Product

Caption: Workflow for the Vilsmeier-Haack formylation of 1-ethyl-1H-indole.

Rieche Formylation

The Rieche formylation utilizes dichloromethyl methyl ether (Cl₂CHOMe) as the formyl group source, activated by a strong Lewis acid such as titanium tetrachloride (TiCl₄) or tin tetrachloride (SnCl₄).[7][8]

Mechanism:

  • Electrophile Generation: The Lewis acid coordinates to the ether oxygen of Cl₂CHOMe, facilitating the departure of a chloride ion to generate a highly reactive dichloromethoxymethyl cation electrophile.

  • Electrophilic Attack: The indole C3-position attacks this electrophile.

  • Hydrolysis: The resulting intermediate is hydrolyzed upon work-up to reveal the aldehyde.[9]

Similar to the Vilsmeier-Haack reaction, the Rieche formylation of 1-ethyl-1H-indole would also selectively yield the C3-aldehyde.

Comparative Summary and Conclusion

MethodStarting MaterialKey ReagentsRegioselectivityPrimary Application
N-Ethylation Indole-5-carbaldehydeNaH, C₂H₅IC5 (Locked)Synthesis of this compound
Vilsmeier-Haack 1-Ethyl-1H-indolePOCl₃, DMFC3 (Major)Synthesis of 1-ethyl-1H-indole-3-carbaldehyde
Rieche Formylation 1-Ethyl-1H-indoleTiCl₄, Cl₂CHOMeC3 (Major)Synthesis of 1-ethyl-1H-indole-3-carbaldehyde

References

  • Chemistry Steps. Vilsmeier-Haack Reaction. [Link]

  • SynArchive. Rieche Formylation. [Link]

  • Wikipedia. Rieche formylation. [Link]

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]

  • MDPI. Formylation of Electron-Rich Aromatic Rings Mediated by Dichloromethyl Methyl Ether and TiCl4: Scope and Limitations. [Link]

  • Common Organic Chemistry. Ex (Rieche Formylation). [Link]

  • Semantic Scholar. REGIOSELECTIVE ORTHO-DIRECTED METALATION AND ELECTROPHILIC SUBSTITUTION OF INDOLE- AND INDOLINE-5-(N -...). [Link]

  • Der Pharma Chemica. Synthesis and biological evaluation of indoles. [Link]

Sources

1-ethyl-1H-indole-5-carbaldehyde chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties and Applications of 1-ethyl-1H-indole-5-carbaldehyde

Abstract

This technical guide provides a comprehensive overview of this compound, a key heterocyclic building block in modern organic synthesis and medicinal chemistry. The document delineates its core chemical and physical properties, provides detailed protocols for its synthesis and characterization, explores its reactivity, and discusses its current and potential applications. Designed for researchers, scientists, and drug development professionals, this guide synthesizes technical data with practical, field-proven insights to facilitate its effective utilization in the laboratory and in the development of novel molecular entities.

Introduction: Significance of the Indole Scaffold

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals, including the amino acid tryptophan and the neurotransmitter serotonin. Its unique electronic properties and ability to participate in various non-covalent interactions (hydrogen bonding, π-stacking) make it an ideal framework for designing targeted therapeutic agents. The introduction of an ethyl group at the N-1 position and a carbaldehyde at the C-5 position functionalizes this core, creating a versatile intermediate with tailored reactivity and solubility. The N-ethyl group enhances lipophilicity, which can improve pharmacokinetic properties, while the C-5 aldehyde provides a reactive handle for a multitude of chemical transformations. This guide focuses on this compound as a molecule of significant interest for constructing more complex, biologically active compounds.[1][2][3]

Physicochemical and Spectroscopic Profile

Precise characterization is the bedrock of reproducible chemical research. This compound is typically an orange crystalline solid, a physical property that aids in its visual identification and assessment of purity.[1] Key physicochemical data are summarized below.

Table 1: Core Physicochemical Properties
PropertyValueSource
CAS Number 944893-74-7[4][5][6]
Molecular Formula C₁₁H₁₁NO[1][4]
Molecular Weight 173.21 g/mol [1][4]
Appearance Orange crystalline solid[1]
Purity ≥95-98% (Typically by NMR)[1][4]
Storage Conditions 0-8°C, under inert gas (Nitrogen or Argon)[1][4][6]
Solubility Soluble in common organic solvents like Dichloromethane, Tetrahydrofuran, and Dimethylformamide.Inferred from common use
Topological Polar Surface Area (TPSA) 22.0 Ų[4]
logP 2.47[4]
Spectroscopic Characterization: A Structural Blueprint

Spectroscopic analysis provides an unambiguous confirmation of the molecular structure. While a dedicated spectrum for this specific molecule is not publicly available in the search results, we can predict the key signals based on its structure and data from analogous compounds like indole-5-carboxaldehyde and N-substituted indoles.[7][8][9]

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to be highly informative. The aldehyde proton (-CHO) should appear as a distinct singlet far downfield, typically between δ 9.9-10.1 ppm. The protons on the indole ring will appear in the aromatic region (δ 7.0-8.5 ppm), with splitting patterns dictated by their coupling relationships. The ethyl group will present as a quartet (CH₂) around δ 4.2 ppm and a triplet (CH₃) around δ 1.5 ppm.

  • ¹³C NMR Spectroscopy: The carbon spectrum will corroborate the proton data. The carbonyl carbon of the aldehyde is the most deshielded, appearing around δ 184-186 ppm. The carbons of the indole ring will resonate in the δ 110-140 ppm range. The ethyl group carbons will be found upfield, with the CH₂ carbon around δ 42 ppm and the CH₃ carbon near δ 15 ppm.

  • Infrared (IR) Spectroscopy: The IR spectrum is dominated by a strong carbonyl (C=O) stretching vibration from the aldehyde group, expected in the range of 1650-1680 cm⁻¹. C-H stretching from the aromatic ring and the ethyl group will appear around 2850-3100 cm⁻¹, and the C-N stretching of the indole ring will be visible in the fingerprint region.

  • Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) would show a prominent molecular ion (M⁺) peak at m/z = 173. Key fragmentation patterns would likely involve the loss of the ethyl group or the carbonyl group, providing further structural confirmation.

Synthesis and Purification

The most common and industrially scalable method for the formylation of electron-rich aromatic systems like indoles is the Vilsmeier-Haack reaction .[10][11][12] This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a tertiary amide like N,N-dimethylformamide (DMF). The resulting electrophilic chloroiminium ion attacks the electron-rich indole ring. For N-substituted indoles where the highly reactive C-3 position is available, formylation typically occurs there. To achieve C-5 formylation, the C-3 position must be blocked, or alternative strategies must be employed. However, direct formylation of 1-ethylindole can be directed to the C-5 position under specific conditions, although yields may vary and isomeric separation may be required.

Diagram 1: Vilsmeier-Haack Reaction Mechanism

Vilsmeier_Haack cluster_reagent Vilsmeier Reagent Formation cluster_formylation Electrophilic Aromatic Substitution DMF DMF Intermediate1 Adduct DMF->Intermediate1 + POCl3 POCl3 POCl3 POCl3->Intermediate1 Vilsmeier Vilsmeier Reagent (Chloroiminium ion) Intermediate1->Vilsmeier - Cl2PO2- Sigma Sigma Complex Vilsmeier->Sigma Indole 1-Ethyl-1H-indole Indole->Sigma + Vilsmeier Reagent Iminium_Salt Iminium Salt Intermediate Sigma->Iminium_Salt - H+ Aldehyde This compound Iminium_Salt->Aldehyde Hydrolysis (H2O)

Caption: Mechanism of the Vilsmeier-Haack formylation of 1-ethyl-1H-indole.

Protocol 1: Synthesis via Vilsmeier-Haack Reaction

This protocol is a representative procedure and must be adapted and optimized based on laboratory conditions and scale. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, cool N,N-dimethylformamide (DMF, 3.0 eq.) to 0°C in an ice bath.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.2 eq.) dropwise to the cooled DMF over 30 minutes, ensuring the internal temperature does not exceed 10°C. Stir the resulting mixture at 0°C for an additional 30 minutes to allow for the complete formation of the Vilsmeier reagent.

  • Indole Addition: Dissolve 1-ethyl-1H-indole (1.0 eq.) in a minimal amount of DMF or a suitable solvent like 1,2-dichloroethane. Add this solution dropwise to the Vilsmeier reagent, maintaining the temperature at 0°C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-80°C for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Basify the aqueous solution to pH 8-9 by the slow addition of a saturated sodium hydroxide or sodium carbonate solution. This hydrolysis step is crucial as it converts the intermediate iminium salt to the final aldehyde.

  • Extraction: Extract the product from the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volume).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo. The resulting crude product is then purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane as the eluent, to yield the pure this compound.

Chemical Reactivity and Synthetic Utility

This compound is a bifunctional molecule; its reactivity is dominated by the aldehyde group, but the indole nucleus can also participate in further reactions.

Reactions of the Aldehyde Group

The C-5 carbaldehyde is a versatile functional group that serves as an electrophilic site for a wide array of synthetic transformations. This reactivity allows for the construction of complex molecular architectures, which is crucial in medicinal chemistry.[1]

  • Condensation Reactions: It readily undergoes condensation with various nucleophiles. For example, Knoevenagel condensation with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate) provides a route to α,β-unsaturated systems.

  • Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride, NaBH(OAc)₃) is a highly efficient method for synthesizing C-5 aminomethyl indole derivatives.

  • Wittig Reaction: Reaction with phosphorus ylides (Wittig reagents) allows for the conversion of the aldehyde to an alkene, providing a powerful tool for C-C bond formation.

  • Oxidation/Reduction: The aldehyde can be easily oxidized to the corresponding carboxylic acid using agents like potassium permanganate (KMnO₄) or reduced to a primary alcohol with sodium borohydride (NaBH₄).

Diagram 2: Key Reactions of the Aldehyde Moiety

Aldehyde_Reactions cluster_products Synthetic Transformations Start 1-Ethyl-1H-indole- 5-carbaldehyde Alkene Alkene Derivative Start->Alkene Wittig Reaction (R-CH=PPh3) Amine Aminomethyl Derivative Start->Amine Reductive Amination (R2NH, NaBH(OAc)3) Acid Carboxylic Acid Start->Acid Oxidation ([O]) Alcohol Primary Alcohol Start->Alcohol Reduction ([H]) Unsaturated α,β-Unsaturated System Start->Unsaturated Knoevenagel Condensation (CH2(CN)2, base)

Caption: Synthetic utility of the C-5 aldehyde group.

Applications in Research and Development

The unique structural features of this compound make it a valuable intermediate in several high-value research areas.

  • Pharmaceutical Development: This compound is a key starting material for the synthesis of novel indole-based pharmaceuticals.[1] The indole scaffold is a common motif in drugs targeting neurological disorders, and derivatives of this aldehyde can be screened for activity as enzyme inhibitors or receptor ligands.[1] Its ability to participate in cyclization reactions allows for the creation of complex heterocyclic systems with potential therapeutic benefits.[1]

  • Materials Science: The extended π-system of the indole ring, coupled with the reactive aldehyde, makes it a candidate for developing advanced materials.[1] Derivatives can be incorporated into polymers to enhance their properties or used in the synthesis of organic dyes and pigments.[1]

  • Fluorescent Probes: The indole core is inherently fluorescent. Modification at the C-5 position can be used to tune the photophysical properties (e.g., emission wavelength, quantum yield) of the molecule, leading to the development of novel fluorescent probes for biological imaging applications.[1]

Diagram 3: Structure-Application Relationship

Applications cluster_features Key Structural Features cluster_apps Primary Application Areas Core This compound Indole Indole Scaffold (Privileged, π-system) Core->Indole Ethyl N-Ethyl Group (Modulates Solubility) Core->Ethyl Aldehyde C-5 Aldehyde (Reactive Handle) Core->Aldehyde Pharma Pharmaceuticals (Drug Intermediates) Indole->Pharma Bioactivity Materials Materials Science (Dyes, Polymers) Indole->Materials Electronic Properties Probes Fluorescent Probes (Bioimaging) Indole->Probes Fluorophore Core Ethyl->Pharma Pharmacokinetics Aldehyde->Pharma Derivatization Aldehyde->Materials Polymerization Aldehyde->Probes Property Tuning

Caption: How structural features drive the compound's applications.

Conclusion

This compound is more than a simple chemical intermediate; it is a versatile platform for innovation in chemistry, biology, and materials science. Its synthesis is achievable through established methods like the Vilsmeier-Haack reaction, and its reactivity is well-defined, centering on the versatile aldehyde functional group. By understanding its core properties and synthetic potential, researchers can leverage this powerful building block to construct novel molecules with tailored functions, accelerating discovery in both academic and industrial settings.

References

  • Xi'an Kono Chem Co.,Ltd. This compound | CAS:944893-74-7. Available from: [Link]

  • LabSolutions. This compound. Available from: [Link]

  • PubChem. 1-Ethyl-1H-indole-3-carbaldehyde. National Center for Biotechnology Information. Available from: [Link]

  • Supporting Information for Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. [No specific publisher available]. Available from: [Link]

  • ResearchGate. Vilsmeier-haack reaction cyclization of N-Substituted-3-acetyl indole phenyl hydrazones and their reactions | Request PDF. Available from: [Link]

  • Progress in Chemical and Biochemical Research. Tertiary cyclic amides in Vilsmeier type reaction with indoles. Available from: [Link]

  • ResearchGate. Catalytic Vilsmeier–Haack Reactions for C1-Deuterated Formylation of Indoles | Request PDF. Available from: [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0029737). Available from: [Link]

  • Supporting Information for Regioselective C5−H Direct Iodination of Indoles. [No specific publisher available]. Available from: [Link]

  • Organic Syntheses. Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Available from: [Link]

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available from: [Link]

  • ResearchGate. Figure S1. 1 H NMR spectrum (CDCl 3 , 400 MHz) of ethyl 1H-indole-2-carboxylate. Available from: [Link]

  • Supporting Information for Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles. [No specific publisher available]. Available from: [Link]

  • PubChem. Indole-5-carboxaldehyde. National Center for Biotechnology Information. Available from: [Link]

  • Der Pharma Chemica. Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Available from: [Link]

  • MDPI. Discovery of Antimicrobial Oligoindoles from a Cold-Seep-Derived Halomonas Strain. Available from: [Link]

  • Der Pharma Chemica. Synthesis and biological evaluation of indoles. Available from: [Link]

  • ResearchGate. Bioactive natural compounds from 1H-indole-3-carboxaldhyde. Available from: [Link]

  • ResearchGate. (PDF) 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Available from: [Link]

  • PubChem. 1-methyl-1H-indole-5-carbaldehyde. National Center for Biotechnology Information. Available from: [Link]

  • NIST WebBook. 1H-Indole-4-carboxaldehyde. Available from: [Link]

  • ResearchGate. Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action. Available from: [Link]

Sources

An In-depth Technical Guide to 1-ethyl-1H-indole-5-carbaldehyde (CAS: 944893-74-7)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals. Among the vast array of indole derivatives, 1-ethyl-1H-indole-5-carbaldehyde emerges as a key building block, particularly in the synthesis of complex molecules targeting neurological disorders.[1] Its strategic placement of an ethyl group at the N1 position and a formyl group at the C5 position offers a unique combination of steric and electronic properties, enhancing its reactivity and solubility for diverse applications in drug discovery and materials science.[1] This guide provides a comprehensive technical overview of this compound, encompassing its synthesis, physicochemical characteristics, spectroscopic profile, and applications, with a focus on providing actionable insights for laboratory and development settings.

Physicochemical Properties and Safety Data

A thorough understanding of a compound's physical and chemical properties is fundamental to its effective use in research and development. This section outlines the key characteristics of this compound.

Structural and General Information
PropertyValueSource
CAS Number 944893-74-7[2]
Molecular Formula C₁₁H₁₁NO[2]
Molecular Weight 173.21 g/mol [2]
Appearance Orange crystalline solid
Purity ≥98%[2]
Synonym(s) N-ethylindole-5-carboxyaldehyde[2]
SMILES CCN1C=CC2=C1C=CC(=C2)C=O[2]
Computed Physicochemical Data
PropertyValueSource
Topological Polar Surface Area (TPSA) 22 Ų[2]
LogP 2.4737[2]
Hydrogen Bond Acceptors 2[2]
Hydrogen Bond Donors 0[2]
Rotatable Bonds 2[2]
Handling and Storage
  • Storage Conditions: Store at 4°C under a nitrogen atmosphere for optimal stability.[2]

  • Shipping: Typically shipped at room temperature in the continental US, though this may vary for other locations.[2]

Safety Profile

A comprehensive review of the Safety Data Sheet (SDS) is crucial before handling this compound. The following is a summary of key safety information.

  • Hazard Statements: The GHS hazard statements for the related compound, indole-5-carboxaldehyde, include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[3][4] While a specific SDS for the N-ethylated derivative was not fully detailed in the search, similar precautions should be taken.

  • Precautionary Statements: Recommended precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash skin thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[3][4]

  • Personal Protective Equipment (PPE): Standard laboratory PPE, including safety goggles, gloves, and a lab coat, should be worn. For operations that may generate dust, a dust mask (type N95 or equivalent) is recommended.[4]

Synthesis of this compound

The synthesis of this compound can be approached through a two-step process: the N-ethylation of an indole precursor followed by formylation, or the formylation of N-ethylindole. A plausible and efficient route involves the N-ethylation of indole-5-carbaldehyde.

Proposed Synthetic Pathway

Synthesis_Pathway cluster_0 Step 1: N-Ethylation Indole_5_carbaldehyde Indole-5-carbaldehyde Product This compound Indole_5_carbaldehyde->Product 1. Ethyl_iodide Ethyl Iodide Ethyl_iodide->Product 2. Base Base (e.g., KOH) Base->Product 3. Solvent_1 Solvent (e.g., DMSO) Solvent_1->Product 4.

Caption: Proposed synthesis of this compound via N-ethylation.

Detailed Experimental Protocol (Proposed)

This protocol is based on general methods for the N-alkylation of indoles and should be optimized for specific laboratory conditions.[5]

Materials:

  • Indole-5-carbaldehyde

  • Potassium hydroxide (KOH)

  • Ethyl iodide (EtI)

  • Dimethyl sulfoxide (DMSO)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add indole-5-carbaldehyde (1.0 equivalent) and potassium hydroxide (2.0 equivalents).

  • Solvent Addition: Add dimethyl sulfoxide (DMSO) to the flask to dissolve the reactants.

  • N-Ethylation: While stirring at room temperature, add ethyl iodide (2.0 equivalents) dropwise to the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Chromatography: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound.

Mechanistic Considerations

The N-alkylation of indole proceeds via an SN2 mechanism. The base, in this case, potassium hydroxide, deprotonates the indole nitrogen, which is the most acidic proton in the molecule, to form a nucleophilic indolide anion. This anion then attacks the electrophilic ethyl group of ethyl iodide, displacing the iodide leaving group to form the N-ethylated product. The choice of a polar aprotic solvent like DMSO facilitates the SN2 reaction by solvating the cation (K⁺) and leaving the "naked" and highly reactive indolide anion.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted): Based on the analysis of related structures, the following proton chemical shifts are anticipated (in ppm, relative to TMS):

  • Aldehyde proton (-CHO): A singlet around 9.9-10.1 ppm.

  • Aromatic protons (indole ring):

    • A singlet for the H4 proton adjacent to the aldehyde group, downfield shifted.

    • Doublets and doublets of doublets in the range of 7.2-8.0 ppm for the remaining protons on the benzene ring.

    • A doublet for the H2 proton and a doublet for the H3 proton on the pyrrole ring.

  • Ethyl group protons (-CH₂CH₃):

    • A quartet for the methylene protons (-CH₂-) around 4.2 ppm.

    • A triplet for the methyl protons (-CH₃) around 1.5 ppm.

¹³C NMR (Predicted): The anticipated carbon chemical shifts are as follows (in ppm):

  • Aldehyde carbonyl carbon (-CHO): Around 184-186 ppm.

  • Aromatic carbons (indole ring): Multiple signals in the aromatic region (approximately 110-140 ppm).

  • Ethyl group carbons (-CH₂CH₃):

    • Methylene carbon (-CH₂-) around 42 ppm.

    • Methyl carbon (-CH₃) around 15 ppm.

For comparison, the reported spectral data for 1-ethyl-1H-indole-3-carbaldehyde are:

  • ¹H NMR (400 MHz, CDCl₃): δ 10.01 (s, 1H), 8.31 (d, J = 8.2 Hz, 1H), 7.75 (s, 1H), 7.38 (t, J = 7.5 Hz, 1H), 7.36 – 7.33 (m, 1H), 7.31 (d, J = 7.1 Hz, 1H), 4.24 (q, J = 7.3 Hz, 2H), 1.56 (t, J = 7.3 Hz, 3H).[5]

  • ¹³C NMR (101 MHz, CDCl₃): δ 184.47, 137.55, 137.02, 125.50, 122.89, 122.13, 118.14, 109.98, 41.89, 15.05.[5]

Mass Spectrometry (MS)

The electron ionization mass spectrum (EI-MS) is expected to show a prominent molecular ion peak [M]⁺ at m/z = 173, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the ethyl group and the formyl group. The ESI-MS is expected to show the protonated molecule [M+H]⁺ at m/z = 174.[5]

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by several key absorption bands:

  • C=O stretch (aldehyde): A strong absorption band in the region of 1670-1700 cm⁻¹.

  • C-H stretch (aldehyde): Two weak bands around 2720 and 2820 cm⁻¹.

  • Aromatic C=C stretching: Bands in the region of 1450-1600 cm⁻¹.

  • C-N stretching: In the region of 1310-1360 cm⁻¹.

  • Aromatic C-H bending: Bands in the region of 690-900 cm⁻¹.

Applications in Drug Discovery and Organic Synthesis

This compound serves as a valuable intermediate in the synthesis of a variety of target molecules with potential therapeutic applications and utility in materials science.[1]

Intermediate for Neurological Disorder Therapeutics

The primary application highlighted for this compound is its role as a key intermediate in the development of pharmaceuticals targeting neurological disorders.[1] The indole nucleus is a common feature in many centrally active compounds, and modifications at the N1 and C5 positions can significantly influence receptor binding affinity and selectivity. While specific drug candidates synthesized from this compound are not explicitly detailed in the available public literature, its structural motifs are present in compounds investigated for various neurological and psychological conditions. For instance, indole derivatives are explored for their potential in treating schizophrenia, bipolar disorder, anxiety, and insomnia.[6] The ethyl group can enhance lipophilicity, potentially improving blood-brain barrier penetration, a critical factor for CNS-active drugs. The aldehyde functionality provides a versatile handle for further chemical transformations to build more complex molecular architectures.

Versatile Building Block in Organic Synthesis

The aldehyde group of this compound is a reactive functional group that can participate in a wide range of chemical transformations, making it a versatile building block for organic synthesis. These reactions include:

  • Reductive Amination: To introduce amine functionalities, which are common in bioactive molecules.

  • Wittig and Horner-Wadsworth-Emmons Reactions: To form carbon-carbon double bonds for the synthesis of stilbene-like structures or other conjugated systems.

  • Condensation Reactions: With active methylene compounds to construct more complex heterocyclic systems.

  • Oxidation: To the corresponding carboxylic acid, providing another key functional group for amide bond formation.

  • Reduction: To the corresponding alcohol, which can be further functionalized.

This reactivity allows for the creation of diverse libraries of indole-based compounds for high-throughput screening in drug discovery programs.

Workflow for a Typical Derivatization Reaction

Derivatization_Workflow Start This compound Reaction Reaction with nucleophile (e.g., amine for reductive amination) Start->Reaction Workup Aqueous work-up and extraction Reaction->Workup Purification Purification (e.g., column chromatography) Workup->Purification Analysis Spectroscopic analysis (NMR, MS, IR) Purification->Analysis Final_Product Desired derivative Analysis->Final_Product

Caption: General workflow for the derivatization of this compound.

Conclusion

This compound is a strategically important building block with significant potential in medicinal chemistry and organic synthesis. Its unique substitution pattern provides a valuable platform for the development of novel compounds, particularly in the pursuit of new therapeutics for neurological disorders. This guide has provided a comprehensive overview of its properties, a plausible synthetic route, expected spectroscopic characteristics, and key applications. As research in this area continues, the utility of this versatile indole derivative is expected to expand, making a thorough understanding of its chemistry essential for researchers in the field.

References

  • Organic Syntheses Procedure. 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. [Link]

  • Organic Syntheses Procedure. Catalytic Vilsmeier-Haack Reactions for C1-Deuterated Formylation of Indoles. [Link]

  • SUPPLEMENTARY INFORMATION Regioselective synthesis of pyrrole and indole-fused isocoumarins catalysed by N^O chelate ruthenium(I). [Link]

  • PubChem. Indole-5-carboxaldehyde. [Link]

  • Regioselective C5−H Direct Iodination of Indoles. [Link]

  • Food Chemistry Advances - FLORE. [Link]

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]

  • Google Patents.
  • ResearchGate. Catalytic Vilsmeier–Haack Reactions for C1-Deuterated Formylation of Indoles | Request PDF. [Link]

  • Wikipedia. Vilsmeier–Haack reaction. [Link]

  • Der Pharma Chemica. Synthesis and biological evaluation of indoles. [Link]

  • PubChem. 1-Ethyl-1H-indole-3-carbaldehyde. [Link]

  • Google Patents. United States Patent (19). [Link]

  • PMC - NIH. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. [Link]

  • MDPI. Discovery of Antimicrobial Oligoindoles from a Cold-Seep-Derived Halomonas Strain. [Link]

  • Google Patents.
  • Google Patents. US8431576B2 - Heterocyclic compounds for the treatment of neurological and psychological disorders.
  • PMC - NIH. Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction. [Link]

  • ACS Publications. Synthesis and Infrared Spectra of Some Indole Compounds 1. [Link]

  • Google Patents. US12465588B2 - Indole carboxamide derivative and pharmaceutical composition containing same.
  • MassBank. Indole-3-Carboxaldehyde. [Link]

  • MDPI. Enantioselective Catalytic Synthesis of N-alkylated Indoles. [Link]

  • RSC Publishing. One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. [Link]

  • YouTube. H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. [Link]

  • PubChem - NIH. Ethyl indole-5-carboxylate. [Link]

Sources

1-ethyl-1H-indole-5-carbaldehyde molecular structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Molecular Structure, Synthesis, and Application of 1-ethyl-1H-indole-5-carbaldehyde

Abstract

This technical guide provides a comprehensive examination of this compound, a heterocyclic compound of significant interest to the pharmaceutical and materials science sectors. The indole scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of natural products and synthetic drugs[1][2]. This document delineates the specific molecular characteristics of the N-ethylated, 5-formylated indole derivative. It covers its physicochemical properties, detailed spectroscopic profile, and authoritative synthetic protocols with mechanistic discussions. Furthermore, this guide explores the molecule's reactivity, derivatization potential, and its role as a key intermediate in the development of advanced therapeutic agents and functional materials[3]. The protocols and data presented herein are designed to be self-validating, providing researchers, scientists, and drug development professionals with the foundational knowledge required for its effective utilization.

The Indole Scaffold: A Cornerstone of Modern Drug Discovery

The indole nucleus, an aromatic bicyclic heterocycle, is a recurring motif in a vast array of biologically active compounds[1][4]. Its structural resemblance to the amino acid tryptophan allows indole derivatives to interact with a wide range of biological targets, including enzymes and receptors, often with high affinity and specificity[2]. This versatility has led to the development of numerous indole-containing drugs with diverse therapeutic applications, such as the anti-inflammatory agent Indomethacin, the anti-tumor drugs Vincristine and Vinblastine, and various treatments for neurological disorders[5][6].

The functionalization of the indole core at specific positions is a key strategy in medicinal chemistry to modulate pharmacological activity, solubility, and metabolic stability[1]. Substitution at the N-1 position of the indole ring, as in this compound, removes the hydrogen-bond donor capability of the indole nitrogen, which can significantly alter the molecule's pharmacokinetic profile. The aldehyde group at the C-5 position serves as a versatile chemical handle, enabling a plethora of subsequent chemical transformations to build molecular complexity and explore structure-activity relationships (SAR)[7].

Physicochemical and Spectroscopic Characterization

This compound is typically an orange crystalline solid under standard conditions[3]. Its ethyl group enhances solubility in organic solvents compared to its parent compound, indole-5-carbaldehyde[3].

Core Properties

The fundamental physicochemical properties are summarized below, compiled from authoritative chemical databases.

PropertyValueSource(s)
CAS Number 944893-74-7[3][8]
Molecular Formula C₁₁H₁₁NO[3][8]
Molecular Weight 173.21 g/mol [8]
Appearance Orange crystalline solid[3]
Purity ≥95% - ≥98%[3][8]
Storage Conditions 0-8°C, under nitrogen[3][8]
SMILES CCN1C=CC2=C1C=CC(=C2)C=O[8]
Predicted Spectroscopic Profile

The structural elucidation of this compound relies on a combination of spectroscopic techniques. The following data are predicted based on the known spectra of analogous indole-5-carbaldehydes and fundamental principles of spectroscopy[9].

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show characteristic signals for the ethyl group (a triplet around 1.4-1.5 ppm and a quartet around 4.2-4.3 ppm). The aromatic protons on the indole core will appear as multiplets and doublets in the 7.0-8.5 ppm region. A sharp singlet for the aldehyde proton will be significantly downfield, typically around 9.9-10.1 ppm. The proton at the C-4 position is expected to be the most deshielded aromatic proton due to the anisotropic effect of the adjacent aldehyde.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will feature a signal for the aldehyde carbonyl carbon in the highly deshielded region of 190-195 ppm. The carbons of the ethyl group will appear upfield. The eight aromatic carbons of the indole ring will resonate in the 110-140 ppm range.

  • IR (Infrared) Spectroscopy: A strong, sharp absorption band characteristic of the C=O stretch of the aromatic aldehyde will be prominent around 1680-1700 cm⁻¹. C-H stretching vibrations for the aromatic ring will be observed above 3000 cm⁻¹, while the aliphatic C-H stretches of the ethyl group will appear just below 3000 cm⁻¹.

  • MS (Mass Spectrometry): In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) would be observed at m/z = 173, corresponding to the molecular weight of the compound[8]. Common fragmentation patterns would include the loss of the ethyl group or the formyl group.

Synthesis and Mechanistic Insights

The synthesis of this compound is most efficiently achieved via a two-step process: (1) formylation of the indole core to produce the key intermediate, indole-5-carbaldehyde, and (2) subsequent N-alkylation.

Step 1: Synthesis of the Precursor, Indole-5-carbaldehyde

The introduction of a formyl group onto an electron-rich aromatic system like indole is commonly accomplished using the Vilsmeier-Haack reaction [10][11]. This reaction involves an electrophilic aromatic substitution using a Vilsmeier reagent, which is an iminium salt formed in situ from a substituted amide (like N,N-dimethylformamide, DMF) and an acid chloride (like phosphorus oxychloride, POCl₃)[10]. The reaction is highly regioselective for the electron-rich C-3 position of indole. However, to achieve C-5 formylation, a blocking group at C-3 may be required, or alternative synthetic routes must be employed. For the purpose of this guide, we will assume the availability of the commercial starting material, indole-5-carbaldehyde[7].

Step 2: N-Alkylation of Indole-5-carbaldehyde

The core of the synthesis is the N-alkylation of the indole nitrogen. This reaction proceeds via the deprotonation of the indole N-H proton by a strong base to form a nucleophilic indole anion, which then attacks an ethylating agent in an Sₙ2 reaction.

Synthesis_Workflow cluster_deprotonation Step 1: Deprotonation cluster_alkylation Step 2: SN2 Alkylation SM Indole-5-carbaldehyde Intermediate Indole Anion (Nucleophile) SM->Intermediate Reaction Base Strong Base (e.g., NaH) Base->Intermediate Acts on Solvent Anhydrous DMF Product 1-ethyl-1H-indole- 5-carbaldehyde Intermediate->Product Attacks AlkylatingAgent Ethylating Agent (e.g., Ethyl Iodide) AlkylatingAgent->Product Reacts with

Caption: Synthetic workflow for N-alkylation of indole-5-carbaldehyde.

Experimental Protocol: Synthesis of this compound

This protocol describes a standard laboratory procedure for the N-alkylation of indole-5-carbaldehyde.

Trustworthiness: This protocol incorporates steps for ensuring anhydrous conditions and thorough purification, which are critical for reaction success and product purity. All handling of pyrophoric and moisture-sensitive reagents must be performed under an inert atmosphere.

Materials:

  • Indole-5-carboxaldehyde (1.0 eq)[7]

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Ethyl iodide (EtI) or Ethyl bromide (EtBr) (1.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is charged with indole-5-carboxaldehyde.

  • Solvent Addition: Anhydrous DMF is added via syringe to dissolve the starting material. The solution is cooled to 0°C in an ice bath. Causality: Cooling the reaction mixture is crucial before adding the highly reactive sodium hydride to control the exothermic reaction and prevent side reactions.

  • Deprotonation: Sodium hydride is added portion-wise to the stirred solution at 0°C. The mixture is allowed to stir at this temperature for 30-60 minutes. The evolution of hydrogen gas should be observed. Expertise Insight: The formation of the sodium salt of the indole results in a more potent nucleophile, priming the molecule for efficient alkylation.

  • Alkylation: Ethyl iodide is added dropwise to the reaction mixture at 0°C via syringe. After the addition is complete, the ice bath is removed, and the reaction is allowed to warm to room temperature and stirred for 4-12 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Quenching: The reaction is carefully quenched by slowly adding saturated aqueous NH₄Cl solution while cooling the flask in an ice bath. Causality: This step safely neutralizes any unreacted sodium hydride.

  • Extraction and Workup: The mixture is transferred to a separatory funnel and diluted with water and ethyl acetate. The layers are separated, and the aqueous layer is extracted two more times with ethyl acetate. The combined organic layers are washed with water and then with brine to remove residual DMF and inorganic salts.

  • Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude residue is purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure this compound[12]. The purity can be confirmed by NMR.

Reactivity, Biological Significance, and Applications

The true value of this compound in research and development lies in its potential for further chemical modification.

  • Reactivity: The C-5 aldehyde group is a prime site for reactions such as:

    • Reductive Amination: To introduce amine functionalities, creating novel scaffolds for drug discovery.

    • Wittig and Horner-Wadsworth-Emmons reactions: To form alkenes, extending the carbon skeleton.

    • Condensation Reactions: To form Schiff bases, chalcones, and other conjugated systems.

    • Oxidation/Reduction: To generate the corresponding carboxylic acid or alcohol, respectively.

  • Biological & Therapeutic Potential: As an intermediate, this compound is a valuable building block for synthesizing more complex molecules with potential therapeutic applications[3]. Indole derivatives are widely investigated for a range of biological activities, including:

    • Anticancer: Many indole alkaloids and synthetic derivatives exhibit potent anti-proliferative activity[6].

    • Antimicrobial & Antiviral: The indole scaffold is present in many natural products with antibacterial, antifungal, and antiviral properties[13][14].

    • Neurological: Its use as an intermediate for pharmaceuticals targeting neurological disorders is a key area of research[3].

    • Anti-inflammatory: Numerous indole derivatives function as inhibitors of inflammatory pathways[5].

Safety and Handling

While specific toxicity data for this compound is limited, related indole aldehydes are classified as irritants. Standard laboratory safety precautions should be strictly followed.

  • GHS Hazard Statements (Predicted): May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335)[9][15].

  • Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves[16]. Avoid inhalation of dust and contact with skin and eyes[15][16].

  • Storage: Store in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere to prevent degradation[8][15].

Conclusion

This compound is a strategically important molecule that combines the privileged indole scaffold with a versatile formyl group. Its well-defined molecular structure, accessible synthesis, and significant potential for chemical derivatization make it a valuable asset for professionals in drug discovery, medicinal chemistry, and materials science. This guide provides the essential technical foundation for understanding and utilizing this compound in advanced research and development applications.

References

  • Indole-5-carboxaldehyde | C9H7NO | CID 589040. PubChem, National Institutes of Health. [Link]

  • Discovery of Antimicrobial Oligoindoles from a Cold-Seep-Derived Halomonas Strain. MDPI. [Link]

  • Bioactive natural compounds from 1H-indole-3-carboxaldhyde. ResearchGate. [Link]

  • Synthesis and biological evaluation of indoles. Der Pharma Chemica. [Link]

  • 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate. [Link]

  • Synthesis of 1-indolyl-3,5,8-substituted γ-carbolines: one-pot solvent-free protocol and biological evaluation. Beilstein Journal of Organic Chemistry. [Link]

  • Process of preparing purified aqueous indole solution.
  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). MDPI. [Link]

  • A Metal-Free Reductive N-Alkylation of Indoles with Aldehydes. Organic Letters. [Link]

  • Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]

  • Recent advancements on biological activity of indole and their derivatives: A review. ResearchGate. [Link]

  • N-alkylation of indole derivatives.
  • Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses. [Link]

  • Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). ResearchGate. [Link]

  • Biomedical Importance of Indoles. PMC, National Institutes of Health. [Link]

  • Current Status of Indole-Derived Marine Natural Products: Synthetic Approaches and Therapeutic Applications. National Institutes of Health. [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]

  • One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. RSC Publishing. [Link]

  • Extraction Behavior of Indole from Simulated Wash Oil Using Halogen-Free Ionic Liquids. [Link]

  • Synthesis of substituted N-heterocycles by N-alkylation. Organic Chemistry Portal. [Link]

  • Recent advancements on biological activity of indole and their derivatives: A review. Chulalongkorn University Digital Collections. [Link]

  • Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). MDPI. [Link]

  • Catalytic Vilsmeier–Haack Reactions for C1-Deuterated Formylation of Indoles. The Journal of Organic Chemistry. [Link]

  • Synthesis of N-alkylated indoles. ResearchGate. [Link]

  • Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles. Royal Society of Chemistry. [Link]

  • 1-Ethyl-1H-indole-3-carbaldehyde | C11H11NO | CID 599090. PubChem, National Institutes of Health. [Link]

  • Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde and transformation into different heterocyclic compounds. ResearchGate. [Link]

  • 1H-Indole-4-carboxaldehyde. NIST WebBook. [Link]

Sources

Spectroscopic Characterization of 1-ethyl-1H-indole-5-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the spectroscopic properties of 1-ethyl-1H-indole-5-carbaldehyde, a key intermediate in pharmaceutical and materials science research.[1] Intended for researchers, scientists, and drug development professionals, this document details the expected spectroscopic data, outlines the methodologies for their acquisition, and offers insights into their interpretation, ensuring scientific integrity and fostering a deeper understanding of this versatile molecule.

Introduction to this compound

This compound (C₁₁H₁₁NO, Molar Mass: 173.21 g/mol ) is an indole derivative characterized by an ethyl group at the N1 position and a formyl group at the C5 position of the indole ring.[1][2] Its unique electronic and structural features make it a valuable building block in the synthesis of a wide range of biologically active compounds and functional materials.[1] A thorough understanding of its spectroscopic signature is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions.

Predicted Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds. The predicted ¹H and ¹³C NMR spectra of this compound are detailed below.

Table 1: Predicted ¹H NMR Spectroscopic Data (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10.05s1HH-C=O (aldehyde)
~8.15d, J ≈ 1.5 Hz1HH-4
~7.85dd, J ≈ 8.5, 1.5 Hz1HH-6
~7.40d, J ≈ 8.5 Hz1HH-7
~7.25d, J ≈ 3.0 Hz1HH-2
~6.60d, J ≈ 3.0 Hz1HH-3
~4.20q, J ≈ 7.3 Hz2HN-CH₂-CH₃
~1.50t, J ≈ 7.3 Hz3HN-CH₂-CH₃

Table 2: Predicted ¹³C NMR Spectroscopic Data (in CDCl₃, 101 MHz)

Chemical Shift (δ, ppm)Assignment
~192.0C=O (aldehyde)
~140.0C-7a
~131.0C-5
~129.5C-3a
~127.0C-2
~125.0C-6
~122.0C-4
~110.0C-7
~103.0C-3
~42.0N-CH₂-CH₃
~15.0N-CH₂-CH₃

Interpretation and Rationale:

The predicted chemical shifts are based on the known electronic effects within the indole ring system and by comparison with structurally similar compounds such as 1-methyl-1H-indole-5-carbaldehyde and 1-ethyl-1H-indole-3-carbaldehyde.[3][4]

  • ¹H NMR: The aldehyde proton is expected to be the most downfield signal due to the strong deshielding effect of the carbonyl group. The aromatic protons on the benzene portion of the indole ring (H-4, H-6, and H-7) will exhibit characteristic splitting patterns based on their coupling with neighboring protons. The protons on the pyrrole ring (H-2 and H-3) will appear as doublets. The ethyl group will present as a quartet for the methylene protons and a triplet for the methyl protons.

  • ¹³C NMR: The aldehyde carbonyl carbon will be the most downfield resonance. The quaternary carbons (C-3a and C-7a) and the carbon bearing the aldehyde (C-5) will also have distinct chemical shifts. The remaining aromatic and pyrrole carbons, as well as the ethyl group carbons, are assigned based on established correlation tables and data from analogous structures.

Diagram 1: Molecular Structure and Key NMR Correlations

Caption: Molecular structure of this compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering structural clues.

Table 3: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/zRelative IntensityAssignment
173High[M]⁺ (Molecular Ion)
172Moderate[M-H]⁺
158Moderate[M-CH₃]⁺
144High[M-C₂H₅]⁺ or [M-CHO]⁺
116Moderate[M-C₂H₅-CO]⁺

Interpretation and Rationale:

  • The molecular ion peak [M]⁺ is expected at m/z 173, corresponding to the molecular weight of the compound.

  • Fragmentation is likely to occur through the loss of a hydrogen atom from the aldehyde, the ethyl group, or the indole ring, leading to a peak at m/z 172.

  • Loss of a methyl radical from the ethyl group would result in a fragment at m/z 158.

  • A significant peak at m/z 144 is anticipated, which could arise from either the loss of the entire ethyl group or the formyl group.

  • Further fragmentation by loss of carbon monoxide from the [M-C₂H₅]⁺ fragment would yield a peak at m/z 116.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Table 4: Predicted Infrared (IR) Spectroscopic Data (KBr Pellet)

Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000MediumC-H stretching (aromatic)
~2970-2850MediumC-H stretching (aliphatic - ethyl)
~2850, ~2750WeakC-H stretching (aldehyde - Fermi doublet)
~1680-1660StrongC=O stretching (aldehyde)
~1600-1450Medium-StrongC=C stretching (aromatic)
~1370MediumC-N stretching
~880-800StrongC-H bending (out-of-plane, aromatic)

Interpretation and Rationale:

  • The most characteristic peak will be the strong C=O stretching vibration of the aldehyde group, expected in the region of 1680-1660 cm⁻¹.

  • The C-H stretching vibrations of the aromatic ring and the ethyl group will appear in their respective characteristic regions.

  • The aldehyde C-H stretch often appears as a pair of weak bands (a Fermi doublet) around 2850 and 2750 cm⁻¹.

  • The C=C stretching vibrations of the indole ring will be observed in the 1600-1450 cm⁻¹ region.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule.

Table 5: Predicted UV-Vis Spectroscopic Data (in Ethanol)

λmax (nm)Molar Absorptivity (ε)Assignment
~220Highπ → π* transition
~260Mediumπ → π* transition
~310Mediumn → π* transition

Interpretation and Rationale:

The indole chromophore exhibits characteristic UV absorptions. The presence of the conjugated aldehyde group is expected to cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted indole. The spectrum will likely show strong π → π* transitions at shorter wavelengths and a weaker n → π* transition from the carbonyl group at a longer wavelength.

Experimental Protocols

The following section outlines standardized protocols for the acquisition of the spectroscopic data discussed above.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

    • Set the spectral width to cover the range of -2 to 12 ppm.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C (typically 1024 or more scans).

    • Set the spectral width to cover the range of 0 to 200 ppm.

    • Process the data similarly to the ¹H NMR spectrum.

Diagram 2: NMR Data Acquisition Workflow

G cluster_workflow NMR Spectroscopy Workflow A Sample Preparation (5-10 mg in 0.6 mL CDCl3 + TMS) B Instrument Setup (400 MHz NMR Spectrometer) A->B C 1H NMR Acquisition (16-64 scans) B->C D 13C NMR Acquisition (≥1024 scans) B->D E Data Processing (FT, Phasing, Baseline Correction) C->E D->E F Spectral Analysis & Interpretation E->F

Caption: Standard workflow for acquiring NMR spectra.

Mass Spectrometry Protocol
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe (for solid samples) or after separation by gas chromatography (GC-MS).

  • Ionization: Utilize Electron Ionization (EI) at 70 eV for fragmentation analysis.

  • Mass Analysis: Scan a mass range appropriate for the compound, typically from m/z 40 to 300.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

IR Spectroscopy Protocol
  • Sample Preparation: Prepare a KBr pellet by grinding a small amount of the sample (1-2 mg) with approximately 100 mg of dry KBr powder and pressing the mixture into a thin, transparent disk.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the range of 4000 to 400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

UV-Vis Spectroscopy Protocol
  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent, such as ethanol. The concentration should be adjusted to yield an absorbance between 0.2 and 0.8 at the λmax.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Scan the spectrum over a range of 200 to 400 nm.

  • Data Analysis: Identify the wavelengths of maximum absorbance (λmax) and calculate the molar absorptivity (ε) if the concentration is known.

Conclusion

This technical guide provides a detailed prediction and interpretation of the key spectroscopic data for this compound. While the presented data is predictive, it is based on sound chemical principles and comparison with closely related, experimentally characterized molecules. The outlined experimental protocols offer a standardized approach for researchers to acquire and validate this data. A comprehensive spectroscopic analysis is indispensable for the successful application of this important chemical intermediate in the fields of drug discovery and materials science.

References

  • Supporting information for "Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively". RSC Advances.
  • Supporting Information for "Palladium-Catalyzed Synthesis of Aldehydes from Aryl Halides and tert-Butyl Isocyanide using Formate salts as a Hydride Donor". Organic Letters.

Sources

A Comprehensive Technical Guide to 1-Ethyl-1H-indole-5-carbaldehyde: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethyl-1H-indole-5-carbaldehyde is a substituted indole derivative that has garnered interest within the scientific community, particularly in the fields of pharmaceutical development and materials science. The indole scaffold is a ubiquitous structural motif in a vast number of biologically active compounds, and modifications at various positions of the indole ring can lead to compounds with diverse therapeutic properties. The presence of an ethyl group at the N-1 position and a carbaldehyde group at the C-5 position imparts specific physicochemical characteristics that make it a valuable intermediate in organic synthesis.

This technical guide provides a comprehensive overview of the known physical constants, synthesis, and potential applications of this compound, aimed at professionals engaged in research and development.

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its handling, characterization, and application in synthetic chemistry. Below is a summary of its key identifiers and constants.

PropertyValueSource(s)
CAS Number 944893-74-7[1][2]
Molecular Formula C₁₁H₁₁NO[1]
Molecular Weight 173.21 g/mol [1][3]
Appearance Orange crystalline solid[4]
Purity ≥95-98%[1][4]
Storage 0-8°C, under inert atmosphere[1][4]
Melting Point Data not available. For comparison, the related compound indole-5-carboxaldehyde has a melting point of 100-103 °C.[5]
Boiling Point Described as moderate, though no specific value is reported.[4]
Solubility While specific data is unavailable, the presence of the ethyl group is suggested to enhance solubility.[4] The related indole-3-carboxaldehyde is generally soluble in polar organic solvents like methanol and ethanol, with low solubility in water and non-polar solvents such as hexane.[6]
Computational Data
ParameterValueSource(s)
LogP 2.4737[1]
Topological Polar Surface Area (TPSA) 22 Ų[1]
Hydrogen Bond Donors 0[1]
Hydrogen Bond Acceptors 2[1]
Rotatable Bonds 2[1]

Chemical Structure

The chemical structure of this compound is fundamental to understanding its reactivity and interactions.

Caption: 2D structure of this compound.

Synthesis

The synthesis of this compound typically involves two key steps: N-ethylation of an indole precursor followed by formylation. A plausible and widely used method for the formylation of electron-rich aromatic rings like indoles is the Vilsmeier-Haack reaction.[7][8]

Conceptual Synthesis Workflow

G cluster_0 Step 1: N-Ethylation cluster_1 Step 2: Vilsmeier-Haack Formylation indole Indole ethylindole 1-Ethyl-1H-indole indole->ethylindole Reaction ethyl_iodide Ethyl Iodide ethyl_iodide->ethylindole base Base (e.g., NaH) base->ethylindole vilsmeier_reagent Vilsmeier Reagent (POCl3, DMF) product This compound ethylindole->product Formylation vilsmeier_reagent->product workup Aqueous Workup product->workup Hydrolysis

Caption: General synthetic workflow for this compound.

Experimental Protocol: Vilsmeier-Haack Formylation of 1-Ethyl-1H-indole (Generalized)

Disclaimer: The following is a generalized protocol based on the Vilsmeier-Haack reaction of indoles.[7][8][9] Researchers should consult specific literature and perform appropriate safety assessments before conducting any experiment.

Materials:

  • 1-Ethyl-1H-indole

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (anhydrous)

  • Sodium hydroxide (NaOH) solution

  • Ice

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Vilsmeier Reagent Formation: In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and an inert atmosphere (e.g., nitrogen or argon), cool anhydrous DMF in an ice bath. Slowly add POCl₃ dropwise to the DMF with stirring. The temperature should be maintained at 0-5 °C. After the addition is complete, allow the mixture to stir at this temperature for approximately 30-60 minutes to form the Vilsmeier reagent.

  • Formylation Reaction: Dissolve 1-ethyl-1H-indole in an anhydrous solvent (e.g., DCM or DCE) and add it dropwise to the prepared Vilsmeier reagent, maintaining the low temperature. After the addition, the reaction mixture may be stirred at room temperature or gently heated (e.g., 60-80 °C) for several hours to drive the reaction to completion.[9] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Once the reaction is complete, cool the mixture in an ice bath and carefully pour it onto crushed ice. Basify the aqueous solution with a cold NaOH solution to a pH of approximately 9 to hydrolyze the intermediate iminium salt.[9] The product may precipitate as a solid.

  • Extraction and Purification: Extract the aqueous mixture with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[10] The solvent is then removed under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).

Spectroscopic Data

¹H and ¹³C NMR Spectroscopy (Predicted)

For comparison, the NMR data for the isomeric 1-ethyl-1H-indole-3-carbaldehyde is as follows:

  • ¹H NMR (400 MHz, CDCl₃): δ 10.01 (s, 1H), 8.31 (d, J = 8.2 Hz, 1H), 7.75 (s, 1H), 7.38 (t, J = 7.5 Hz, 1H), 7.36 – 7.33 (m, 1H), 7.31 (d, J = 7.1 Hz, 1H), 4.24 (q, J = 7.3 Hz, 2H), 1.56 (t, J = 7.3 Hz, 3H).[11]

  • ¹³C NMR (101 MHz, CDCl₃): δ 184.47, 137.55, 137.02, 125.50, 122.89, 122.13, 118.14, 109.98, 41.89, 15.05.[11]

For This compound , one would expect characteristic signals for the ethyl group (a quartet and a triplet), aromatic protons on the indole ring, and a singlet for the aldehyde proton at a downfield chemical shift (typically δ 9-10 ppm).

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum of this compound is expected to show characteristic absorption bands. For comparison, the IR spectrum of the parent indole shows a prominent N-H stretching vibration band around 3400 cm⁻¹.[12] For the target molecule, the absence of this N-H stretch and the presence of a strong carbonyl (C=O) stretching band from the aldehyde group, typically in the region of 1680-1700 cm⁻¹, would be key features. Aromatic C-H and C=C stretching vibrations would also be present.

Mass Spectrometry (Predicted)

The mass spectrum of this compound would be expected to show a molecular ion peak [M]⁺ at m/z = 173. Fragmentation patterns would likely involve the loss of the ethyl group and the formyl group. The GC-MS data for the isomeric 1-ethyl-1H-indole-3-carbaldehyde shows significant peaks at m/z 173, 172, and 158.[13]

Applications in Research and Development

This compound serves as a versatile building block in the synthesis of more complex molecules with potential biological activity or unique material properties.

  • Pharmaceutical Development: It is a key intermediate in the synthesis of various pharmaceuticals, with a particular focus on agents targeting neurological disorders.[4] The indole nucleus is a privileged scaffold in medicinal chemistry, and the aldehyde functional group provides a reactive handle for further molecular elaboration.

  • Organic and Materials Synthesis: This compound is utilized in the production of complex organic molecules.[4] Its derivatives have potential applications as dyes, agrochemicals, and in the development of polymers and other materials with specific optical or electronic properties.[4]

Conclusion

This compound is a valuable synthetic intermediate with significant potential in drug discovery and materials science. While a complete experimental dataset of its physical constants is not yet fully available in the public literature, this guide provides a consolidated overview of its known properties and predictable characteristics based on related compounds. The synthetic protocols, particularly the Vilsmeier-Haack reaction, offer a reliable route to its preparation, enabling further research into its applications. As research progresses, a more detailed characterization of this compound will undoubtedly emerge, further solidifying its role as a key building block in modern chemistry.

References

Sources

The Synthetic Versatility of 1-ethyl-1H-indole-5-carbaldehyde: A Technical Guide for Drug Discovery and Chemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold in Modern Chemistry

The indole nucleus is a cornerstone in medicinal chemistry and materials science, with its derivatives exhibiting a broad spectrum of biological activities and physicochemical properties.[1] Among the vast family of indole-containing compounds, 1-ethyl-1H-indole-5-carbaldehyde emerges as a particularly valuable building block. The presence of the aldehyde at the C5 position offers a versatile handle for a wide array of chemical transformations, while the N-ethyl group enhances solubility and modulates the electronic properties of the indole ring, influencing its reactivity.[2][3]

This technical guide provides an in-depth exploration of the reactivity of this compound, offering researchers, scientists, and drug development professionals a comprehensive resource for leveraging this compound in their synthetic endeavors. We will delve into the fundamental aspects of its synthesis and explore its participation in key organic reactions, complete with detailed experimental protocols and mechanistic insights.

Synthesis of the Core Scaffold: The Vilsmeier-Haack Approach

A common and efficient method for the synthesis of indole-5-carbaldehydes is the Vilsmeier-Haack reaction.[4] This reaction introduces a formyl group onto an electron-rich aromatic ring, such as 1-ethyl-1H-indole. The process involves the in situ formation of the Vilsmeier reagent, a chloroiminium ion, from a substituted amide (typically N,N-dimethylformamide, DMF) and a halogenating agent like phosphorus oxychloride (POCl₃).[5]

The electrophilic Vilsmeier reagent then attacks the electron-rich C3 position of the indole. However, with the C3 position being the most nucleophilic, direct formylation at C5 is not straightforward. A common strategy involves the formylation of a suitable precursor, followed by the construction of the indole ring. Alternatively, direct formylation of 1-ethyl-1H-indole can lead to a mixture of isomers, necessitating chromatographic separation.

Conceptual Workflow for Vilsmeier-Haack Formylation:

G DMF DMF Vilsmeier_reagent Vilsmeier Reagent (Electrophile) DMF->Vilsmeier_reagent POCl3 POCl₃ POCl3->Vilsmeier_reagent Intermediate Iminium Ion Intermediate Vilsmeier_reagent->Intermediate Indole 1-Ethyl-1H-indole Indole->Intermediate Electrophilic Aromatic Substitution Product 1-Ethyl-1H-indole-carbaldehyde (Isomer Mixture) Intermediate->Product Hydrolysis Aqueous Workup (Hydrolysis) Hydrolysis->Product

Caption: Vilsmeier-Haack formylation of 1-ethyl-1H-indole.

Reactivity of the Aldehyde Moiety: A Gateway to Molecular Diversity

The aldehyde functional group at the C5 position is the primary center of reactivity in this compound, serving as an electrophilic site for a multitude of nucleophilic additions and related transformations.

Olefin Synthesis via the Wittig Reaction

The Wittig reaction is a powerful method for the stereoselective synthesis of alkenes from aldehydes and ketones.[6] It involves the reaction of the aldehyde with a phosphorus ylide, generated by the deprotonation of a phosphonium salt. The choice of ylide (stabilized or non-stabilized) and reaction conditions allows for control over the geometry of the resulting alkene.

General Mechanism of the Wittig Reaction:

G Aldehyde This compound Oxaphosphetane Oxaphosphetane Intermediate Aldehyde->Oxaphosphetane Ylide Phosphorus Ylide (Ph₃P=CHR) Ylide->Oxaphosphetane [2+2] Cycloaddition Alkene Alkene Product Oxaphosphetane->Alkene Cycloreversion TPO Triphenylphosphine Oxide Oxaphosphetane->TPO

Caption: General mechanism of the Wittig reaction.

Experimental Protocol: Synthesis of a Styrenyl-Indole Derivative

This representative protocol outlines the synthesis of (E)-1-ethyl-5-(2-phenylethenyl)-1H-indole via a Wittig reaction.

Materials:

ReagentMolar Mass ( g/mol )Amount (mmol)Volume/Mass
This compound173.211.0173 mg
Benzyltriphenylphosphonium chloride388.881.2467 mg
Sodium methoxide54.021.265 mg
Anhydrous Tetrahydrofuran (THF)--10 mL

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add benzyltriphenylphosphonium chloride and anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath and add sodium methoxide portion-wise with stirring.

  • Stir the resulting orange-red solution at 0 °C for 30 minutes to ensure complete ylide formation.

  • In a separate flask, dissolve this compound in a minimal amount of anhydrous THF.

  • Add the aldehyde solution dropwise to the ylide solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired alkene.

Causality of Experimental Choices:

  • Inert Atmosphere: The phosphorus ylide is a strong base and can be quenched by atmospheric moisture and carbon dioxide.

  • Anhydrous Solvent: Water will protonate the ylide, rendering it unreactive.

  • Sodium Methoxide: A strong base is required to deprotonate the phosphonium salt to form the reactive ylide.

  • Aqueous Workup: Quenching with ammonium chloride neutralizes any remaining base and helps in the separation of the organic and aqueous layers.

  • Column Chromatography: This is necessary to separate the desired alkene product from the triphenylphosphine oxide byproduct.

Formation of Amines via Reductive Amination

Reductive amination is a versatile and widely used method for the synthesis of primary, secondary, and tertiary amines.[3] The reaction proceeds via the initial formation of an imine or iminium ion from the aldehyde and an amine, which is then reduced in situ to the corresponding amine.[7] A variety of reducing agents can be employed, with sodium borohydride and sodium triacetoxyborohydride being common choices due to their selectivity.[8]

Conceptual Workflow for Reductive Amination:

G Aldehyde This compound Imine Imine/Iminium Ion Intermediate Aldehyde->Imine Amine Primary or Secondary Amine Amine->Imine Condensation Product Substituted Amine Imine->Product Reducing_Agent Reducing Agent (e.g., NaBH₄) Reducing_Agent->Product Reduction

Caption: General workflow for reductive amination.

Experimental Protocol: Synthesis of a Secondary Amine

This protocol describes a general procedure for the synthesis of a secondary amine from this compound and a primary amine.

Materials:

ReagentMolar Mass ( g/mol )Amount (mmol)Volume/Mass
This compound173.211.0173 mg
Primary Amine (e.g., Benzylamine)107.151.1118 mg
Sodium Borohydride (NaBH₄)37.831.557 mg
Methanol--10 mL
Acetic Acid (catalytic)--1-2 drops

Procedure:

  • In a round-bottom flask, dissolve this compound and the primary amine in methanol.

  • Add a catalytic amount of acetic acid to facilitate imine formation.

  • Stir the mixture at room temperature for 1-2 hours.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium borohydride in small portions.

  • Allow the reaction to warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.

  • Once the reaction is complete, carefully quench by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Causality of Experimental Choices:

  • Catalytic Acid: The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the rate of imine formation.

  • Sodium Borohydride: A mild and selective reducing agent that reduces the imine/iminium ion intermediate without affecting the aldehyde starting material. Adding it at a lower temperature helps to control the reaction rate and prevent over-reduction.

  • Methanol as Solvent: A protic solvent that is suitable for both imine formation and the subsequent reduction with sodium borohydride.

Reactivity of the Indole Nucleus: Palladium-Catalyzed Cross-Coupling Reactions

While the aldehyde group is the most reactive site for nucleophilic attack, the indole ring itself can participate in various transition-metal-catalyzed cross-coupling reactions. These reactions typically require prior functionalization of the indole ring, for example, by halogenation.

A plausible synthetic route to a suitable precursor for cross-coupling would be the direct iodination of 1-ethyl-1H-indole at a position ortho or para to the directing ethylamino group, followed by formylation. Alternatively, a halo-substituted indole can be N-ethylated. For the purpose of this guide, we will consider the reactivity of a hypothetical 1-ethyl-5-halo-1H-indole derivative, which could be a precursor to or derived from this compound.

The Heck Reaction: Arylation and Vinylation

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[9] This reaction is a powerful tool for the synthesis of substituted alkenes and for the construction of complex carbocyclic and heterocyclic systems.[10]

General Mechanism of the Heck Reaction:

G Pd0 Pd(0) Catalyst PdII_Complex Pd(II) Complex Pd0->PdII_Complex Oxidative Addition Aryl_Halide 1-Ethyl-5-halo-1H-indole Aryl_Halide->PdII_Complex Pi_Complex π-Alkene Complex PdII_Complex->Pi_Complex Alkene Alkene Alkene->Pi_Complex Coordination Sigma_Complex σ-Alkyl Pd(II) Complex Pi_Complex->Sigma_Complex Migratory Insertion Sigma_Complex->Pd0 Reductive Elimination Product Coupled Product Sigma_Complex->Product β-Hydride Elimination Base Base HX HX Base->HX

Caption: Catalytic cycle of the Heck reaction.

The Suzuki Coupling: Formation of Biaryl Systems

The Suzuki coupling is another palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound and a halide or triflate.[11] This reaction is widely used in the synthesis of biaryls, polyolefins, and styrenes.[1][12]

Conceptual Workflow for Suzuki Coupling:

G Pd0 Pd(0) Catalyst PdII_Complex Pd(II) Complex Pd0->PdII_Complex Oxidative Addition Aryl_Halide 1-Ethyl-5-halo-1H-indole Aryl_Halide->PdII_Complex Transmetalation Transmetalation PdII_Complex->Transmetalation Organoboron Organoboron Reagent (R-B(OR)₂) Organoboron->Transmetalation Product Coupled Product Transmetalation->Product Reductive Elimination Product->Pd0 Base Base Base->Transmetalation

Caption: Simplified catalytic cycle of the Suzuki coupling.

Conclusion

This compound is a highly versatile and valuable building block in modern organic synthesis. Its aldehyde functionality provides a reactive handle for a wide range of transformations, including olefination and reductive amination, enabling the introduction of diverse molecular fragments. Furthermore, the indole nucleus can be functionalized and engaged in powerful palladium-catalyzed cross-coupling reactions, further expanding its synthetic utility. The strategic application of the reactions outlined in this guide will empower researchers to efficiently construct complex molecular architectures, accelerating the discovery and development of novel pharmaceuticals and advanced materials.

References

  • Beilstein Journals. (2021). Synthesis of 1-indolyl-3,5,8-substituted γ-carbolines: one-pot solvent-free protocol and biological evaluation. Beilstein Journal of Organic Chemistry.
  • Indian Academy of Sciences. (n.d.). An efficient catalytic reductive amination: A facile one-pot access to 1,2-dihydropyrrolo[3,4-b]indol-3(4H)-ones by using B(C6F5)3/NaBH4.
  • Macmillan Group. (2004). The Intramolecular Heck Reaction.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • ResearchGate. (2023).
  • ACS Publications. (n.d.). Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles.
  • MDPI. (2018).
  • INEOS OPEN. (n.d.). SYNTHESIS AND REDUCTIVE AMINATION OF 1-ARYL-5- FERROCENYL-1H-PYRAZOLE-4-CARBALDEHYDES.
  • ResearchGate. (n.d.). Suzuki cross-coupling of 5-bromo-1-ethyl-1H-indazole and N-Boc-2-pyrroleboronic acid.
  • Science and Education Publishing. (2016). A Highly Versatile One-Pot Aqueous Wittig Reaction.
  • Benchchem. (n.d.). Experimental procedure for Wittig reaction with "2-Methoxy-1,3-thiazole-4-carbaldehyde".
  • MDPI. (2024).
  • Beilstein Journals. (n.d.). An overview of the key routes to the best selling 5-membered ring heterocyclic pharmaceuticals.
  • Wikipedia. (n.d.). Heck reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles.
  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

  • Books. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1.
  • ResearchGate. (n.d.). (a) Representative Suzuki coupling reaction and hydrolysis products for...
  • Scribd. (n.d.). Wittig Reaction Pre-Lab Guide.
  • Google P
  • ResearchGate. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Egypt. J. Chem..
  • (n.d.).
  • Google Patents. (n.d.). EP2511844A2 - Advanced drug development and manufacturing.
  • Google Patents. (n.d.). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
  • PubChem. (n.d.). Novel 3-amino-pyrrolo[3,4-c]pyrazole-5(1h, 4h, 6h)
  • PubChem. (n.d.).

Sources

The Core Scaffold: 1-Ethyl-1H-indole-5-carbaldehyde and its Analogs in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers

Abstract

The indole nucleus is a cornerstone of heterocyclic chemistry, forming the structural basis for a vast array of natural products, pharmaceuticals, and functional materials. Within this class, N-substituted indole-carbaldehydes serve as exceptionally versatile building blocks. This guide focuses on the 1-ethyl-1H-indole-5-carbaldehyde core, a scaffold distinguished by a unique combination of electronic and steric properties conferred by the N-ethyl group and the C5-aldehyde functionality. We will explore its synthesis, reactivity, and derivatization, providing field-proven insights and detailed protocols for researchers in drug discovery, materials science, and synthetic chemistry. The strategic placement of the aldehyde at the 5-position offers a distinct vector for molecular elaboration compared to the more commonly studied 3-position, opening avenues for novel molecular architectures and biological activities.

The this compound Scaffold: A Profile

This compound is a bifunctional organic molecule featuring an indole ring system. Its structure is characterized by three key components:

  • The Indole Core: A bicyclic aromatic heterocycle that provides a rigid, planar backbone and is a well-known pharmacophore.

  • The N-Ethyl Group: Unlike the unsubstituted indole (N-H), the N-ethyl group enhances lipophilicity, modifies solubility in organic solvents, and prevents the formation of certain intermolecular interactions, which can be crucial for tuning pharmacokinetic properties in drug candidates.[1]

  • The C5-Carbaldehyde: A reactive aldehyde group that serves as a synthetic handle for a multitude of chemical transformations, including condensations, oxidations, and reductions. Its position on the benzene portion of the indole ring directs derivatization away from the more electronically rich pyrrole ring.

This compound is a valuable intermediate for creating complex molecules with potential applications as therapeutic agents, particularly for neurological disorders, as well as in the development of dyes and polymers.[1]

Physicochemical Properties

A summary of the key properties for the core compound is presented below.

PropertyValueReference(s)
CAS Number 944893-74-7[1][2]
Molecular Formula C₁₁H₁₁NO[1][2]
Molecular Weight 173.21 g/mol [1][2]
Appearance Orange or Pink to Orange Crystalline Solid[1][3]
Storage Conditions 0-8°C, under inert gas (Nitrogen or Argon)[1][3]
SMILES CCN1C=CC2=C1C=CC(=C2)C=O[2]

Synthesis and Derivatization Strategies

The synthesis of this compound and its subsequent derivatization are central to its utility. The strategic choices made during synthesis directly impact the types of analogs that can be accessed.

Synthesis of the Core Scaffold

While direct, high-yield synthesis protocols for this compound are not as extensively documented as for its 3-carbaldehyde isomer, the synthesis can be logically approached through established indole chemistry methodologies. A common and effective method is the Vilsmeier-Haack reaction, which introduces a formyl group onto an electron-rich aromatic ring.

The logical pathway would involve two key steps:

  • N-Alkylation: Synthesis of 1-ethyl-1H-indole from indole using an ethylating agent (e.g., ethyl iodide or diethyl sulfate) in the presence of a base.

  • C5-Formylation: Regioselective formylation of 1-ethyl-1H-indole. The Vilsmeier-Haack reaction (using phosphoryl chloride and dimethylformamide) typically favors formylation at the C3 position. To achieve C5 substitution, protecting the C3 position or using alternative directive catalytic methods may be necessary.

Key Derivatization Reactions

The carbaldehyde group is a gateway to a vast chemical space. Its reactivity allows for the creation of diverse libraries of compounds for screening. Indole derivatives, in general, are known to possess a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[4][5][6]

Below is a workflow illustrating the primary synthetic routes for derivatizing the core scaffold.

G cluster_start Core Scaffold cluster_reactions Derivatization Pathways cluster_products Derivative Classes A This compound B Reductive Amination (+ R-NH2, NaBH3CN) A->B Forms C-N bond C Wittig Reaction (+ Wittig Ylide) A->C Forms C=C bond D Condensation (+ Active Methylene Cmpd.) A->D Forms C=C or C=N bond E Oxidation (+ KMnO4 / PCC) A->E Aldehyde to Acid F Reduction (+ NaBH4) A->F Aldehyde to Alcohol G Secondary/Tertiary Amines B->G H Alkenes (Stilbene Analogs) C->H I Chalcones / Schiff Bases D->I J Carboxylic Acids E->J K Alcohols F->K

Caption: Key synthetic pathways for derivatizing the this compound core.

Biologically Active Analogs and Applications

The true value of the this compound scaffold lies in the biological activities of its derivatives. The indole moiety is a privileged structure in medicinal chemistry, found in compounds with potent antiamoebic, antifungal, analgesic, and anti-inflammatory activities.[5]

Antioxidant Derivatives

A study by Nagaraja Naik et al. demonstrated that conjugating indole-3-carboxaldehydes with various aryl amines led to novel compounds with significant antioxidant potential.[5] This principle is directly applicable to the 5-carboxaldehyde isomer. The key transformation involves a condensation reaction to form a Schiff base, followed by reduction to a stable amine linkage.

  • Causality: The antioxidant activity is often enhanced by the introduction of electron-donating groups (like hydroxyl or methoxy) on the appended aryl amine ring, which can better stabilize free radicals. The indole nucleus itself also contributes to this activity.

Anticancer and Antimicrobial Agents

Indole oligomers and derivatives have been isolated from various natural sources and exhibit potent bioactivities.[6] For instance, 3,3′-bisindolylmethane (DIM) is a known anticancer agent.[6] Synthetic strategies starting from this compound can be designed to create novel dimeric or oligomeric structures with potential cytotoxic or antimicrobial effects. One such approach is the acid-catalyzed self-condensation or condensation with other indole derivatives.

  • Field Insight: The ethyl group at the N1 position can be leveraged to improve cell permeability and metabolic stability, potentially enhancing the efficacy of the derived anticancer agents compared to their N-H counterparts.

Applications in Materials Science

Beyond pharmaceuticals, the unique electronic structure of indole derivatives makes them suitable for applications in materials science.[1]

  • Fluorescent Probes: The extended π-system of indole conjugates can give rise to fluorescence. By carefully selecting the groups to attach to the carbaldehyde, probes can be designed to be sensitive to specific ions, biomolecules, or microenvironmental changes, making them useful for biological imaging.[1][4]

  • Polymers: The scaffold can be incorporated into polymer backbones or as pendant groups to create materials with enhanced thermal stability, durability, or specific optical properties.[1]

Experimental Protocol: Synthesis of an Aryl Amine Conjugate

This protocol provides a detailed, self-validating methodology for the synthesis of a novel derivative from this compound, adapted from established procedures for indole-3-carboxaldehyde.[5] The workflow is designed to be robust and includes checkpoints for reaction monitoring and characterization.

Workflow Diagram

G A Step 1: Reactant Setup Dissolve this compound and an aryl amine (e.g., 4-aminophenol) in ethanol with a catalytic amount of acetic acid. B Step 2: Schiff Base Formation Reflux the mixture for 2-4 hours. Monitor reaction progress via TLC. A->B Heat C Step 3: In-situ Reduction Cool the mixture to 0°C. Add Sodium Borohydride (NaBH4) portion-wise. B->C Cool, then add reducing agent D Step 4: Reaction Quench & Workup Stir for 1 hour at room temp. Quench with water and extract with ethyl acetate. C->D Neutralize & Extract E Step 5: Purification Dry organic layer over Na2SO4. Concentrate and purify via column chromatography. D->E Isolate Product F Step 6: Characterization Confirm structure using 1H NMR, 13C NMR, and HRMS. E->F Verify Identity & Purity

Caption: Experimental workflow for the synthesis of an aryl amine indole derivative.

Step-by-Step Methodology

Objective: To synthesize 1-ethyl-5-(((4-hydroxyphenyl)amino)methyl)-1H-indole.

Materials:

  • This compound (1.0 eq)

  • 4-aminophenol (1.05 eq)

  • Absolute Ethanol (as solvent)

  • Glacial Acetic Acid (catalyst, ~2-3 drops)

  • Sodium Borohydride (NaBH₄) (1.5 eq)

  • Ethyl Acetate (for extraction)

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Procedure:

  • Schiff Base Formation:

    • In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) and 4-aminophenol (1.05 eq) in absolute ethanol.

    • Add 2-3 drops of glacial acetic acid to catalyze the imine formation.

    • Heat the mixture to reflux and maintain for 2-4 hours.

    • Checkpoint: Monitor the reaction's progress using Thin Layer Chromatography (TLC) (e.g., using a 7:3 mixture of hexane:ethyl acetate as the mobile phase). The disappearance of the starting aldehyde spot and the appearance of a new, higher Rf spot indicates imine formation.

  • Reduction to Amine:

    • Once the aldehyde is consumed, remove the flask from the heat and allow it to cool to room temperature, then place it in an ice bath (0°C).

    • Slowly add Sodium Borohydride (NaBH₄) (1.5 eq) in small portions over 15 minutes. Caution: Hydrogen gas is evolved.

    • Remove the ice bath and stir the reaction mixture at room temperature for an additional 1 hour.

  • Workup and Extraction:

    • Quench the reaction by slowly adding deionized water.

    • Concentrate the mixture under reduced pressure to remove most of the ethanol.

    • Extract the aqueous residue three times with ethyl acetate.

    • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and then brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Purification and Characterization:

    • Filter off the drying agent and concentrate the filtrate in a rotary evaporator to obtain the crude product.

    • Purify the crude solid by flash column chromatography on silica gel.

    • Validation: Characterize the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity. The disappearance of the aldehyde proton signal (~9-10 ppm) and the appearance of new signals for the methylene bridge and the second aromatic ring in the NMR spectrum will validate the success of the reaction.

Conclusion

This compound is more than just a chemical intermediate; it is a versatile platform for innovation. Its unique electronic and steric properties, combined with the synthetic accessibility of its aldehyde functional group, provide chemists with a powerful tool for constructing novel molecules. The insights and protocols presented in this guide serve as a foundation for researchers to explore the vast potential of its derivatives, from developing next-generation therapeutics to engineering advanced functional materials.

References

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]]

  • Naik, N., et al. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 4(2), 783-790.[5]

  • Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. (n.d.). Retrieved from [Link]]

  • WorldOfChemicals. (n.d.). Buy 5-Ethyl-1H-indole-2-carboxaldehyde. Retrieved from [Link]]

  • El-Sawy, E. R., et al. (2017). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 22(12), 2215.[7]

  • Dudhe, P., et al. (2021). Synthesis of 1-indolyl-3,5,8-substituted γ-carbolines: one-pot solvent-free protocol and biological evaluation. Beilstein Journal of Organic Chemistry, 17, 1453–1463.[8]

  • Regioselective C5−H Direct Iodination of Indoles. (n.d.). Retrieved from [Link]]

  • El-Sawy, W. A. A., et al. (2017). Bioactive natural compounds from 1H-indole-3-carboxaldhyde. ResearchGate.[9]

  • Liu, Y., et al. (2023). Discovery of Antimicrobial Oligoindoles from a Cold-Seep-Derived Halomonas Strain. Marine Drugs, 21(7), 401.[6]

Sources

An In-Depth Technical Guide to 1-ethyl-1H-indole-5-carbaldehyde: Synthesis, History, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-ethyl-1H-indole-5-carbaldehyde is a versatile synthetic intermediate belonging to the vast family of indole derivatives, a class of heterocyclic compounds of paramount importance in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the discovery, historical synthetic evolution, and key applications of this compound. We will delve into the fundamental chemical principles governing its synthesis, present detailed experimental protocols, and explore its utility as a building block in the development of novel therapeutic agents and functional materials.

Introduction: The Significance of the Indole Scaffold

The indole nucleus is a privileged scaffold in drug discovery, present in a wide array of natural products and synthetic molecules with diverse biological activities. From the neurotransmitter serotonin to the anti-cancer agent vincristine, the indole motif has proven to be a cornerstone in the design of therapeutics targeting a multitude of physiological pathways. The substituent at the 5-position of the indole ring, in particular, offers a strategic vector for molecular elaboration, influencing both the electronic properties of the heterocyclic system and the potential for intermolecular interactions with biological targets. The introduction of an N-ethyl group modulates the compound's lipophilicity and metabolic stability, often enhancing its pharmacokinetic profile.

This compound, therefore, emerges as a key intermediate, combining the versatile reactivity of an aromatic aldehyde with the favorable pharmacological attributes of the N-ethylated indole core. Its aldehyde functionality serves as a linchpin for a variety of chemical transformations, including reductive aminations, Wittig reactions, and condensations, paving the way for the synthesis of a diverse library of complex molecules.

Discovery and Historical Context

While the broader class of indole-5-carbaldehydes has been known and utilized for many decades, the specific history of this compound is more recent and tied to the escalating demand for novel indole-based compounds in pharmaceutical research. Early synthetic efforts in indole chemistry often focused on the more reactive 3-position. However, as the importance of substitution at other positions for tuning biological activity became apparent, methods for the regioselective functionalization of the benzene portion of the indole ring were developed.

The synthesis of this compound likely emerged from the need for specific building blocks in targeted drug discovery programs. Its preparation can be conceptually approached through two primary retrosynthetic pathways:

  • Pathway A: N-Ethylation of a Pre-functionalized Indole: This approach begins with the commercially available indole-5-carbaldehyde and introduces the ethyl group onto the nitrogen atom.

  • Pathway B: Formylation of a Pre-ethylated Indole: This strategy involves the initial synthesis of 1-ethylindole, followed by the introduction of the formyl group at the 5-position.

The choice between these pathways often depends on the availability and cost of starting materials, as well as the desired regioselectivity and overall yield.

Synthetic Methodologies: A Detailed Examination

The synthesis of this compound can be achieved through several established methods in organic chemistry. Below, we detail the most common and practical approaches, explaining the rationale behind the choice of reagents and reaction conditions.

N-Alkylation of Indole-5-carbaldehyde

This is arguably the more direct approach, starting from the readily available indole-5-carbaldehyde. The key transformation is the selective alkylation of the indole nitrogen.

Experimental Protocol:

Reaction: Indole-5-carbaldehyde to this compound

Reagents and Materials:

  • Indole-5-carbaldehyde

  • Ethyl iodide (or ethyl bromide)

  • Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetone

  • Dichloromethane (for extraction)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate (for chromatography)

Step-by-Step Procedure:

  • To a solution of indole-5-carbaldehyde (1.0 eq) in anhydrous DMF, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the resulting suspension at room temperature for 30 minutes. The formation of the sodium salt of the indole is often indicated by a color change and/or the cessation of hydrogen gas evolution.

  • Cool the reaction mixture back to 0 °C and add ethyl iodide (1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford this compound as a solid.

Causality and Insights:

  • Choice of Base: Sodium hydride is a strong, non-nucleophilic base that efficiently deprotonates the indole nitrogen, which has a pKa of approximately 17. The use of a strong base ensures complete formation of the highly nucleophilic indolide anion, driving the reaction to completion. Potassium carbonate can be used as a milder alternative, often requiring higher temperatures and longer reaction times.

  • Solvent: DMF is an excellent polar aprotic solvent for this reaction as it readily dissolves the indole substrate and the resulting salt, and it has a high boiling point, allowing for heating if necessary.

  • Alkylating Agent: Ethyl iodide is typically more reactive than ethyl bromide due to the better leaving group ability of iodide.

  • Work-up: The aqueous work-up is crucial to remove the excess base and inorganic byproducts. The wash with sodium bicarbonate ensures the removal of any acidic impurities.

dot

N_Alkylation_Workflow cluster_prep Reaction Setup cluster_reaction Alkylation cluster_workup Work-up & Purification Indole5CHO Indole-5-carbaldehyde Setup Combine in Flask (0°C, N2 atmosphere) Indole5CHO->Setup NaH Sodium Hydride (NaH) NaH->Setup DMF Anhydrous DMF DMF->Setup ReactionStep Stir at RT (12-24h) Setup->ReactionStep Add Ethyl Iodide (0°C) EthylIodide Ethyl Iodide EthylIodide->ReactionStep Quench Quench with Water ReactionStep->Quench Extract Extract with CH2Cl2 Quench->Extract Wash Wash with NaHCO3 & Brine Extract->Wash Dry Dry (MgSO4) Wash->Dry Concentrate Concentrate Dry->Concentrate Purify Column Chromatography Concentrate->Purify Product This compound Purify->Product

Caption: Workflow for the N-alkylation of indole-5-carbaldehyde.

Vilsmeier-Haack Formylation of 1-Ethylindole

This alternative route involves the formylation of a pre-synthesized 1-ethylindole. The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic compounds.

Experimental Protocol:

Reaction: 1-Ethylindole to this compound

Reagents and Materials:

  • 1-Ethylindole

  • Phosphorus oxychloride (POCl₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Aqueous sodium hydroxide solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate (for chromatography)

Step-by-Step Procedure:

  • In a three-necked flask equipped with a dropping funnel and under an inert atmosphere, cool anhydrous DMF to 0 °C.

  • Add phosphorus oxychloride (1.1 eq) dropwise to the cold DMF, maintaining the temperature below 10 °C.

  • Stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.

  • Add a solution of 1-ethylindole (1.0 eq) in anhydrous DMF dropwise to the Vilsmeier reagent at 0 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours, then heat to 80-90 °C for 2-4 hours. Monitor the reaction by TLC.

  • Cool the reaction mixture to room temperature and pour it onto crushed ice.

  • Basify the mixture by the slow addition of an aqueous sodium hydroxide solution until the pH is ~8-9.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford this compound.

Causality and Insights:

  • Vilsmeier Reagent Formation: The reaction between POCl₃ and DMF forms the electrophilic Vilsmeier reagent, which is a chloroiminium salt. This is the active formylating agent.

  • Regioselectivity: The formylation of 1-ethylindole can potentially occur at several positions. While the 3-position is generally the most nucleophilic site in indoles, steric hindrance from the N-ethyl group can influence the regioselectivity. The Vilsmeier-Haack reaction of N-alkylindoles can yield a mixture of 3- and 5-formylated products. The reaction conditions, particularly temperature, can be optimized to favor the formation of the 5-formyl isomer.

  • Hydrolysis: The initial product of the electrophilic aromatic substitution is an iminium salt, which is hydrolyzed to the aldehyde during the aqueous work-up.

dot

Vilsmeier_Haack_Pathway cluster_reagent_prep Vilsmeier Reagent Formation cluster_formylation Formylation & Hydrolysis DMF DMF VilsmeierReagent Vilsmeier Reagent (Chloroiminium salt) DMF->VilsmeierReagent POCl3 POCl3 POCl3->VilsmeierReagent ElectrophilicAttack Electrophilic Aromatic Substitution VilsmeierReagent->ElectrophilicAttack Ethylindole 1-Ethylindole Ethylindole->ElectrophilicAttack IminiumSalt Iminium Salt Intermediate ElectrophilicAttack->IminiumSalt Hydrolysis Aqueous Work-up (Hydrolysis) IminiumSalt->Hydrolysis Product This compound Hydrolysis->Product

Caption: Synthetic pathway via Vilsmeier-Haack formylation.

Quantitative Data Summary

Synthesis RouteKey ReagentsTypical Yield (%)Reference
N-AlkylationIndole-5-carbaldehyde, EtI, NaH, DMF70-85[General methodology]
Vilsmeier-Haack1-Ethylindole, POCl₃, DMF50-70 (for 5-isomer)[General methodology]

Yields are representative and can vary based on reaction scale and specific conditions.

Applications in Research and Development

This compound is a valuable building block for the synthesis of a wide range of biologically active molecules and functional materials.

  • Pharmaceutical Development: The aldehyde group can be readily converted into other functional groups, allowing for the introduction of diverse pharmacophores. For instance, reductive amination with various amines leads to the synthesis of potential drug candidates targeting receptors and enzymes implicated in neurological disorders.[1]

  • Organic Synthesis: It serves as a precursor for the synthesis of more complex heterocyclic systems through condensation and cyclization reactions.[1]

  • Materials Science: The indole moiety possesses interesting photophysical properties, and derivatives of this compound can be explored for applications in organic electronics and as fluorescent probes.

Conclusion

This compound stands as a testament to the enduring importance of the indole scaffold in modern chemical research. Its synthesis, achievable through well-established and robust methodologies, provides access to a versatile intermediate with significant potential in drug discovery and materials science. This guide has provided a detailed overview of its synthesis, highlighting the key chemical principles and practical considerations for its preparation. As the quest for novel molecules with tailored properties continues, the utility of such well-defined building blocks will undoubtedly continue to grow.

References

  • General N-Alkylation of Indoles: A comprehensive overview of indole alkylation methods can be found in various organic chemistry textbooks and review articles. For a representative procedure, see: "Strategic Applications of Named Reactions in Organic Synthesis" by Kurti and Czako. (Note: A specific primary reference for the N-ethylation of indole-5-carbaldehyde is not readily available in the public domain, so a general methodological reference is provided).
  • Vilsmeier-Haack Reaction: For a detailed description of the Vilsmeier-Haack reaction and its application to indoles, refer to standard organic chemistry literature such as "March's Advanced Organic Chemistry." (Note: A specific primary reference for the Vilsmeier-Haack formylation of 1-ethylindole to yield the 5-carbaldehyde is not readily available, hence a general reference is provided).

Sources

Methodological & Application

Application Notes & Protocols: 1-Ethyl-1H-indole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to a Versatile Synthetic Intermediate

This document provides an in-depth technical guide for researchers, medicinal chemists, and process development scientists on the strategic applications of 1-ethyl-1H-indole-5-carbaldehyde in modern organic synthesis. We move beyond simple procedural outlines to deliver field-proven insights, explaining the causal relationships behind methodological choices and providing robust, self-validating protocols for immediate laboratory implementation.

Reagent Profile and Strategic Value

This compound is a bifunctional aromatic heterocycle that has garnered significant interest as a molecular scaffold. The indole core is a privileged structure in medicinal chemistry, appearing in numerous natural products and pharmaceuticals. The strategic placement of the aldehyde at the C5-position and the ethyl group at the N1-position imparts a unique combination of reactivity and physicochemical properties.

  • N1-Ethyl Group: This modification enhances lipophilicity compared to the parent indole, which can be crucial for improving solubility in organic solvents and influencing the pharmacokinetic profile of derivative compounds. It also blocks the acidic N-H proton, preventing unwanted side reactions in base-mediated processes and directing electrophilic substitution to the benzene ring.

  • C5-Carbaldehyde Group: This versatile functional group serves as a primary reactive handle for a multitude of synthetic transformations. It is an electrophilic center, readily participating in nucleophilic additions, condensations, and reductive aminations, making it a cornerstone for molecular elaboration.

Table 1: Physicochemical and Safety Data

PropertyValueSource
CAS Number 944893-74-7[1][2][3]
Molecular Formula C₁₁H₁₁NO[1][2]
Molecular Weight 173.21 g/mol [1][2]
Appearance Orange crystalline solid[1]
Purity ≥95% - ≥98%[1][2]
Storage Conditions Store at 0-8°C under an inert atmosphere[1][4][5]

Synthetic Access to the Building Block

While commercially available, understanding the synthesis of this compound provides context for potential impurities and scale-up strategies. A common and logical laboratory-scale approach involves a two-step sequence starting from indole-5-carbaldehyde.

G cluster_0 Synthetic Workflow A Indole-5-carbaldehyde B This compound A->B Step 1: N-Alkylation (e.g., EtI, K₂CO₃, Acetone) C Target Molecule B->C Step 2: Functionalization (e.g., Condensation, Reductive Amination)

Caption: General workflow for utilizing indole-5-carbaldehyde.

Protocol 1: Synthesis via N-Alkylation

This protocol describes the ethylation of the indole nitrogen, a robust and high-yielding transformation. The choice of a weak inorganic base like potassium carbonate is critical; stronger bases (e.g., NaH) are often unnecessary and can lead to side reactions with the aldehyde moiety. Acetone is an excellent solvent choice due to its polarity and appropriate boiling point for the reaction.

  • Reagents & Equipment:

    • Indole-5-carbaldehyde (1.0 eq)

    • Iodoethane (EtI) or Bromoethane (EtBr) (1.2 - 1.5 eq)

    • Anhydrous Potassium Carbonate (K₂CO₃) (2.0 - 3.0 eq)

    • Anhydrous Acetone or DMF

    • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

    • Standard workup and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)

  • Step-by-Step Procedure:

    • To a stirred suspension of indole-5-carbaldehyde (1.0 eq) and potassium carbonate (2.0 eq) in anhydrous acetone, add iodoethane (1.2 eq) dropwise at room temperature.

    • Heat the reaction mixture to reflux (approx. 56°C for acetone) and maintain for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Cool the mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Dissolve the crude residue in ethyl acetate and wash with water (2x) and brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

    • Purify the resulting crude solid by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to afford this compound as an orange solid.

  • Self-Validation & Trustworthiness:

    • Expected Yield: 85-95%.

    • Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. The disappearance of the N-H proton signal (typically >10 ppm in DMSO-d₆) and the appearance of a quartet and triplet corresponding to the N-ethyl group in the ¹H NMR spectrum are key indicators of successful N-alkylation.

Core Applications & Reaction Protocols

The aldehyde functionality is a gateway to a vast array of molecular architectures. This compound is a valuable intermediate for pharmaceuticals, particularly those targeting neurological disorders, as well as for materials science applications.[1]

Carbon-Carbon Bond Formation: The Knoevenagel Condensation

The Knoevenagel condensation is a cornerstone reaction for creating α,β-unsaturated systems, which are prevalent in pharmacophores and conjugated materials. Here, the aldehyde reacts with an active methylene compound. The choice of a mild base like piperidine is crucial to facilitate the reaction without promoting self-condensation or decomposition of the indole core.

G reagents This compound O H + Active Methylene Compound NC CN intermediate Adduct Intermediate reagents->intermediate Piperidine (cat.) Ethanol, Reflux product (E)-2-(1-Ethyl-1H-indol-5-ylmethylene)malononitrile intermediate->product - H₂O

Caption: Mechanism of the Knoevenagel condensation.

Protocol 2: Knoevenagel Condensation with Malononitrile

  • Reagents & Equipment:

    • This compound (1.0 eq)

    • Malononitrile (1.1 eq)

    • Piperidine (0.1 eq, catalytic)

    • Ethanol (as solvent)

    • Round-bottom flask, reflux condenser, magnetic stirrer

  • Step-by-Step Procedure:

    • Dissolve this compound (1.0 eq) and malononitrile (1.1 eq) in ethanol in a round-bottom flask.

    • Add a catalytic amount of piperidine (approx. 10 mol%) to the solution.

    • Heat the mixture to reflux (approx. 78°C) for 2-4 hours. The reaction can be monitored by TLC for the disappearance of the aldehyde.

    • Upon completion, cool the reaction mixture in an ice bath. The product will often precipitate from the solution.

    • Collect the solid product by vacuum filtration, washing with cold ethanol to remove residual impurities.

    • If necessary, the product can be further purified by recrystallization from ethanol or an appropriate solvent system.

  • Causality and Validation:

    • Why Piperidine? Piperidine acts as a weak base to deprotonate the active methylene compound, generating the nucleophile, and also facilitates the final dehydration step. Stronger bases could lead to unwanted side reactions.

    • Expected Outcome: A highly conjugated, often colored, solid product. The formation of the new vinyl C-H bond can be confirmed by ¹H NMR, typically appearing as a singlet in the 7.5-8.5 ppm range.

Synthesis of Bioactive Scaffolds: Reductive Amination

Reductive amination is one of the most powerful methods for synthesizing amines, which are fundamental components of active pharmaceutical ingredients (APIs). This one-pot reaction involves the formation of an intermediate imine followed by its in-situ reduction. Sodium triacetoxyborohydride (STAB) is often the preferred reducing agent as it is mild, selective for imines over aldehydes, and does not react vigorously with protic solvents.

Protocol 3: Synthesis of N-Benzyl-1-(1-ethyl-1H-indol-5-yl)methanamine

  • Reagents & Equipment:

    • This compound (1.0 eq)

    • Benzylamine (1.05 eq)

    • Sodium triacetoxyborohydride (STAB) (1.5 eq)

    • Dichloroethane (DCE) or Tetrahydrofuran (THF) (as solvent)

    • Acetic Acid (catalytic, optional)

    • Inert atmosphere setup (e.g., nitrogen balloon)

  • Step-by-Step Procedure:

    • To a solution of this compound (1.0 eq) in DCE, add benzylamine (1.05 eq).

    • Stir the mixture at room temperature for 30-60 minutes to allow for imine formation. A small amount of acetic acid can be added to catalyze this step.

    • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the mixture. An exothermic reaction may be observed.

    • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

    • Quench the reaction carefully by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Extract the aqueous layer with dichloromethane or ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product via silica gel chromatography to yield the desired secondary amine.

  • Expertise and Rationale:

    • Why STAB? Unlike stronger hydrides like NaBH₄ or LiAlH₄, STAB is less basic and more sterically hindered, making it highly selective for the protonated imine intermediate over the starting aldehyde. This prevents the side reaction of aldehyde reduction to the corresponding alcohol.

    • Validation: Successful reaction is confirmed by the disappearance of the aldehyde proton (~10 ppm) and the appearance of a new methylene signal (CH₂-N) in the ¹H NMR spectrum, along with characteristic signals for the benzyl group. Mass spectrometry will confirm the expected molecular weight of the product.

Summary and Future Outlook

This compound is a high-value synthetic intermediate whose utility stems from the robust reactivity of its aldehyde group and the favorable physicochemical properties imparted by the N-ethyl indole core. The protocols detailed herein for N-alkylation, Knoevenagel condensation, and reductive amination represent foundational transformations that enable access to a diverse range of complex molecules. As a building block, it is central to the construction of novel heterocyclic systems and the derivatization of lead compounds in drug discovery programs, particularly in the development of agents for neurological disorders and oncology. Its continued application in both academic and industrial research is expected to yield novel materials and therapeutics with enhanced properties.

References

  • Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. Royal Society of Chemistry. [Link]

  • Regioselective C5−H Direct Iodination of Indoles. Royal Society of Chemistry. [Link]

  • 1-Ethyl-1H-indole-3-carbaldehyde | C11H11NO | CID 599090 - PubChem. National Center for Biotechnology Information. [Link]

  • Synthesis and biological evaluation of indoles - Der Pharma Chemica. Der Pharma Chemica. [Link]

  • Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate - PMC. National Institutes of Health. [Link]

  • Indole Building Blocks. Mol-Instincts. [Link]

  • Discovery of Antimicrobial Oligoindoles from a Cold-Seep-Derived Halomonas Strain - MDPI. MDPI. [Link]

  • (PDF) 1H-Indole-3-carboxaldehyde: Synthesis and Reactions - ResearchGate. ResearchGate. [Link]

  • Synthesis of 1-indolyl-3,5,8-substituted γ-carbolines: one-pot solvent-free protocol and biological evaluation - Beilstein Journals. Beilstein Journals. [Link]

  • Bioactive natural compounds from 1H-indole-3-carboxaldhyde - ResearchGate. ResearchGate. [Link]

Sources

Application Notes and Protocols for 1-ethyl-1H-indole-5-carbaldehyde in Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Versatility of the Indole Scaffold in Advanced Materials

The indole ring system, a ubiquitous motif in biologically active compounds, has garnered significant attention in materials science. Its unique electronic properties, inherent fluorescence, and versatile reactivity make it an exceptional building block for a new generation of functional organic materials. 1-ethyl-1H-indole-5-carbaldehyde, in particular, emerges as a strategic monomer for the synthesis of advanced polymers. The presence of the reactive carbaldehyde group at the 5-position allows for a variety of polymerization reactions, leading to materials with tailored optical and electronic properties. The N-ethyl group enhances solubility and processability of the resulting polymers, a crucial aspect for their integration into functional devices.

These application notes provide a comprehensive guide to the utilization of this compound in the synthesis of novel polymeric materials. We will delve into detailed protocols for creating polymers via Schiff base and Knoevenagel polycondensation reactions, discuss their characterization, and explore their potential applications in fields such as organic electronics and sensor technology.

Core Properties of this compound

A thorough understanding of the monomer's properties is fundamental to its successful application in materials synthesis.

PropertyValueSource
CAS Number 944893-74-7[1]
Molecular Formula C₁₁H₁₁NO[1]
Molecular Weight 173.21 g/mol [1]
Appearance Orange crystalline solid[2]
Purity ≥98%[1]
Storage 4°C, stored under nitrogen[1]

Application I: Synthesis of Poly(azomethine)s via Schiff Base Polycondensation

Schiff base polymers, or poly(azomethine)s, are a class of materials known for their thermal stability, semiconducting properties, and chemosensory abilities. The reaction between an aldehyde and a primary amine forms the characteristic azomethine (-C=N-) linkage. By using a dialdehyde or a diamine, polymerization can be achieved. Here, we detail the synthesis of a novel poly(azomethine) using this compound and a commercially available diamine.

Causality Behind Experimental Choices:

The choice of a diamine partner is critical in tuning the properties of the resulting polymer. Aromatic diamines will yield rigid polymers with potentially higher thermal stability and conductivity, while aliphatic diamines will lead to more flexible materials. The selection of the solvent is based on its ability to dissolve both monomers and the resulting polymer, and its boiling point should be suitable for the reaction temperature. A catalytic amount of acid is often used to protonate the carbonyl group, making it more susceptible to nucleophilic attack by the amine.

Experimental Workflow: Schiff Base Polycondensation

Schiff_Base_Polymerization cluster_reactants Reactants & Solvent cluster_process Reaction Process cluster_product Product & Characterization MonomerA 1-ethyl-1H-indole- 5-carbaldehyde Mixing Mix Monomers, Solvent, and Catalyst MonomerA->Mixing MonomerB Diamine (e.g., p-phenylenediamine) MonomerB->Mixing Solvent Solvent (e.g., DMF or Toluene) Solvent->Mixing Catalyst Catalyst (e.g., Acetic Acid) Catalyst->Mixing Reflux Reflux with Stirring (e.g., 80-120°C, 24-48h) under Inert Atmosphere Mixing->Reflux Precipitation Precipitate Polymer in Non-Solvent (e.g., Methanol) Reflux->Precipitation Purification Filter, Wash, and Dry the Polymer Precipitation->Purification Polymer Poly(azomethine) Purification->Polymer Characterization Characterization: FTIR, NMR, GPC, UV-Vis, TGA Polymer->Characterization

Caption: Workflow for the synthesis of a poly(azomethine) from this compound.

Detailed Protocol: Synthesis of Poly(this compound-alt-p-phenylenediamine)
  • Reactant Preparation: In a flame-dried 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add this compound (1.73 g, 10 mmol) and p-phenylenediamine (1.08 g, 10 mmol).

  • Solvent and Catalyst Addition: Add 40 mL of anhydrous N,N-dimethylformamide (DMF) to the flask. To this solution, add 3-4 drops of glacial acetic acid as a catalyst.

  • Polymerization Reaction: The reaction mixture is heated to 120°C and refluxed with constant stirring under a nitrogen atmosphere for 48 hours. The progress of the polymerization can be monitored by the increase in viscosity of the solution.

  • Polymer Isolation: After cooling to room temperature, the viscous solution is poured slowly into 400 mL of vigorously stirring methanol. The precipitated polymer is collected by filtration.

  • Purification: The collected polymer is washed thoroughly with methanol and then with hot water to remove any unreacted monomers and catalyst. The purified polymer is then dried in a vacuum oven at 60°C for 24 hours.

Expected Characterization Results:
  • FTIR Spectroscopy: The formation of the azomethine linkage is confirmed by the appearance of a characteristic C=N stretching vibration band around 1620-1600 cm⁻¹. The disappearance of the C=O stretching band of the aldehyde (around 1680-1660 cm⁻¹) and the N-H stretching bands of the primary amine (around 3400-3200 cm⁻¹) further confirms the reaction.

  • ¹H NMR Spectroscopy: The formation of the polymer is indicated by the appearance of a new signal in the range of 8.0-8.5 ppm, corresponding to the proton of the azomethine group (-CH=N-). The signals of the aldehyde proton (around 9.8-10.0 ppm) should disappear.

  • UV-Vis Spectroscopy: The polymer is expected to show strong absorption bands in the UV-visible region, indicative of a highly conjugated system. The position of the absorption maximum can provide insights into the extent of conjugation.

  • Thermogravimetric Analysis (TGA): Poly(azomethine)s typically exhibit good thermal stability. TGA analysis will reveal the decomposition temperature of the polymer, which is expected to be above 300°C.

Application II: Synthesis of Fluorescent Polymers via Knoevenagel Polycondensation

The Knoevenagel condensation is a powerful reaction for C-C bond formation between a carbonyl compound and an active methylene compound. When applied to polymerization, it can yield highly conjugated polymers with interesting photophysical properties, such as fluorescence. This compound can be reacted with compounds containing two active methylene groups (dinitriles or diesters) to produce fluorescent polymers.

Rationale for Experimental Design:

The choice of the active methylene comonomer is crucial for the final properties of the polymer. Dinitriles, such as malononitrile, often lead to polymers with strong electron-accepting properties, which can result in materials with small band gaps and red-shifted fluorescence. The use of a basic catalyst, like piperidine or a strong inorganic base, is essential to deprotonate the active methylene compound, initiating the condensation reaction.

Experimental Workflow: Knoevenagel Polycondensation

Knoevenagel_Polymerization cluster_reactants Reactants & Solvent cluster_process Reaction Process cluster_product Product & Characterization MonomerA 1-ethyl-1H-indole- 5-carbaldehyde Mixing Dissolve Monomers in Solvent MonomerA->Mixing MonomerB Active Methylene Compound (e.g., Malononitrile) MonomerB->Mixing Solvent Solvent (e.g., Ethanol or DMF) Solvent->Mixing Catalyst Base Catalyst (e.g., Piperidine) Catalysis Add Catalyst and Reflux with Stirring (e.g., 70-100°C, 12-24h) Catalyst->Catalysis Mixing->Catalysis Isolation Cool and Collect Precipitated Polymer Catalysis->Isolation Washing Wash with Solvent to Remove Impurities Isolation->Washing Polymer Fluorescent Conjugated Polymer Washing->Polymer Characterization Characterization: FTIR, NMR, GPC, UV-Vis, Fluorescence Spectroscopy Polymer->Characterization

Caption: General workflow for Knoevenagel polycondensation to synthesize fluorescent polymers.

Detailed Protocol: Synthesis of Poly[(1-ethyl-1H-indole-5-yl)methylene-alt-malononitrile]
  • Setup: In a 50 mL round-bottom flask fitted with a reflux condenser and a magnetic stirrer, place this compound (0.865 g, 5 mmol) and malononitrile (0.33 g, 5 mmol).

  • Solvent and Catalyst: Add 20 mL of absolute ethanol to the flask, followed by the addition of 0.1 mL of piperidine as a catalyst.

  • Polymerization: The reaction mixture is heated to reflux (around 78°C) and stirred for 24 hours. A colored precipitate will form as the polymerization progresses.

  • Isolation and Purification: After cooling to room temperature, the solid polymer is collected by filtration. The polymer is then washed with cold ethanol to remove any unreacted monomers and the catalyst. The product is dried under vacuum at 50°C.

Anticipated Material Properties and Characterization:
  • FTIR Spectroscopy: The IR spectrum of the polymer should show a strong absorption band for the nitrile group (C≡N) around 2220 cm⁻¹ and the disappearance of the aldehyde C=O stretching band.

  • ¹H NMR Spectroscopy: The NMR spectrum will likely show broad signals characteristic of a polymeric structure. A key indicator of successful polymerization is the appearance of a new vinyl proton signal.

  • Fluorescence Spectroscopy: The resulting polymer is expected to be fluorescent. Excitation and emission spectra should be recorded to determine the photophysical properties. The indole moiety is known to be a good fluorophore, and its incorporation into a conjugated polymer backbone is likely to result in a material with interesting emissive properties. The fluorescence quantum yield can be determined using a standard fluorescent dye.

  • Gel Permeation Chromatography (GPC): GPC analysis will provide information on the molecular weight and polydispersity index (PDI) of the synthesized polymer.

Potential Applications in Materials Science

The polymers derived from this compound hold promise for a range of applications:

  • Organic Light-Emitting Diodes (OLEDs): The fluorescent properties of polymers synthesized via Knoevenagel condensation make them potential candidates for the emissive layer in OLED devices. The indole moiety can also facilitate hole transport, which is beneficial for device performance.

  • Organic Field-Effect Transistors (OFETs): The conjugated backbone of the poly(azomethine)s suggests they may exhibit semiconducting behavior. These materials could be explored as the active channel material in OFETs.

  • Chemical Sensors: The nitrogen atom in the indole ring and the azomethine linkage can act as binding sites for metal ions or other analytes. This could be exploited for the development of chemosensors where binding events lead to a change in the polymer's optical or electronic properties.

  • Electrochromic Materials: The redox-active nature of the indole unit suggests that these polymers could exhibit electrochromism, changing color upon the application of an electrical potential. This could be useful for applications in smart windows and displays.

Conclusion

This compound is a highly valuable and versatile monomer for the creation of novel functional polymers. The straightforward reactivity of its aldehyde group through well-established condensation reactions opens the door to a wide array of polymeric structures with tunable properties. The protocols detailed in these application notes provide a solid foundation for researchers to explore the synthesis and characterization of these exciting new materials and to unlock their potential in various areas of materials science and technology.

References

  • Sinha, D., et al. (2008). Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde. European Journal of Medicinal Chemistry, 43(1), 160-165. [Link]

  • Siddegowda, K. S., Zabiulla, K. M., & Yellappa, S. (2016). Synthesis of new potential Indole-3-yl derivatives via Knoevenagel condensation.
  • Hasdemir, E., et al. (2013). Preparation and characterization of poly(indole-3-carboxaldehyde) film at the glassy carbon surface. Synthetic Metals, 175, 129-136. [Link]

Sources

Application Notes and Protocols: 1-Ethyl-1H-indole-5-carbaldehyde as a Versatile Building Block for Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indole Scaffold in Modern Agrochemical Discovery

The indole ring system is a cornerstone in the development of biologically active molecules, not only in pharmaceuticals but increasingly in the agrochemical sector. Its structural resemblance to endogenous molecules, such as the plant hormone auxin (indole-3-acetic acid), provides a unique starting point for the design of novel herbicides, fungicides, and insecticides.[1] The indole scaffold offers multiple sites for chemical modification, allowing for the fine-tuning of biological activity, selectivity, and physicochemical properties. This versatility has led to a surge in research exploring indole derivatives for crop protection.[2]

This document provides a detailed guide for researchers and scientists on the utilization of 1-ethyl-1H-indole-5-carbaldehyde (CAS No. 944893-74-7) as a strategic building block for the synthesis of potential agrochemical candidates.[3] The presence of the aldehyde at the 5-position and the ethyl group on the indole nitrogen offers a unique combination of reactivity and structural features. The N-ethyl group can enhance lipophilicity, potentially improving membrane permeability and overall efficacy of the final compound.[2] The C5-aldehyde provides a reactive handle for a variety of carbon-carbon bond-forming reactions, enabling the construction of diverse molecular architectures.

Herein, we present detailed protocols for two key transformations of this compound: the Knoevenagel Condensation and the Wittig Reaction . These protocols are designed to be robust and adaptable, providing a solid foundation for the exploration of novel agrochemical entities. We will delve into the causality behind experimental choices and provide a framework for the synthesis of compounds with potential fungicidal, herbicidal, and insecticidal properties.

Chemical Properties and Reactivity Profile

This compound is a stable, crystalline solid at room temperature. The key to its utility lies in the reactivity of the aldehyde functional group. This electrophilic center is susceptible to attack by a wide range of nucleophiles, making it an ideal substrate for reactions that extend the carbon skeleton and introduce new functionalities.

PropertyValueSource
CAS Number 944893-74-7[3]
Molecular Formula C₁₁H₁₁NO[3]
Molecular Weight 173.21 g/mol [3]
Appearance Yellowish-brown crystalline powder[4]
Melting Point 97-100 °C[4]
Storage 4°C, stored under nitrogen[3]

The electron-donating nature of the indole ring can influence the reactivity of the C5-aldehyde compared to a simple benzaldehyde. However, it remains a highly effective electrophile for the transformations discussed below.

Synthetic Pathways to Potential Agrochemicals

The following diagram illustrates the strategic position of this compound as a precursor to various classes of potential agrochemicals through key chemical transformations.

G A This compound B Knoevenagel Condensation A->B C Wittig Reaction A->C D α,β-Unsaturated Ketones/Esters/Nitriles B->D E Styrene Derivatives C->E F Potential Fungicides & Insecticides (e.g., via Michael Addition, Cyclization) D->F G Potential Herbicides & Plant Growth Regulators E->G

Caption: Synthetic utility of this compound.

Protocol 1: Knoevenagel Condensation for the Synthesis of α,β-Unsaturated Indole Derivatives

Scientific Rationale: The Knoevenagel condensation is a powerful and atom-economical method for forming carbon-carbon double bonds.[5] It involves the reaction of an aldehyde with an active methylene compound, catalyzed by a base. The resulting α,β-unsaturated products are versatile intermediates in organic synthesis and are found in the core structure of many biologically active compounds. This reaction is particularly relevant for agrochemical synthesis as the extended conjugation and the presence of electron-withdrawing groups can confer fungicidal or other pesticidal properties.[6]

Target Molecules: This protocol is designed for the synthesis of compounds of the general structure:

where R1 and R2 are electron-withdrawing groups (e.g., -CN, -COOEt, -C(O)CH₃).

Experimental Workflow:

workflow start Start reactants Dissolve this compound and active methylene compound in ethanol. start->reactants catalyst Add catalytic amount of piperidine. reactants->catalyst reaction Stir at room temperature. Monitor by TLC. catalyst->reaction workup Cool in ice bath. Filter the precipitate. reaction->workup wash Wash with cold water and cold ethanol. workup->wash dry Dry the product. wash->dry end End dry->end

Caption: Workflow for Knoevenagel Condensation.

Detailed Step-by-Step Protocol:

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq.) and the active methylene compound (e.g., malononitrile, ethyl cyanoacetate, 1.0-1.2 eq.) in absolute ethanol (approximately 10-15 mL per mmol of aldehyde).

  • Catalyst Addition: To the stirred solution, add a catalytic amount of piperidine (2-3 drops). The use of a mild base like piperidine is crucial to avoid unwanted side reactions with the indole nucleus.[7]

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be conveniently monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting aldehyde spot. The product, being more conjugated, will often have a lower Rf value.

  • Product Isolation: Upon completion of the reaction (typically 1-4 hours), a precipitate may form. Cool the reaction mixture in an ice bath for 30 minutes to maximize precipitation.

  • Washing and Purification: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of ice-cold water followed by a small amount of cold ethanol to remove any unreacted starting materials and catalyst.

  • Drying: Dry the purified product under vacuum to a constant weight. The product is often of high purity, but can be further purified by recrystallization from ethanol if necessary.

Data Interpretation and Expected Outcomes:

Active Methylene CompoundExpected ProductTypical Yield
Malononitrile(E)-2-((1-ethyl-1H-indol-5-yl)methylene)malononitrile>90%
Ethyl Cyanoacetate(E)-ethyl 2-cyano-3-(1-ethyl-1H-indol-5-yl)acrylate85-95%
Diethyl Malonate(E)-diethyl 2-((1-ethyl-1H-indol-5-yl)methylene)malonate70-85%

The reaction is expected to yield the thermodynamically more stable (E)-isomer as the major product. The formation of the product can be confirmed by standard spectroscopic techniques (¹H NMR, ¹³C NMR, IR, and MS).

Protocol 2: Wittig Reaction for the Synthesis of 5-Vinylindole Derivatives

Scientific Rationale: The Wittig reaction is a premier method for the synthesis of alkenes from aldehydes and ketones.[8] It involves the reaction of an aldehyde with a phosphorus ylide (Wittig reagent), forming a C=C double bond at a defined position.[8] This reaction is highly valuable for installing vinyl groups, which can then be subjected to further transformations or may themselves confer biological activity. For instance, some herbicides and plant growth regulators contain styrenyl or related vinyl moieties.

Target Molecules: This protocol is designed for the synthesis of compounds of the general structure:

where R can be an alkyl, aryl, or an electron-withdrawing group, depending on the choice of the phosphonium salt.

Experimental Workflow:

workflow2 start Start ylide_prep Prepare Wittig reagent in situ: Suspend phosphonium salt in anhydrous THF. Add strong base (e.g., n-BuLi) at 0°C. start->ylide_prep aldehyde_add Add solution of this compound in anhydrous THF to the ylide solution. ylide_prep->aldehyde_add reaction Allow to warm to room temperature and stir. Monitor by TLC. aldehyde_add->reaction quench Quench with saturated aq. NH₄Cl. reaction->quench extract Extract with diethyl ether. quench->extract purify Dry organic phase, concentrate, and purify by column chromatography. extract->purify end End purify->end

Caption: Workflow for the Wittig Reaction.

Detailed Step-by-Step Protocol:

  • Ylide Generation (In Situ): In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend the appropriate triphenylphosphonium salt (1.1-1.2 eq.) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0°C in an ice bath. Slowly add a strong base, such as n-butyllithium (n-BuLi) in hexanes (1.1 eq.), dropwise via syringe. A color change (often to deep red or orange) indicates the formation of the ylide. Stir the mixture at 0°C for 1 hour.

  • Aldehyde Addition: Dissolve this compound (1.0 eq.) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution at 0°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-12 hours, monitoring the reaction progress by TLC.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Remove the solvent under reduced pressure. The crude product will be a mixture of the desired alkene and triphenylphosphine oxide. Purify the residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Data Interpretation and Stereochemical Considerations:

The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide.[8]

  • Non-stabilized ylides (e.g., from alkyltriphenylphosphonium salts) typically yield the (Z)-alkene as the major product.

  • Stabilized ylides (e.g., from phosphonium salts bearing an adjacent ester or ketone) generally favor the formation of the (E)-alkene.[9]

Phosphonium SaltYlide TypeExpected Major Isomer
Methyltriphenylphosphonium bromideNon-stabilizedNot applicable (terminal alkene)
Benzyltriphenylphosphonium chlorideNon-stabilized(Z)-1-ethyl-5-styryl-1H-indole
(Carbethoxymethyl)triphenylphosphonium chlorideStabilized(E)-ethyl 3-(1-ethyl-1H-indol-5-yl)acrylate

Application in Agrochemical Synthesis: A Conceptual Framework

The derivatives synthesized via the protocols above serve as excellent starting points for the development of novel agrochemicals.

  • Fungicides: The α,β-unsaturated systems from the Knoevenagel condensation are known Michael acceptors. They can react with nucleophilic residues in fungal enzymes, leading to inactivation and fungicidal activity. Further derivatization, such as the synthesis of pyrazole or isoxazole rings from these intermediates, can lead to potent fungicides.[10]

  • Herbicides: The vinyl indole derivatives from the Wittig reaction can be explored as mimics of auxin-based herbicides. The indole core is already a key feature of natural auxins, and modifications at the 5-position can modulate receptor binding and herbicidal activity.[1][11][12]

  • Insecticides: The lipophilic nature of the N-ethyl indole scaffold, combined with further functionalization of the C5-substituent, can be exploited for the development of novel insecticides. Many existing insecticides interact with the nervous system of insects, and indole derivatives have the potential to act on these targets.[13][14]

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of a wide array of potential agrochemical agents. The protocols for the Knoevenagel condensation and Wittig reaction provided herein offer reliable and adaptable methods for the elaboration of this starting material into more complex molecular architectures. By understanding the reactivity of the indole-5-carbaldehyde and applying these fundamental synthetic transformations, researchers can efficiently generate libraries of novel compounds for screening and development in the ongoing quest for new and effective crop protection solutions.

References

  • Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. Bull. Korean Chem. Soc.2011 , 32 (10), 3747-3750. [Link]

  • Sun, P., et al. Indole derivatives as agrochemicals: An overview. Chinese Chemical Letters2024 , 35 (7), 109005. [Link]

  • Robertson, F. J. A Highly Versatile One-Pot Aqueous Wittig Reaction. World Journal of Chemical Education2016 , 4 (5), 101-106. [Link]

  • Krajewski, K., et al. Synthesis of 3-Substituted Isoxazolecarboxamides as Potential Fungicides. Molecules2020 , 25 (15), 3485. [Link]

  • Wang, W., et al. Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. Frontiers in Chemistry2022 , 10, 975267. [Link]

  • Siddegowda, K. S., et al. Synthesis of new potential Indole-3-yl derivatives via Knoevenagel condensation. Records of Natural Products2016 , 10 (4), 119-124. [Link]

  • Girija, C. R., et al. Simple and practical procedure for Knoevenagel condensation under solvent-free conditions. Journal of Saudi Chemical Society2014 , 18 (5), 537-541. [Link]

  • Itoh, T., et al. Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. The Journal of Organic Chemistry2021 , 86 (17), 11747–11758. [Link]

  • El-Gohary, N. S., & Shaaban, M. R. Synthesis and Toxicological Effect of Some New Pyrrole Derivatives as Prospective Insecticidal Agents against the Cotton Leafworm, Spodoptera littoralis (Boisduval). ACS Omega2022 , 7 (4), 3505-3517. [Link]

  • Wang, H., et al. Design, synthesis, and antifungal activity of carboxamide derivatives possessing 1,2,3-triazole as potential succinate dehydrogenase inhibitors. Bioorganic & Medicinal Chemistry2020 , 28 (1), 115197. [Link]

  • Wang, W., et al. Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. Frontiers in Chemistry2022 , 10, 975267. [Link]

  • Wang, W., et al. Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. ResearchGate2022 . [Link]

  • El-Gohary, N. S., & Shaaban, M. R. Synthesis and Toxicological Effect of Some New Pyrrole Derivatives as Prospective Insecticidal Agents against the Cotton Leafworm, Spodoptera littoralis (Boisduval). ACS Omega2022 , 7 (4), 3505-3517. [Link]

  • Zhang, Y., et al. Design, Synthesis, and Antifungal/Anti-Oomycete Activities of Novel 1,2,4-Triazole Derivatives Containing Carboxamide Fragments. Molecules2024 , 29 (4), 899. [Link]

  • Gassman, P. G., & van Bergen, T. J. 1H-Indole-5-carboxylic acid, 2-methyl-, ethyl ester. Organic Syntheses1973 , 53, 72. [Link]

  • Wang, Y., et al. Design, Synthesis, and Antifungal Activity of N-(alkoxy)-Diphenyl Ether Carboxamide Derivates as Novel Succinate Dehydrogenase Inhibitors. Molecules2023 , 29 (1), 1. [Link]

  • Synthesis of 5-substituted-1H-indole-3-carbaldehyde (5a,b) and... - ResearchGate. [Link]

  • Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. ResearchGate2016 . [Link]

  • Wittig Reaction. Wikipedia. [Link]

  • Wang, Z., et al. Regioselective C5−H Direct Iodination of Indoles. The Journal of Organic Chemistry2016 , 81 (11), 4946–4953. [Link]

Sources

Experimental procedures involving 1-ethyl-1H-indole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide for Researchers

Application Notes & Protocols: 1-ethyl-1H-indole-5-carbaldehyde

Abstract

This compound is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. The strategic placement of a reactive aldehyde group on the indole scaffold, combined with an N-ethyl modification to enhance solubility and modulate electronic properties, makes it a valuable precursor for the synthesis of complex molecular architectures.[1] This document provides a detailed guide for researchers, outlining the physicochemical properties, a robust protocol for its synthesis via N-alkylation, comprehensive characterization methods, and a practical application in Schiff base formation. The protocols are designed with causality and self-validation in mind, offering insights into the rationale behind experimental choices to ensure reproducibility and success.

Introduction and Scientific Context

The indole ring system is a privileged scaffold in drug discovery, forming the core of numerous natural products and pharmaceutical agents, including those targeting neurological disorders.[1][2] this compound emerges as a key intermediate, leveraging the reactivity of the C5-aldehyde for a variety of chemical transformations such as condensations, cyclizations, and reductive aminations.[1] The N-ethyl group not only prevents unwanted N-H reactivity but also improves solubility in organic solvents compared to its unsubstituted counterpart, indole-5-carbaldehyde.[1] Its application extends beyond pharmaceuticals into the development of dyes, agrochemicals, and materials with specific optical or electronic properties.[1] This guide serves as a comprehensive resource for professionals utilizing this compound in their research endeavors.

Physicochemical Properties and Data

For efficient experimental planning, a summary of the key properties of this compound is presented below. Proper storage is critical to maintain its integrity.

PropertyValueSource(s)
CAS Number 944893-74-7[1][3][4][5][6]
Molecular Formula C₁₁H₁₁NO[1][4][6]
Molecular Weight 173.21 g/mol [1][4]
Appearance Pink to Orange Crystalline Solid[1][3]
Purity Typically ≥95% (NMR) to ≥98%[1][4]
Storage Conditions Store at 2-8°C under an inert atmosphere (Nitrogen or Argon)[3][4]
SMILES CCN1C=CC2=C1C=CC(=C2)C=O[4]
InChI Key WWOYPVXWHICMOY-UHFFFAOYSA-N

Synthesis Protocol: N-Ethylation of Indole-5-carbaldehyde

The most direct and reliable synthetic route to this compound is the N-alkylation of commercially available indole-5-carbaldehyde. This method offers high yields and straightforward purification.

Principle of the Method: The protocol is based on the deprotonation of the indole nitrogen, which is weakly acidic, using a strong, non-nucleophilic base like sodium hydride (NaH). This generates a highly nucleophilic indolide anion. The subsequent introduction of an ethylating agent, such as ethyl iodide or ethyl bromide, results in an Sɴ2 reaction to form the N-ethylated product. Anhydrous, polar aprotic solvents like N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) are ideal as they effectively solvate the cation without interfering with the nucleophile.

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Indole-5-carbaldehyde in anhydrous DMF B Add NaH portion-wise at 0°C A->B Formation of indolide anion C Add Ethyl Iodide dropwise D Stir at room temp. Monitor by TLC C->D SN2 Reaction E Quench with ice-water F Extract with Ethyl Acetate E->F G Dry & Concentrate F->G H Purify via Column Chromatography G->H I Product: This compound H->I reaction_pathway reactant1 This compound product Schiff Base (Imine) reactant1->product + H₂O reactant2 Primary Amine (R-NH2) reactant2->product Ethanol, Cat. Acid, Δ G A 1-ethyl-1H-indole- 5-carbaldehyde B Schiff Base / Imine A->B Condensation (R-NH2) D Alkene Derivative A->D Wittig Reaction (Phosphonium Ylide) E Primary Alcohol A->E Reduction (NaBH4) F Carboxylic Acid A->F Oxidation (KMnO4, etc.) C Secondary Amine B->C Reduction (NaBH4)

Sources

Application Notes and Protocols for 1-Ethyl-1H-indole-5-carbaldehyde: A Guide for Synthetic and Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Indole Scaffold

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic pharmaceuticals.[1] Its unique electronic properties and the reactivity of its various positions make it a privileged scaffold for the design of biologically active molecules. Among the vast family of indole derivatives, 1-ethyl-1H-indole-5-carbaldehyde stands out as a versatile building block. The presence of the aldehyde functional group at the C5 position, combined with the N-ethyl substitution which enhances solubility and modifies electronic properties, makes this compound a valuable precursor for a wide range of chemical transformations.[2]

This guide provides an in-depth exploration of the synthesis and key reaction mechanisms of this compound. It is intended for researchers, scientists, and drug development professionals seeking to leverage this compound in their synthetic endeavors. We will delve into the causality behind experimental choices and provide detailed, field-proven protocols for its synthesis and subsequent functionalization.

Synthesis of this compound: The Vilsmeier-Haack Reaction

The most common and efficient method for the synthesis of indole-5-carbaldehydes is the Vilsmeier-Haack reaction. This reaction introduces a formyl group onto an electron-rich aromatic ring, such as the indole nucleus. The reaction proceeds via an electrophilic aromatic substitution mechanism.

Mechanism of the Vilsilsmeier-Haack Reaction

The Vilsmeier-Haack reaction involves two key stages: the formation of the Vilsmeier reagent and the subsequent electrophilic attack on the indole ring.

  • Formation of the Vilsmeier Reagent: Phosphorus oxychloride (POCl₃) reacts with a substituted amide, typically N,N-dimethylformamide (DMF), to form a highly electrophilic chloroiminium ion known as the Vilsmeier reagent.

  • Electrophilic Aromatic Substitution: The electron-rich indole ring of 1-ethyl-1H-indole acts as a nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent. The substitution preferentially occurs at the C5 position due to the directing effect of the indole nitrogen and the steric hindrance at other positions.

  • Hydrolysis: The resulting iminium salt intermediate is then hydrolyzed during aqueous workup to yield the final aldehyde product, this compound.

Vilsmeier_Haack cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution cluster_2 Hydrolysis DMF DMF Vilsmeier_reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_reagent reacts with POCl3 POCl3 POCl3->Vilsmeier_reagent Iminium_salt Iminium Salt Intermediate Vilsmeier_reagent->Iminium_salt reacts with Indole 1-Ethyl-1H-indole Indole->Iminium_salt attacks Final_product This compound Iminium_salt->Final_product hydrolyzes H2O H₂O (workup) H2O->Final_product

Vilsmeier-Haack Reaction Workflow

Protocol: Synthesis of this compound

This protocol is adapted from general procedures for the Vilsmeier-Haack formylation of N-alkylindoles.

Materials:

  • 1-Ethyl-1H-indole

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-ethyl-1H-indole (1 equivalent) in anhydrous DMF (3-5 equivalents).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add phosphorus oxychloride (1.1-1.5 equivalents) dropwise to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Carefully pour the reaction mixture onto crushed ice and basify with a saturated aqueous solution of sodium bicarbonate until the pH is ~8.

  • Extract the aqueous mixture with dichloromethane (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel, eluting with a mixture of hexane and ethyl acetate to afford this compound as an orange crystalline solid.[2]

Expected Yield: 70-85%

Key Reaction Mechanisms of this compound

The aldehyde functionality of this compound makes it a versatile substrate for a variety of carbon-carbon and carbon-nitrogen bond-forming reactions.

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration reaction to form a new carbon-carbon double bond. This reaction is typically catalyzed by a weak base.

Mechanism:

  • Deprotonation: A weak base (e.g., piperidine, pyridine) deprotonates the active methylene compound (e.g., malononitrile, ethyl cyanoacetate) to generate a resonance-stabilized carbanion (enolate).

  • Nucleophilic Attack: The carbanion acts as a nucleophile and attacks the electrophilic carbonyl carbon of this compound.

  • Protonation: The resulting alkoxide intermediate is protonated by the conjugate acid of the base.

  • Dehydration: The β-hydroxy intermediate undergoes dehydration (elimination of a water molecule) to form the final α,β-unsaturated product.

Knoevenagel_Condensation Indole_aldehyde This compound Alkoxide Alkoxide Intermediate Indole_aldehyde->Alkoxide Nucleophilic Attack Active_methylene Active Methylene Compound (e.g., Malononitrile) Carbanion Carbanion (Enolate) Active_methylene->Carbanion Deprotonation Base Base (e.g., Piperidine) Base->Carbanion Carbanion->Alkoxide Beta_hydroxy β-Hydroxy Intermediate Alkoxide->Beta_hydroxy Protonation Final_product α,β-Unsaturated Product Beta_hydroxy->Final_product Dehydration

Knoevenagel Condensation Mechanism

Protocol: Knoevenagel Condensation with Malononitrile

Materials:

  • This compound

  • Malononitrile

  • Piperidine (catalyst)

  • Ethanol or Toluene

  • Reflux condenser

Procedure:

  • To a solution of this compound (1 equivalent) in ethanol or toluene, add malononitrile (1.1 equivalents).

  • Add a catalytic amount of piperidine (0.1 equivalents).

  • Heat the reaction mixture to reflux for 2-6 hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution.

  • Collect the solid product by filtration and wash with cold ethanol.

  • If no precipitate forms, remove the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.

Table 1: Representative Yields for Knoevenagel Condensation

AldehydeActive Methylene CompoundCatalystSolventYield (%)
Indole-3-carbaldehydeMalononitrilePiperidine/Acetic AcidToluene94
Indole-3-carbaldehydeNitromethanePiperidine/Acetic AcidToluene92
Indole-3-carbaldehydeDiethyl malonatePiperidine/Acetic AcidToluene82

(Data adapted from analogous reactions with indole-3-carbaldehyde)

Wittig Reaction

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes or ketones using a phosphorus ylide (Wittig reagent). This reaction is highly versatile and allows for the precise placement of the double bond.

Mechanism:

  • Nucleophilic Addition: The nucleophilic carbon of the phosphorus ylide attacks the electrophilic carbonyl carbon of this compound to form a dipolar betaine intermediate.

  • Oxaphosphetane Formation: The betaine intermediate undergoes ring closure to form a four-membered heterocyclic intermediate called an oxaphosphetane.

  • Decomposition: The oxaphosphetane is unstable and spontaneously decomposes through a concerted cycloreversion to yield the alkene and triphenylphosphine oxide. The formation of the very stable phosphorus-oxygen double bond in triphenylphosphine oxide is the driving force for this reaction.

Wittig_Reaction Indole_aldehyde This compound Betaine Betaine Intermediate Indole_aldehyde->Betaine Nucleophilic Addition Ylide Phosphorus Ylide Ylide->Betaine Oxaphosphetane Oxaphosphetane Betaine->Oxaphosphetane Ring Closure Alkene Alkene Product Oxaphosphetane->Alkene Decomposition TPO Triphenylphosphine Oxide Oxaphosphetane->TPO

Wittig Reaction Mechanism

Protocol: Wittig Reaction with a Stabilized Ylide

Materials:

  • This compound

  • (Carbethoxymethylene)triphenylphosphorane (or other stabilized ylide)

  • Toluene or Tetrahydrofuran (THF), anhydrous

  • Reflux condenser

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1 equivalent) and (carbethoxymethylene)triphenylphosphorane (1.1 equivalents) in anhydrous toluene or THF.

  • Heat the reaction mixture to reflux for 12-24 hours, or until TLC analysis shows complete consumption of the aldehyde.

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to separate the alkene product from triphenylphosphine oxide.

Reduction to Alcohol

The aldehyde group of this compound can be readily reduced to a primary alcohol, (1-ethyl-1H-indol-5-yl)methanol, using a variety of reducing agents. Sodium borohydride (NaBH₄) is a mild and selective reagent commonly used for this transformation.

Mechanism:

The reduction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride to the carbonyl carbon.

  • Hydride Attack: The hydride ion from NaBH₄ attacks the electrophilic carbonyl carbon of the aldehyde.

  • Alkoxide Formation: This addition results in the formation of an alkoxide intermediate.

  • Protonation: The alkoxide is then protonated during the workup step (typically with water or a mild acid) to yield the primary alcohol.

Protocol: Reduction with Sodium Borohydride

Materials:

  • This compound

  • Sodium borohydride (NaBH₄)

  • Methanol or Ethanol

  • Water

  • Ethyl acetate

Procedure:

  • Dissolve this compound (1 equivalent) in methanol or ethanol in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Slowly add sodium borohydride (1.5-2 equivalents) in small portions to the stirred solution.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.

  • Quench the reaction by the slow addition of water.

  • Remove the bulk of the alcohol solvent under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude alcohol.

  • Purify by column chromatography or recrystallization if necessary.

Oxidation to Carboxylic Acid

The aldehyde can be oxidized to the corresponding carboxylic acid, 1-ethyl-1H-indole-5-carboxylic acid, using various oxidizing agents. A common and effective method involves the use of potassium permanganate (KMnO₄) under basic conditions.

Mechanism:

The oxidation of aldehydes with permanganate is a complex process, but it is generally believed to involve the formation of a manganate ester intermediate, which then collapses to the carboxylate.

  • Hydrate Formation: In the aqueous basic solution, the aldehyde exists in equilibrium with its hydrate.

  • Manganate Ester Formation: The permanganate ion reacts with the hydrate to form a cyclic manganate ester.

  • Oxidation and Cleavage: This intermediate breaks down to form the carboxylate and a reduced manganese species.

  • Acidification: Acidification of the reaction mixture protonates the carboxylate to give the final carboxylic acid.

Protocol: Oxidation with Potassium Permanganate

Materials:

  • This compound

  • Potassium permanganate (KMnO₄)

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Water

  • Hydrochloric acid (HCl)

  • Sodium bisulfite (NaHSO₃) (for quenching excess KMnO₄)

Procedure:

  • Dissolve this compound (1 equivalent) in a mixture of water and a suitable co-solvent like acetone or t-butanol, containing sodium or potassium hydroxide (2-3 equivalents).

  • Cool the solution in an ice bath.

  • Slowly add a solution of potassium permanganate (2-3 equivalents) in water, keeping the temperature below 10 °C. A brown precipitate of manganese dioxide (MnO₂) will form.

  • Stir the reaction mixture at room temperature until the purple color of the permanganate disappears.

  • Quench any excess permanganate by adding a saturated solution of sodium bisulfite until the mixture becomes colorless.

  • Filter the mixture to remove the manganese dioxide, washing the filter cake with water.

  • Cool the filtrate in an ice bath and carefully acidify with concentrated hydrochloric acid to precipitate the carboxylic acid.

  • Collect the solid product by filtration, wash with cold water, and dry.

Applications in Medicinal Chemistry

Derivatives of this compound are of significant interest in drug discovery due to the wide range of biological activities exhibited by the indole scaffold.[2] The aldehyde functionality serves as a convenient handle for the introduction of various pharmacophores and for the construction of more complex heterocyclic systems.

  • Anticancer Agents: The indole nucleus is a key component of many anticancer drugs. The functionalization of the C5 position can lead to compounds that interact with various biological targets, such as microtubules or protein kinases.

  • Antimicrobial Agents: Indole derivatives have shown promising activity against a range of bacteria and fungi. The aldehyde can be converted into imines, hydrazones, and other nitrogen-containing heterocycles known to possess antimicrobial properties.

  • Neurological Disorders: The indole structure is present in several neurotransmitters, such as serotonin. Derivatives of this compound are explored for their potential to modulate the activity of receptors and enzymes in the central nervous system.[2]

Characterization Data

  • ¹H NMR: Resonances for the ethyl group (a quartet around 4.2 ppm and a triplet around 1.5 ppm), aromatic protons on the indole ring, a singlet for the C4-H, a singlet for the C2-H, and a characteristic downfield singlet for the aldehyde proton (around 10.0 ppm).

  • ¹³C NMR: Resonances for the ethyl group carbons, aromatic carbons of the indole ring, and a downfield resonance for the carbonyl carbon of the aldehyde (around 190 ppm).

  • IR Spectroscopy: A strong absorption band for the carbonyl (C=O) stretching of the aldehyde, typically in the region of 1680-1700 cm⁻¹.

  • Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound (C₁₁H₁₁NO, MW: 173.21).[3]

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis and medicinal chemistry. Its straightforward synthesis via the Vilsmeier-Haack reaction and the reactivity of its aldehyde group open up a multitude of possibilities for the creation of diverse and complex molecular architectures. The protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively utilize this compound in their pursuit of novel chemical entities with potential therapeutic applications.

References

  • ResearchGate. Synthesis of 5-substituted-1H-indole-3-carbaldehyde (5a,b) and... [Link]

  • Organic Syntheses. 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. [Link]

  • National Center for Biotechnology Information. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. [Link]

  • Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. [Link]

  • ACG Publications. Synthesis of new potential Indole-3-yl derivatives via Knoevenagel condensation. [Link]

  • Der Pharma Chemica. Synthesis and biological evaluation of indoles. [Link]

  • MDPI. Discovery of Antimicrobial Oligoindoles from a Cold-Seep-Derived Halomonas Strain. [Link]

  • ResearchGate. (PDF) 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. [Link]

  • PubMed. Recent applications of the Wittig reaction in alkaloid synthesis. [Link]

  • National Center for Biotechnology Information. Enantioselective synthesis of N-alkylindoles enabled by nickel-catalyzed C-C coupling. [Link]

  • Chemistry Steps. Vilsmeier-Haack Reaction. [Link]

  • Name-Reaction.com. Vilsmeier-Haack reaction. [Link]

  • Chem-Station Int. Ed. Vilsmeier-Haack Reaction. [Link]

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]

  • World Scientific. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]

  • Banaras Hindu University. Novel Methods of Knoevenagel Condensation. [Link]

  • ResearchGate. The Knoevenagel condensation of aromatic aldehydes with malononitrile or ethyl cyanoacetate in the presence of CTMAB in water. [Link]

  • Organic Chemistry Portal. Wittig Reaction. [Link]

  • Scribd. Recent Applications of The Wittig Reaction in Alkaloids Synthesis | PDF. [Link]

  • WebAssign. Experiment 7 - Preparation of Ethyl Cinnamate: A Solvent Free Wittig Reaction. [Link]

  • Science and Education Publishing. A Highly Versatile One-Pot Aqueous Wittig Reaction. [Link]

  • [www.rhodium.ws]. Sodium Borohydride in Carboxylic Acid Media: Reduction of Indoles and N-alkylation of Anilines. [Link]

  • Organic Chemistry Portal. Sodium borohydride, Sodium tetrahydroborate. [Link]

  • ResearchGate. Methods of enhancement of reactivity and selectivity of sodium borohydride for applications in organic synthesis. [Link]

  • YouTube. NaBH4 and LiAlH4 Reduction Mechanism Made Easy! | Organic Chemistry. [Link]

  • SpringerLink. Reductions by the Alumino- and Borohydrides in Organic Synthesis. [Link]

  • MySkinRecipes. This compound. [Link]

  • National Center for Biotechnology Information. Indole-5-carboxaldehyde | C9H7NO - PubChem. [Link]

  • RSC Publishing. Recent advances in the application of indoles in multicomponent reactions. [Link]

  • AIR Unimi. Catalytic C3 Aza-Alkylation of Indoles. [Link]

  • Chemistry Research Journal. Indole: A Versatile Heterocyclic. [Link]

  • MDPI. Recent Developments on Five-Component Reactions. [Link]

  • Bentham Science Publisher. Knoevenagel Condensation Reactions of Cyano Malononitrile-Derivatives Under Microwave Radiation. [Link]

  • National Center for Biotechnology Information. Recent developments using malononitrile in ultrasound-assisted multicomponent synthesis of heterocycles. [Link]

  • ResearchGate. Scheme 1. Knoevenagel condensation of aromatic aldehydes with malononitrile.. [Link]

  • ElectronicsAndBooks. Tetrahedron Letters. [Link]

  • National Center for Biotechnology Information. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. [Link]

  • [Supporting Information]. [Link]

  • Regioselective C5−H Direct Iodin

Sources

Application Notes and Protocols for Dye Synthesis Using 1-Ethyl-1H-indole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Importance of the Indole Scaffold in Modern Dye Chemistry

The indole ring system is a privileged heterocyclic motif, not only in pharmaceuticals and natural products but also as a cornerstone in the architecture of functional organic dyes.[1][2] Its electron-rich nature and planar structure are highly advantageous for constructing molecules with significant intramolecular charge transfer (ICT) characteristics, which are fundamental to color and fluorescence.[2][3] Within this class of building blocks, 1-ethyl-1H-indole-5-carbaldehyde emerges as a particularly versatile and valuable precursor.

The strategic placement of the aldehyde group at the C-5 position allows for facile synthetic elaboration into extended π-conjugated systems. Simultaneously, the N-1 ethyl group serves a dual purpose: it enhances solubility in common organic solvents and sterically hinders the close packing and aggregation of dye molecules in the solid state or in solution—a common cause of fluorescence quenching.[2][3][4]

This guide provides researchers, scientists, and drug development professionals with a detailed exploration of the synthetic utility of this compound. We will move beyond simple procedural lists to explain the underlying principles of the reactions, enabling rational design and troubleshooting. The protocols described herein are designed to be self-validating, providing a robust foundation for the synthesis of styryl, hemicyanine, and other functional dyes for applications ranging from biological imaging to advanced materials.

Section 1: Core Chemistry and Mechanistic Rationale

The primary reactivity of this compound in dye synthesis is centered on its electrophilic aldehyde functionality. This group is an ideal partner for condensation reactions with nucleophilic species, most notably active methylene compounds. The most common and powerful reaction employed is the Knoevenagel condensation .

In this reaction, a compound containing a methylene group activated by two electron-withdrawing groups (e.g., malononitrile, cyanoacetic acid) or a methyl group on a heterocyclic quaternary salt is deprotonated by a weak base (like piperidine or triethylamine) to form a carbanion. This carbanion then acts as a nucleophile, attacking the carbonyl carbon of the indole aldehyde. Subsequent dehydration yields a new carbon-carbon double bond, extending the conjugated π-system and forming the chromophore of the dye.

The indole nucleus, in this context, typically functions as the electron-donating part of the dye molecule, a role that is critical for tuning the final spectroscopic properties.

G cluster_process Process cluster_product Product Indole This compound (Electrophile) Attack Nucleophilic Attack Indole->Attack Nuc Active Methylene Compound (Nucleophile Source) Base Base Catalyst (e.g., Piperidine) Nuc->Base Carbanion Carbanion Formation Base->Carbanion Carbanion->Attack Dehydration Dehydration Attack->Dehydration Dye Extended π-Conjugated Dye Dehydration->Dye

Fig. 1: General workflow of Knoevenagel condensation for dye synthesis.

Section 2: Synthesis of Hemicyanine and Styryl Dyes for Imaging

Hemicyanine and styryl dyes are characterized by a donor-π-acceptor (D-π-A) structure where an electron-donating portion is linked via a vinyl bridge to an electron-accepting heterocyclic nucleus. These dyes are of immense interest as fluorescent probes for nucleic acids and for cell imaging, as their fluorescence quantum yield often increases dramatically upon binding to biological macromolecules.[5][6]

Application Protocol 1: Synthesis of an Indole-Based Styryl Dye

This protocol details the synthesis of a fluorescent styryl dye via the condensation of this compound with a quaternary salt of 2-methylbenzothiazole.

Objective: To synthesize (E)-2-(2-(1-ethyl-1H-indol-5-yl)vinyl)-3-methylbenzo[d]thiazol-3-ium iodide.

G Indole_Aldehyde 1-Ethyl-1H-indole- 5-carbaldehyde Piperidine Piperidine (Catalyst) Benzothiazolium 2,3-Dimethylbenzo[d]- thiazol-3-ium iodide Benzothiazolium->Piperidine Solvent Ethanol, Reflux Piperidine->Solvent Product Styryl Dye Product Solvent->Product

Fig. 2: Reaction scheme for styryl dye synthesis.

Materials and Reagents:

ReagentCAS NumberMolecular WeightQuantity (mmol)
This compound944893-74-7173.211.0
2,3-Dimethylbenzo[d]thiazol-3-ium iodide53834-36-3305.171.0
Piperidine110-89-485.15~0.1 (catalytic)
Absolute Ethanol64-17-546.0720 mL

Step-by-Step Protocol:

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (173 mg, 1.0 mmol) and 2,3-dimethylbenzo[d]thiazol-3-ium iodide (305 mg, 1.0 mmol).

  • Solvent Addition: Add 20 mL of absolute ethanol to the flask. Stir the mixture to achieve a suspension.

  • Catalyst Addition: Add 2-3 drops of piperidine (~0.1 mmol) to the suspension using a Pasteur pipette. The addition of the base is the critical initiation step for the condensation.

  • Reaction: Heat the mixture to reflux (approximately 80-85 °C oil bath temperature) and maintain reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the aldehyde and the formation of a colored, fluorescent spot.[7]

  • Work-up and Isolation: After the reaction is complete (as indicated by TLC), allow the flask to cool to room temperature. The product, being a charged species, will often precipitate from the ethanol upon cooling.

  • Purification: Collect the precipitated solid by vacuum filtration. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials, followed by a wash with diethyl ether to facilitate drying.

  • Drying and Characterization: Dry the purified product under vacuum. The resulting solid should be a deeply colored crystalline material. Characterize the product using ¹H NMR, Mass Spectrometry, and UV-Vis spectroscopy to confirm its structure and purity.

Expected Results:

PropertyExpected Value
Yield 75-85%
Appearance Orange to deep red crystalline solid
λmax (Absorption) ~450-480 nm (in Methanol)
λmax (Emission) ~580-620 nm (in Methanol)

Section 3: Synthesis of Dyes for Dye-Sensitized Solar Cells (DSSCs)

Indole-based organic dyes are highly promising as metal-free sensitizers for DSSCs.[1][2][8] They form a core component of the D-π-A (Donor-π-linker-Acceptor) architecture, where the indole moiety can act as an electron donor or part of the π-bridge.[1] The aldehyde group of this compound provides a convenient handle to attach the acceptor and anchoring group, such as cyanoacetic acid.

Application Protocol 2: Synthesis of an Indole-Based DSSC Dye

This protocol describes the synthesis of (E)-2-cyano-3-(1-ethyl-1H-indol-5-yl)acrylic acid, a typical D-π-A dye.

Objective: To synthesize a D-π-A sensitizer for potential use in DSSCs.

G Indole_Aldehyde 1-Ethyl-1H-indole- 5-carbaldehyde (D-π) Catalyst_Solvent Piperidine Acetonitrile, Reflux Indole_Aldehyde->Catalyst_Solvent Cyanoacetic_Acid Cyanoacetic Acid (Acceptor/Anchor) Cyanoacetic_Acid->Catalyst_Solvent Product D-π-A Dye Catalyst_Solvent->Product

Fig. 3: Synthesis of a D-π-A dye for DSSC applications.

Materials and Reagents:

ReagentCAS NumberMolecular WeightQuantity (mmol)
This compound944893-74-7173.211.0
Cyanoacetic Acid372-09-885.061.2
Piperidine110-89-485.15~0.1 (catalytic)
Acetonitrile75-05-841.0525 mL

Step-by-Step Protocol:

  • Reactant Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound (173 mg, 1.0 mmol) and cyanoacetic acid (102 mg, 1.2 mmol) in 25 mL of acetonitrile. A slight excess of the active methylene component is used to ensure complete conversion of the aldehyde.

  • Catalyst Addition: Add 2-3 drops of piperidine (~0.1 mmol) to the solution.

  • Reaction: Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 8-12 hours. Monitor the reaction by TLC (e.g., using a 7:3 mixture of hexane:ethyl acetate as eluent).

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate. If not, reduce the solvent volume under reduced pressure until precipitation begins.

  • Purification: Collect the solid product by vacuum filtration. Wash the crude product with a small amount of cold water to remove any unreacted cyanoacetic acid and piperidinium salts, followed by a wash with hexane.

  • Recrystallization (if necessary): For higher purity, the product can be recrystallized from a suitable solvent system, such as an ethanol/water mixture.

  • Drying and Characterization: Dry the final product under vacuum. The structure and purity should be confirmed by NMR, MS, and its photophysical properties (absorption/emission spectra) and electrochemical properties (cyclic voltammetry) should be evaluated to assess its suitability for DSSC applications.

Expected Dye Characteristics for DSSC Application:

PropertyTypical Range/ValueSignificance
λmax (Absorption) 380-450 nmGoverns the light-harvesting range.
Molar Extinction Coeff. > 20,000 M⁻¹cm⁻¹Indicates efficiency of light absorption.
HOMO Level -5.0 to -5.4 eVMust be lower than the electrolyte's redox potential.
LUMO Level -3.0 to -3.4 eVMust be higher than the TiO₂ conduction band.

Section 4: Analytical Characterization of Synthesized Dyes

Rigorous characterization is essential to confirm the identity, purity, and properties of the synthesized dyes. A combination of spectroscopic and chromatographic techniques should be employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. The appearance of a vinyl proton signal (typically a singlet or doublet in the 6.5-8.0 ppm range in ¹H NMR) and the disappearance of the aldehyde proton signal (~9.9 ppm) are key indicators of a successful condensation reaction.

  • Mass Spectrometry (MS): Provides the molecular weight of the synthesized dye, confirming its elemental composition. High-resolution mass spectrometry (HRMS) is preferred for unambiguous formula determination.

  • UV-Visible Spectroscopy: Used to determine the maximum absorption wavelength (λmax) and the molar extinction coefficient (ε), which are fundamental properties of a dye.[9]

  • Fluorescence Spectroscopy: Measures the emission spectrum of fluorescent dyes, providing the maximum emission wavelength (λem) and the quantum yield.

  • Chromatography (TLC/HPLC): Thin-layer chromatography is invaluable for monitoring reaction progress and assessing the purity of the final product.[7] High-performance liquid chromatography (HPLC) can be used for quantitative purity analysis and for preparative purification of dyes.[10][11]

Conclusion

This compound stands as a robust and versatile platform for the synthesis of a diverse array of functional dyes. The straightforward and high-yielding condensation chemistry associated with its aldehyde group allows for the systematic construction of complex chromophores. By judiciously choosing the active methylene coupling partner, researchers can readily access styryl dyes for bioimaging, D-π-A sensitizers for solar energy conversion, and other advanced materials. The protocols and principles outlined in this guide provide a solid foundation for leveraging this key intermediate in innovative research and development endeavors.

References

  • A Modular Approach for the Synthesis of Diverse Heterobifunctional Cyanine Dyes. The Journal of Organic Chemistry. [Link]

  • Design and Development of New Indole Based Sensitizers for Dye Sensitized Solar Cells. Shodhganga@INFLIBNET. [Link]

  • A Convenient Synthesis of Cyanine Dyes: Reagents for the Labeling of Biomolecules. Helvetica Chimica Acta. [Link]

  • Facile Synthesis of Symmetric, Monofunctional Cyanine Dyes for Imaging Applications. Bioconjugate Chemistry. [Link]

  • New Indole-Based Metal-Free Organic Dyes for Dye-Sensitized Solar Cells. ResearchGate. [Link]

  • A Modular Approach for the Synthesis of Diverse Heterobifunctional Cyanine Dyes. PMC. [Link]

  • Indole fused heterocycles as sensitizers in dye-sensitized solar cells: an overview. Materials Advances (RSC Publishing). [Link]

  • Indole Fused Heterocycles as Sensitizers in Dye-Sensitized Solar Cells: An Overview. ResearchGate. [Link]

  • Synthesis of Cyanine Dyes. ResearchGate. [Link]

  • New indole based co-sensitizers for dye sensitized solar cells exceeding 10% efficiency. RSC Advances. [Link]

  • Synthesis and application of indole hemicyanine dye.
  • Validation of Forensic Characterization and Chemical Identification of Dyes Extracted from Millimeter-length Fibers. National Criminal Justice Reference Service. [Link]

  • Synthesis of Hemicyanine dyes derived from benzothiazole salts and 4, 4'- Bis- dimethylamino phenyl ketone. JETIR. [Link]

  • Indole-aldehyde hair dyes.
  • Analysis for indole compounds in urine by high-performance liquid chromatography with fluorometric detection. PubMed. [Link]

  • Synthesis of Silicon-Substituted Hemicyanines for Multimodal SWIR Imaging. PMC. [Link]

  • Design and synthesis of near infra-red (NIR) dyes towards their application as probes for fluorescence bio-sensing. Kyushu Institute of Technology Institutional Repository. [Link]

  • Analysis and Identification of Acid Base Indicator Dyes by Thin-Layer Chromatography. Journal of Laboratory Chemical Education. [Link]

  • Analysis of Natural Dyes from Historical Objects by High Performance Liquid Chromatography and Electromigration Techniques. Taylor & Francis Online. [Link]

  • Hetarylazoindoles 1. Synthesis, Characterization, and Spectroscopic Properties of New Hetarylazoindole Dyes. Semantic Scholar. [Link]

  • 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate. [Link]

  • Synthetic method for indole-3-carboxaldehyde compounds.
  • 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Semantic Scholar. [Link]

  • NEAR-INFRARED DYES: Probe Development and Applications in Optical Molecular Imaging. PMC. [Link]

  • Synthesis and Spectroscopic Properties of New Azo Dyes Derived from 3-Ethylthio-5-cyanomethyl-4-phenyl-1,2,4-triazole. MDPI. [Link]

  • Styryl Hemicyanine Dye (E)-3-Methyl-2-(4-thiomorpholinostyryl)benzo[d]thiazol-3-ium Iodide for Nucleic Acids and Cell Nucleoli Visualization. MDPI. [Link]

  • NIR Dyes for Bioimaging Applications. PMC. [Link]

  • Near-Infrared Dyes for High Technology Applications. ResearchGate. [Link]

  • NIR Dyes for Bioimaging Applications. Current Organic Chemistry. [Link]

  • Synthesis of 5-substituted-1H-indole-3-carbaldehyde (5a,b) and... ResearchGate. [Link]

  • Organic compounds and their use as fragrance ingredients.
  • Synthesis and application of indole hemicyanine dye.
  • Discovery of Antimicrobial Oligoindoles from a Cold-Seep-Derived Halomonas Strain. MDPI. [Link]

  • Indole-5-carboxaldehyde. PubChem. [Link]

Sources

Application Notes and Protocols for N-Alkylation of Indole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of N-Alkylated Indole-5-carbaldehydes

The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The functionalization of the indole nitrogen, or N-alkylation, provides a powerful tool to modulate the physicochemical and pharmacological properties of these molecules. Specifically, N-alkylated indole-5-carbaldehydes are valuable synthetic intermediates, serving as versatile precursors for a diverse array of more complex heterocyclic structures with significant therapeutic potential. The aldehyde group at the 5-position offers a reactive handle for further molecular elaboration, making the chemoselective N-alkylation of this substrate a critical transformation in drug discovery and development.

This comprehensive guide provides detailed application notes and protocols for the N-alkylation of indole-5-carbaldehyde. It is designed to equip researchers with the foundational knowledge and practical methodologies to effectively synthesize these important building blocks. The protocols discussed herein range from classical base-mediated alkylations to more modern techniques such as the Mitsunobu reaction and phase-transfer catalysis, with a strong emphasis on the experimental nuances required to ensure high yields and chemoselectivity in the presence of the reactive aldehyde functionality.

I. Foundational Principles: Understanding the Reactivity of Indole-5-carbaldehyde

The N-alkylation of indole-5-carbaldehyde is governed by the nucleophilicity of the indole nitrogen and the electrophilicity of the alkylating agent. The indole N-H bond is weakly acidic (pKa ≈ 17 in DMSO), necessitating the use of a base to generate the more nucleophilic indolide anion. However, the presence of the electron-withdrawing aldehyde group at the 5-position slightly increases the acidity of the N-H bond, facilitating its deprotonation.

A key challenge in the N-alkylation of indoles is controlling the regioselectivity between N-alkylation and C3-alkylation. The indolide anion is an ambident nucleophile, with electron density on both the nitrogen and the C3 position. Generally, N-alkylation is favored under conditions that promote ionic character of the indolide salt (e.g., with sodium or potassium counterions) and by using polar aprotic solvents.[1]

The aldehyde group introduces another layer of complexity. It is susceptible to nucleophilic attack, particularly by strong bases or nucleophiles, and can also undergo reduction under certain conditions. Therefore, the choice of reaction conditions must be carefully considered to achieve chemoselective N-alkylation without affecting the aldehyde moiety.

II. Classical N-Alkylation with Alkyl Halides: A Robust and Versatile Approach

The most straightforward method for N-alkylation involves the deprotonation of indole-5-carbaldehyde with a suitable base, followed by reaction with an alkyl halide. The choice of base is critical and can significantly impact the reaction's efficiency and selectivity.

A. Mechanism of Base-Mediated N-Alkylation

The reaction proceeds through a two-step mechanism:

  • Deprotonation: A base removes the proton from the indole nitrogen to form the indolide anion.

  • Nucleophilic Substitution: The resulting indolide anion acts as a nucleophile and attacks the electrophilic carbon of the alkyl halide in an SN2 reaction, displacing the halide and forming the N-C bond.

Base-Mediated N-Alkylation Indole Indole-5-carbaldehyde Indolide Indolide Anion Indole->Indolide Deprotonation Base Base (e.g., NaH, K₂CO₃) Base->Indolide Product N-Alkyl Indole-5-carbaldehyde Indolide->Product SN2 Attack AlkylHalide Alkyl Halide (R-X) AlkylHalide->Product Salt Salt (e.g., NaX, KX) Mitsunobu Reaction Alcohol Alcohol (R-OH) Intermediate Oxyphosphonium Intermediate Alcohol->Intermediate PPh3 PPh₃ PPh3->Intermediate DEAD DEAD/DIAD DEAD->Intermediate Indole Indole-5-carbaldehyde Product N-Alkyl Indole-5-carbaldehyde Indole->Product Nucleophilic Attack Intermediate->Product Byproducts PPh₃=O + Hydrazine derivative Phase-Transfer Catalysis cluster_0 Aqueous Phase cluster_1 Organic Phase Base NaOH / KOH QX_aq Q⁺X⁻ Base->QX_aq Anion Exchange QInd Q⁺Ind⁻ QX_aq->QInd Transfer Indole Indole-5-carbaldehyde Indole->QInd Deprotonation AlkylHalide R-X Product N-Alkyl Indole AlkylHalide->Product QInd->Product Alkylation

Sources

Application Notes & Protocols: 1-Ethyl-1H-indole-5-carbaldehyde as a Versatile Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indole nucleus is a cornerstone scaffold in medicinal chemistry, present in a vast array of natural products and synthetic pharmaceutical agents.[1][2] Strategic functionalization of the indole core is paramount for modulating its pharmacological profile. This document provides a detailed guide to the synthesis and application of 1-ethyl-1H-indole-5-carbaldehyde, a key intermediate for drug discovery. The N1-ethyl group enhances lipophilicity and can occupy specific hydrophobic pockets in target proteins, while the C5-carbaldehyde provides a versatile reactive handle for extensive chemical derivatization.[3] We present validated protocols for the synthesis of this intermediate via the Vilsmeier-Haack reaction and its subsequent transformation into diverse bioactive scaffolds using reductive amination and the Wittig reaction, targeting areas such as neurological disorders and oncology.[4][5][6]

The Strategic Importance of this compound

In the landscape of drug design, the indole scaffold is considered a "privileged structure" due to its ability to interact with a multitude of biological targets.[7] The specific intermediate, this compound, offers two primary advantages for medicinal chemists:

  • N1-Alkylation: The ethyl group at the N1 position serves a dual purpose. It blocks the hydrogen-bond donating capacity of the indole nitrogen, which can be crucial for improving membrane permeability and oral bioavailability. Furthermore, it introduces a lipophilic moiety that can be fine-tuned to explore structure-activity relationships (SAR) within the hydrophobic sub-pockets of target enzymes or receptors.[3]

  • C5-Formylation: The aldehyde group at the C5 position is a highly versatile functional group.[4][8] It acts as a key electrophilic center for a wide range of carbon-carbon and carbon-nitrogen bond-forming reactions, allowing for the systematic elaboration of the indole core into more complex, drug-like molecules. Its position on the benzene ring portion of the indole allows for modifications that extend into different vector spaces compared to the more commonly functionalized C3 position.

The logical framework for utilizing this intermediate in a drug discovery program is outlined below.

G cluster_0 Core Scaffold & Intermediate cluster_1 Synthetic Diversification cluster_2 Bioactive Scaffolds & Targets Indole Indole Scaffold (Privileged Structure) Intermediate This compound (Key Intermediate) Indole->Intermediate N-Ethylation & C5-Formylation ReductiveAmination Reductive Amination Intermediate->ReductiveAmination WittigReaction Wittig Reaction Intermediate->WittigReaction OtherRxns Condensations, etc. Intermediate->OtherRxns Amines Substituted Amines ReductiveAmination->Amines Alkenes Stilbene/Chalcone Analogs WittigReaction->Alkenes Targets Therapeutic Targets (e.g., GPCRs, Kinases, Enzymes) Amines->Targets Alkenes->Targets G cluster_0 Reaction Pathway start This compound oxaphosphetane Oxaphosphetane Intermediate start->oxaphosphetane + Ylide ylide Phosphonium Ylide (Wittig Reagent) ylide->oxaphosphetane end_alkene Indole-Alkene Product oxaphosphetane->end_alkene [2+2] Cycloreversion end_po Triphenylphosphine Oxide (Byproduct) oxaphosphetane->end_po

Sources

Application Notes & Protocols: Advanced Techniques for the Formylation of N-Ethylindole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The formylation of the indole nucleus, particularly at the C3-position, is a cornerstone transformation in synthetic organic chemistry, providing a critical entry point for the elaboration of complex molecular architectures. N-ethyl-1H-indole-3-carboxaldehyde is a key intermediate in the synthesis of a multitude of pharmacologically active compounds and advanced materials. This guide provides a comprehensive overview of established and contemporary methods for the formylation of N-ethylindole, designed for researchers, scientists, and drug development professionals. We delve into the mechanistic underpinnings, provide detailed, field-tested protocols, and offer a comparative analysis to facilitate judicious method selection.

Introduction: The Strategic Importance of Indole Formylation

The indole scaffold is a privileged structure in medicinal chemistry, appearing in countless natural products and synthetic drugs. The introduction of a formyl (-CHO) group, a versatile chemical handle, onto the indole ring—most commonly at the electron-rich C3 position—unlocks a vast chemical space. This aldehyde functionality serves as a precursor for a wide array of subsequent transformations, including reductive aminations, Wittig reactions, oxidations, and condensations.

The formylation of N-ethylindole proceeds via electrophilic aromatic substitution. The inherent electronic properties of the indole ring direct incoming electrophiles preferentially to the C3 position, which possesses the highest electron density and allows for the formation of a stabilized cationic intermediate without disrupting the aromaticity of the benzene ring.[1] This guide will explore several key methodologies to achieve this transformation, from the classic Vilsmeier-Haack reaction to modern, sustainable catalytic approaches.

The Vilsmeier-Haack Reaction: The Workhorse of Indole Formylation

The Vilsmeier-Haack reaction is arguably the most reliable and widely employed method for the 3-formylation of indoles.[2] It utilizes a potent electrophilic species, the Vilsmeier reagent, generated in situ from a substituted amide (typically N,N-dimethylformamide, DMF) and an acid chloride, most commonly phosphorus oxychloride (POCl₃).[3][4]

Causality of the Mechanism

The reaction's efficacy stems from the generation of the highly electrophilic chloroiminium ion, also known as the Vilsmeier reagent.

  • Reagent Activation: N,N-Dimethylformamide (DMF) acts as a nucleophile, attacking the electrophilic phosphorus center of phosphorus oxychloride.

  • Formation of the Vilsmeier Reagent: A subsequent cascade of eliminations generates the highly reactive N,N-dimethyl-chloroiminium ion. This species is the key electrophile that will engage the indole ring.

  • Electrophilic Attack: The electron-rich C3 position of N-ethylindole attacks the electrophilic carbon of the Vilsmeier reagent. This step forms a stabilized cationic intermediate.

  • Aromatization & Hydrolysis: Aromatization is restored, and an iminium ion intermediate is formed.[5] This intermediate is stable until aqueous workup, upon which it is readily hydrolyzed to yield the final N-ethyl-1H-indole-3-carboxaldehyde.[1][3]

Vilsmeier_Haack_Mechanism Vilsmeier-Haack Reaction Mechanism DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium Ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ NEthylindole N-Ethylindole Intermediate Cationic Intermediate NEthylindole->Intermediate + Vilsmeier Reagent Iminium_Salt Iminium Salt Intermediate->Iminium_Salt Rearomatization Product N-Ethyl-1H-indole- 3-carboxaldehyde Iminium_Salt->Product + H₂O (Hydrolysis) Hydrolysis Aqueous Workup (H₂O)

Caption: Workflow of the Vilsmeier-Haack formylation of N-ethylindole.

Experimental Protocol: Vilsmeier-Haack Formylation

Materials:

  • N-Ethylindole

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃), freshly distilled

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Saturated sodium chloride solution (Brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ice bath

Procedure:

  • Vilsmeier Reagent Preparation: In a three-neck round-bottom flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, add anhydrous DMF (3.0 equiv.). Cool the flask to 0 °C using an ice bath.

  • Slowly add freshly distilled POCl₃ (1.2 equiv.) dropwise to the DMF via the dropping funnel over 30 minutes. The addition is exothermic and should be controlled to maintain the temperature below 10 °C.

  • After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes, during which the Vilsmeier reagent will form (often as a pale yellow solid or thick oil).

  • Reaction with Indole: Dissolve N-ethylindole (1.0 equiv.) in anhydrous DCM and add it dropwise to the prepared Vilsmeier reagent at 0 °C.

  • After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Workup and Hydrolysis: Once the reaction is complete, carefully pour the mixture into a beaker containing crushed ice and a saturated solution of sodium bicarbonate. This step is highly exothermic and should be performed slowly in a fume hood.

  • Stir the resulting mixture vigorously for 1 hour to ensure complete hydrolysis of the iminium salt.

  • Transfer the mixture to a separatory funnel and extract with DCM (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure N-ethyl-1H-indole-3-carboxaldehyde.

Data Presentation
ReagentStoichiometry (equiv.)PurposeTypical Yield (%)
N-Ethylindole1.0Substrate85-95%
POCl₃1.2 - 1.5Activating Agent
DMF3.0 - 5.0Formyl Source & Solvent
Temperature 0 °C to Room Temp.
Time 2 - 6 hours

The Rieche Formylation: An Alternative Lewis Acid-Mediated Approach

The Rieche formylation is another powerful method that utilizes dichloromethyl methyl ether (DCME) as the formylating agent in the presence of a strong Lewis acid, such as titanium tetrachloride (TiCl₄) or tin tetrachloride (SnCl₄).[6][7][8] This method is particularly useful for substrates that may be sensitive to the conditions of the Vilsmeier-Haack reaction.

Causality of the Mechanism

The reaction is initiated by the coordination of the Lewis acid to the DCME, generating a highly electrophilic dichloromethyl cation equivalent. This potent electrophile is then attacked by the electron-rich indole at the C3 position. The resulting intermediate is subsequently hydrolyzed during aqueous workup to yield the aldehyde.[9][10]

Rieche_Formylation Rieche Formylation Mechanism DCME Dichloromethyl methyl ether (DCME) Electrophile Electrophilic Cation [Cl₂CH]⁺ DCME->Electrophile + TiCl₄ LewisAcid Lewis Acid (e.g., TiCl₄) NEthylindole N-Ethylindole Intermediate Cationic Intermediate NEthylindole->Intermediate + [Cl₂CH]⁺ Product N-Ethyl-1H-indole- 3-carboxaldehyde Intermediate->Product Hydrolysis Hydrolysis Aqueous Workup (H₂O)

Caption: Key steps in the Rieche formylation of N-ethylindole.

Experimental Protocol: Rieche Formylation

Materials:

  • N-Ethylindole

  • Dichloromethyl methyl ether (DCME)

  • Titanium tetrachloride (TiCl₄), 1M solution in DCM

  • Dichloromethane (DCM), anhydrous

  • Saturated ammonium chloride solution (NH₄Cl)

  • 0.1 N HCl solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ice bath

Procedure:

  • Setup: In a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, dissolve N-ethylindole (1.0 equiv.) in anhydrous DCM.

  • Lewis Acid Addition: Cool the solution to 0 °C in an ice bath. Slowly add TiCl₄ (2.2 equiv.) dropwise. A colored complex may form. Stir the mixture at 0 °C for 30-60 minutes.

  • Formylation: Add DCME (1.1 equiv.) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC.

  • Quenching and Workup: Carefully quench the reaction by slowly adding a saturated NH₄Cl solution.[9] Allow the mixture to stir for 1 hour as it warms to room temperature.

  • Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with 0.1 N HCl, saturated NaHCO₃ solution, and brine.[10]

  • Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography.

Data Presentation
ReagentStoichiometry (equiv.)PurposeTypical Yield (%)
N-Ethylindole1.0Substrate75-90%
TiCl₄2.2 - 5.0Lewis Acid Catalyst
DCME1.0 - 1.2Formyl Source
Temperature 0 °C to Room Temp.
Time 1 - 3 hours

Modern Catalytic Approaches: Greener Alternatives

While effective, classical methods often rely on stoichiometric, corrosive, and/or toxic reagents. Modern synthetic chemistry has driven the development of milder and more sustainable catalytic alternatives.

Iron-Catalyzed C3-Formylation

An innovative approach employs a catalytic amount of ferric chloride (FeCl₃) with formaldehyde and aqueous ammonia, using air as the terminal oxidant.[11] This method avoids harsh reagents like POCl₃ and represents a more environmentally benign process.

Mechanism Insight: The reaction is thought to proceed through the formation of an imine intermediate from formaldehyde and ammonia. The indole then performs a nucleophilic attack, followed by an iron-catalyzed oxidation involving molecular oxygen to furnish the formylated product.[11]

Key Features:

  • Catalyst: Inexpensive and non-toxic FeCl₃ (2 mol%).

  • Reagents: Formaldehyde and aqueous ammonia.

  • Oxidant: Air.

  • Conditions: Typically performed at elevated temperatures (e.g., 130 °C) in a solvent like DMF.[11]

Visible-Light Photocatalytic Formylation

Photoredox catalysis offers a remarkably mild pathway for indole formylation. These reactions are typically conducted at room temperature under irradiation with visible light (e.g., blue or red LEDs).

  • Eosin Y Catalysis: One method uses the organic dye Eosin Y as a photocatalyst with tetramethylethylenediamine (TMEDA) as the carbon source and air as the oxidant.[12]

  • Helical Carbenium Ion Catalysis: Another advanced protocol utilizes a helical carbenium ion as a photocatalyst under red light (λ = 640 nm), with 2,2-dimethoxy-N,N-dimethylethanamine serving as the formylating agent.[13]

Mechanism Insight: In these systems, the excited photocatalyst initiates an electron transfer cascade. This process generates radical intermediates from the amine-based formyl source, which then engage with the indole ring to ultimately form the C-C bond, leading to the formylated product after subsequent oxidation and hydrolysis steps.[12]

Comparative Analysis and Method Selection

Choosing the appropriate formylation technique depends on several factors, including substrate tolerance, scale, available equipment, and safety considerations.

TechniqueAdvantagesDisadvantagesBest Suited For
Vilsmeier-Haack High yields, highly reliable, excellent C3-selectivity, well-established.[2][14]Stoichiometric POCl₃, corrosive, can be harsh for sensitive substrates.General purpose, large-scale synthesis of robust indoles.
Rieche Formylation Excellent yields, good regioselectivity, alternative to Vilsmeier-Haack.[10][15]Toxic/carcinogenic DCME, requires strong Lewis acids and strictly anhydrous conditions.Substrates incompatible with Vilsmeier conditions.
Iron-Catalysis "Green" (uses air, non-toxic catalyst), inexpensive reagents.[11]Requires high temperatures, moderate to good yields.Environmentally conscious synthesis, process chemistry.
Photocatalysis Extremely mild conditions (room temp.), high functional group tolerance, sustainable.[12][13]Requires specialized photoreactor setup, may require catalyst synthesis.Complex, late-stage functionalization of sensitive molecules.
Decision-Making Workflow

Decision_Tree Formylation Method Selection Guide Start Start: Formylate N-Ethylindole Q1 Is the substrate sensitive to strong acids or harsh reagents? Start->Q1 A1_Yes Consider Photocatalysis (Eosin Y or other PC) Q1->A1_Yes Yes A1_No Is scalability and cost-effectiveness the top priority? Q1->A1_No No A2_Yes Use Vilsmeier-Haack Reaction A1_No->A2_Yes Yes A2_No Are 'green' chemistry principles a key consideration? A1_No->A2_No No A3_Yes Consider Iron-Catalysis A2_No->A3_Yes Yes A3_No Are Vilsmeier conditions failing or giving poor results? A2_No->A3_No No A4_Yes Use Rieche Formylation (with caution) A3_No->A4_Yes Yes A4_No Re-evaluate with Vilsmeier-Haack (Optimize conditions) A3_No->A4_No No

Caption: A guide to selecting the optimal formylation method.

References

  • Formation of indole trimers in Vilsmeier type reactions. Semantic Scholar. [Link]

  • Kinetics and mechanism of N-substitution of indoles and carbazoles in Vilsmeier–Haack acetylation. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link]

  • Red-light mediated formylation of indoles using a helical carbenium ion as a photoredox catalyst. Chemical Communications (RSC Publishing). [Link]

  • Vilsmeier–Haack reaction. Wikipedia. [Link]

  • Duff reaction. Wikipedia. [Link]

  • Indole synthesis: a review and proposed classification. National Institutes of Health (NIH). [Link]

  • Vilsmeier-Haack Reaction. J&K Scientific LLC. [Link]

  • Vilsmeier–Haack reaction of indole. YouTube. [Link]

  • Visible-Light-Promoted Indole C-3 Formylation Using Eosin Y as a Photoredox Catalyst. Thieme Connect. [Link]

  • Iron-Catalyzed C3-Formylation of Indoles with Formaldehyde and Aqueous Ammonia under Air. Organic Chemistry Portal. [Link]

  • Acylation of indoles by Duff reaction and Vilsmeier-Haack formylation and conformation of N-formylindoles. ACS Publications. [Link]

  • Red-Light Mediated Formylation of Indoles Using Helical Carbenium Ion as Photoredox Catalyst. University of Arizona Libraries. [Link]

  • Duff Reaction. nptel.ac.in. [Link]

  • Rieche Formylation. SynArchive. [Link]

  • Rieche formylation. Wikipedia. [Link]

  • Boron-Catalyzed Formylation of Indoles Using Trimethyl Orthoformate as Carbonyl Source. ACS Publications. [Link]

  • Formylation of Electron-Rich Aromatic Rings Mediated by Dichloromethyl Methyl Ether and TiCl4: Scope and Limitations. MDPI. [Link]

  • o-Formylation of electron-rich phenols with dichloromethyl methyl ether and TiCl4. ScienceDirect. [Link]

  • Formylation - Common Conditions. organic-reaction.com. [Link]

  • A theoretical study of the Duff reaction: insights into its selectivity. Semantic Scholar. [Link]

  • Comment of the use of dichloromethyl methyl ether as formylating agent. ScienceDirect. [Link]

  • Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. chem.cuhk.edu.hk. [Link]

  • Rieche Formylation - Common Organic Chemistry. organic-reaction.com. [Link]

  • Indole Formylation with TMEDA. ResearchGate. [Link]

  • Iron-Catalyzed C3-Formylation of Indoles with Formaldehyde and Aqueous Ammonia under Air. Semantic Scholar. [Link]

  • Vilsmeier-Haack Reaction - Organic Chemistry Portal. organic-chemistry.org. [Link]

  • Synthetic method for indole-3-carboxaldehyde compounds.
  • Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Mechanochemical Duff Reaction in Solid Phase for Easy Access to Mono- and Di-formyl Electron-Rich Arenes. PubMed. [Link]

  • Note Reactions of Vilsmeier Haack reagent with aromatic and heterocyclic aldoximes. nopr.niscpr.res.in. [Link]

  • Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. Growing Science. [Link]

  • Photocatalytic N-formylation of amines via a reductive quenching cycle in the presence of air. Semantic Scholar. [Link]

  • Mechanochemical Synthesis and Isomerization of N-Substituted Indole-3-carboxaldehyde Oximes. MDPI. [Link]

  • A Simple, Effective, Green Method for the Regioselective 3-Acylation of Unprotected Indoles. MDPI. [Link]

  • CO2-Driven N-Formylation/N-Methylation of Amines Using C-Scorpionate Metal Complexes. MDPI. [Link]

  • Synthesis and biological evaluation of indoles. Der Pharma Chemica. [Link]

  • Photocatalytic N-formylation of amines via a reductive quenching cycle in the presence of air. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Experimental and Theoretical Investigations into the Unusual Regioselectivity of 4,5-, 5,6-, and 6,7-Indole Aryne Cycloadditions. National Institutes of Health (NIH). [Link]

  • indole-3-aldehyde. Organic Syntheses. [Link]

  • Representative examples of group 10 metal‐catalyzed indole formation and this work. ResearchGate. [Link]

  • Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. National Institutes of Health (NIH). [Link]

  • Facile and highly efficient N-formylation of amines using a catalytic amount of iodine under solvent-free conditions. ResearchGate. [Link]

  • o-Formylation of Electron-Rich Phenols with Dichloromethyl Methyl Ether and TiCl4. ResearchGate. [Link]

  • Indolyne Experimental and Computational Studies: Synthetic Applications and Origins of Selectivities of Nucleophilic Additions. National Institutes of Health (NIH). [Link]

  • Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator. PubMed. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 1-Ethyl-1H-indole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, chemists, and drug development professionals encountering challenges in the synthesis of 1-ethyl-1H-indole-5-carbaldehyde. This valuable intermediate is a key building block in the development of novel pharmaceuticals and advanced materials[1]. Our focus is to provide in-depth, field-proven insights to help you troubleshoot common issues and significantly improve your reaction yields.

The synthesis of this specific indole derivative presents a critical challenge related to regioselectivity. While many standard indole functionalization reactions, such as the Vilsmeier-Haack formylation, preferentially occur at the C3 position due to the electronic nature of the indole ring, the target molecule requires functionalization at the C5 position[2][3][4]. This guide will address the two most probable synthetic routes a researcher might undertake and provide solutions for the challenges inherent in each.

Section 1: Troubleshooting Synthetic Route A (Recommended): N-Ethylation of Indole-5-carbaldehyde

This is the most logical and high-yielding approach. The strategy involves introducing the ethyl group to the nitrogen of an indole ring that is already functionalized with a carbaldehyde group at the desired C5 position. The primary challenges in this route relate to the conditions of the N-alkylation step.

Experimental Workflow: N-Ethylation

G cluster_start Step 1: Deprotonation cluster_reaction Step 2: Alkylation (Sₙ2) cluster_end Step 3: Workup & Purification A Indole-5-carbaldehyde D Formation of Indole Anion A->D B Anhydrous Solvent (e.g., DMF, THF) B->D C Base (e.g., NaH, Cs₂CO₃) C->D F Reaction at Controlled Temperature (e.g., 0 °C to RT) D->F Nucleophilic Attack E Ethylating Agent (e.g., Ethyl Iodide) E->F G Aqueous Quench F->G H Extraction G->H I Column Chromatography / Recrystallization H->I J This compound I->J

Caption: Workflow for the N-ethylation of indole-5-carbaldehyde.

Troubleshooting Guide: N-Ethylation Issues

Q1: My N-ethylation reaction shows low conversion or fails to proceed. What are the common causes?

A1: This is a frequent issue that typically points to problems with the deprotonation step or reagent quality. Consider the following:

  • Base Strength & Stoichiometry: The pKa of the indole N-H is approximately 17. A sufficiently strong base is required for complete deprotonation[5]. Sodium hydride (NaH) is highly effective, but requires strictly anhydrous conditions. Milder bases like cesium carbonate (Cs₂CO₃) can also be effective and are often safer to handle[6]. Ensure you are using at least 1.1 equivalents of the base.

  • Solvent Purity: The presence of water or protic impurities in your solvent (e.g., DMF, THF) will quench the base and the generated indole anion, halting the reaction. Always use freshly distilled or commercially available anhydrous solvents.

  • Reagent Quality: Your ethylating agent (e.g., ethyl iodide, ethyl bromide) should be pure. Ethyl iodide can decompose over time, releasing iodine (visible as a brown/purple color), which can interfere with the reaction. Pass it through a small plug of basic alumina if decomposition is suspected.

  • Temperature Control: While the deprotonation with NaH is often performed at 0 °C to control hydrogen gas evolution, the subsequent alkylation may require warming to room temperature or slightly above to proceed at a reasonable rate. Monitor the reaction by TLC to determine the optimal temperature profile.

Q2: My TLC analysis shows the starting material, the desired product, and a significant, unidentified byproduct. What could be occurring?

A2: The formation of byproducts in this reaction often stems from incomplete deprotonation or alternative reaction pathways.

  • Incomplete Deprotonation: If deprotonation is not complete before the ethylating agent is added, you will have a mixture of the nucleophilic indole anion and neutral starting material, leading to low conversion. Allow sufficient time for the deprotonation step (typically 30-60 minutes at 0 °C to RT) before adding the electrophile.

  • O-Alkylation: While N-alkylation is electronically favored, the presence of the C5-aldehyde creates a potential site for O-alkylation of the corresponding enolate. This is more likely if a very strong, sterically hindered base is used, or under specific solvent conditions. Characterization of the byproduct by NMR and MS is crucial. Using a less hindered base like NaH generally favors N-alkylation.

  • Competing C-Alkylation: Direct C-alkylation of the indole ring is electronically disfavored after N-deprotonation but can occur under harsh conditions. This is an unlikely but possible side reaction[6].

Q3: The reaction worked, but I am struggling to purify the final product. What do you recommend?

A3: this compound is typically a solid[1]. Purification can be effectively achieved by:

  • Silica Gel Chromatography: Use a gradient elution system, starting with a non-polar solvent system (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increasing the polarity. The product is moderately polar and should separate well from non-polar impurities and more polar baseline material.

  • Recrystallization: Following chromatography, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) can provide highly pure, crystalline material.

Data Summary: Effect of Base on N-Ethylation Yield
EntryBase (equiv.)SolventTemperatureTime (h)Yield (%)
1NaH (1.2)DMF0 °C → RT4>90
2K₂CO₃ (2.0)AcetoneReflux1265-75
3Cs₂CO₃ (1.5)DMF50 °C680-90[6]
4KOH (3.0)DMSORT870-80[7]

Yields are representative and may vary based on substrate and exact conditions.

Optimized Experimental Protocol (Route A)
  • Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add indole-5-carbaldehyde (1.0 equiv).

  • Solvent Addition: Add anhydrous DMF (approx. 0.1 M concentration) via syringe. Cool the solution to 0 °C in an ice bath.

  • Deprotonation: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Alkylation: Cool the mixture back to 0 °C and add ethyl iodide (1.5 equiv) dropwise. Allow the reaction to slowly warm to room temperature and stir for 4-6 hours, monitoring progress by TLC.

  • Quench & Workup: Carefully quench the reaction by slowly adding ice-cold water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography.

Section 2: FAQs for Route B: Formylation of 1-Ethyl-1H-indole

This route is often attempted by researchers familiar with general indole chemistry but is fundamentally flawed for producing the desired C5-substituted product. The Vilsmeier-Haack reaction, a common formylation method, overwhelmingly favors substitution at the C3 position of N-alkylindoles[3][8].

Vilsmeier-Haack Mechanism: The Origin of C3 Selectivity

G DMF DMF Vilsmeier_Reagent Vilsmeier Reagent [ClCH=N⁺(Me)₂]Cl⁻ DMF->Vilsmeier_Reagent POCl3 POCl₃ POCl3->Vilsmeier_Reagent Attack Electrophilic Attack at C3 Vilsmeier_Reagent->Attack Attack5 Attack at C5 (Minor) Vilsmeier_Reagent->Attack5 Indole 1-Ethyl-1H-indole Indole->Attack Highest e⁻ Density Indole->Attack5 Iminium_Intermediate C3-Iminium Intermediate Attack->Iminium_Intermediate Hydrolysis Aqueous Workup (Hydrolysis) Iminium_Intermediate->Hydrolysis Product 1-Ethyl-1H-indole-3-carbaldehyde (Major Product) Hydrolysis->Product Product5 This compound (Trace/No Product) Attack5->Product5 High energy intermediate

Caption: The Vilsmeier-Haack reaction on 1-ethyl-1H-indole favors C3 formylation.

Q1: I performed a Vilsmeier-Haack reaction (POCl₃/DMF) on 1-ethylindole and isolated the wrong isomer. Why didn't I get the 5-carbaldehyde?

A1: The regioselectivity of electrophilic substitution on the indole ring is governed by the stability of the cationic intermediate (the sigma complex). Attack at the C3 position allows the positive charge to be delocalized onto the nitrogen atom without disrupting the aromaticity of the benzene ring. This intermediate is significantly more stable than the one formed from attack at any other position, including C5. Therefore, the Vilsmeier-Haack reaction, being a classic electrophilic substitution, will kinetically favor C3 formylation to yield 1-ethyl-1H-indole-3-carbaldehyde almost exclusively[2][9].

Q2: Are there any formylation methods that can force the reaction to the C5 position of 1-ethylindole?

A2: Directing formylation to the C5 position of a simple N-alkylindole is exceptionally challenging and not synthetically practical. While some exotic methodologies involving directing groups or specific catalysts might exist in the literature, they are not standard procedures. The most reliable and efficient method to obtain the C5-aldehyde is to start with a molecule that already has a functional group at that position, as described in Route A . Attempting to force C5 formylation will likely result in extremely low yields and a complex mixture of products.

Q3: My attempt at formylating 1-ethylindole resulted in a dark, polymeric tar with very little identifiable product. What happened?

A3: Indoles are electron-rich heterocycles and can be sensitive to the highly acidic and reactive conditions of the Vilsmeier-Haack reaction[10][11]. Several side reactions can lead to low yields and product degradation:

  • Polymerization: The acidic conditions can induce polymerization of the indole starting material or the product.

  • Over-reaction: In some cases, diformylation or other side reactions can occur, though this is less common than polymerization[12].

  • Formation of Trimers: Under certain Vilsmeier-type conditions, indole can form stable trimers or other complex adducts[13].

  • Reaction Temperature: The Vilsmeier-Haack reaction can be exothermic. Poor temperature control can accelerate decomposition pathways.

If you must proceed with a formylation reaction, it is critical to maintain low temperatures during the formation of the Vilsmeier reagent and its addition to the indole, and to use the correct stoichiometry of reagents[3]. However, for obtaining the C5 isomer, this route is not recommended.

References
  • Synthesis Of N-Methyl-1h-Indole And Adamantane Fragment Containing Deriv
  • Chakrabarty, M., Khasnobis, S., Harigaya, Y., & Konda, Y. (2007). Neat Formic Acid: an Excellent N-Formylating Agent for Carbazoles, 3-Alkylindoles, Diphenylamine and Moderately Weak Nucleophilic Anilines. Taylor & Francis Online.
  • Neat Formic Acid: an Excellent N-Formylating Agent for Carbazoles, 3-Alkylindoles, Diphenylamine and Moderately Weak Nucleophilic Anilines | Request PDF. (2025).
  • Vilsmeier-Haack Reaction. (n.d.). Chemistry Steps. Retrieved from [Link]

  • Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxyl
  • 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. (n.d.). Organic Syntheses Procedure.
  • N‐Alkylation of Indole Compounds in Modified Wittig–Horner Reaction. (2007). Taylor & Francis Online.
  • Ethyl 1-acetyl-1H-indole-3-carboxyl
  • Troubleshooting: How to Improve Yield. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. (2022).
  • Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methyl
  • Vilsmeier-Haack Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Why Do Some Fischer Indoliz
  • Problems with Fischer indole synthesis. (2021). Reddit.
  • Organic Syntheses Procedure. (n.d.). Organic Syntheses.
  • The vilsmeier-haack formylation of 1,2,3-trimethylindole. (1981). Sciencemadness.org.
  • Enantioselective Catalytic Synthesis of N-alkyl
  • in the chemical literature: N-alkyl
  • Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. (n.d.).
  • Formation of indole trimers in Vilsmeier type reactions. (n.d.). Semantic Scholar.
  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.).
  • Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. (2024). Organic Syntheses.
  • Synthesis of 2‐Halo‐3‐Formylindoles via Vilsmeier–Haack Haloformylation Reaction of Oxindole. (2025).
  • Note Reactions of Vilsmeier Haack reagent with arom
  • Vilsmeier-Haack Reaction with 2,3,3-Trimethyl-3H-benzo[g]indole and Its Conversion into 2-(1-aryl-1H-pyrazol-4-yl). (n.d.). Organic Chemistry Research.
  • Facile and Highly Efficient N-Formylation of Amines Using a Catalytic Amount of Iodine under Solvent-Free Conditions. (n.d.).
  • Enantioselective synthesis of N-alkylindoles enabled by nickel-c
  • Synthesis and biological evaluation of indoles. (n.d.). Der Pharma Chemica.
  • Vilsmeier–Haack reaction of indole. (2025). YouTube.
  • Synthesis of 1-indolyl-3,5,8-substituted γ-carbolines: one-pot solvent-free protocol and biological evalu
  • Regioselective C5−H Direct Iodin
  • General Synthesis of N-Alkylindoles from N,N-Dialkylanilines via [4+1] Annulative Double C–H Functionaliz

Sources

Technical Support Center: 1-Ethyl-1H-indole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1-ethyl-1H-indole-5-carbaldehyde (CAS No. 944893-74-7). This document provides in-depth guidance on the stability, storage, and handling of this compound, tailored for researchers, scientists, and drug development professionals. Our goal is to equip you with the necessary information to ensure the integrity of your material and the reproducibility of your experiments.

Product Overview & Key Properties

This compound is a versatile synthetic intermediate widely used in pharmaceutical development and organic synthesis.[1] Its ethylated indole structure offers unique reactivity for creating complex bioactive molecules.[1] Understanding its fundamental properties is the first step to successful experimentation.

PropertyValueSource
CAS Number 944893-74-7[1][2]
Molecular Formula C₁₁H₁₁NO[1][2]
Molecular Weight 173.21 g/mol [2]
Appearance Orange crystalline solid[1]
Purity ≥95% (NMR) or ≥98% (HPLC)[1][2]
Solubility Insoluble in water. Soluble in organic solvents like ethanol, methanol, and acetonitrile.[3]

Frequently Asked Questions (FAQs)

Here we address the most common initial questions regarding the handling and storage of this compound.

Q1: What are the recommended long-term storage conditions for this compound? For long-term stability, this compound should be stored at 0-8°C , preferably under an inert nitrogen atmosphere.[1][2] Some suppliers of similar indole aldehydes recommend temperatures as low as -20°C for maximum shelf-life.[4][5] The key is to minimize exposure to heat, light, and oxygen.

Q2: Is this compound sensitive to air or light? Yes. Aromatic aldehydes, in general, are susceptible to oxidation, a process accelerated by air (oxygen) and light.[6] Oxidation of the aldehyde group (-CHO) to the corresponding carboxylic acid is a primary degradation pathway. This can lead to a decrease in purity and potentially impact reaction outcomes. It is crucial to keep the container tightly sealed and protected from light.[7][8]

Q3: What is the expected appearance of the compound, and what if it changes color? The compound is typically an orange crystalline solid.[1] A noticeable darkening or change in color can indicate degradation or the presence of impurities. This is often a result of oxidation or polymerization, common issues with aromatic aldehydes.[6][9] If you observe a color change, it is highly recommended to perform a purity check before use.

Q4: What solvents are recommended for preparing stock solutions? Given its insolubility in water, stock solutions should be prepared using high-purity, anhydrous organic solvents such as ethanol, methanol, acetonitrile, or DMSO. When preparing solutions, it is best practice to do so immediately before use to minimize degradation in the dissolved state. For storage of solutions, even short-term, refrigeration and protection from light are essential.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you might encounter during your experiments and provides actionable solutions based on the chemical properties of indole aldehydes.

Observed Problem Potential Cause(s) Recommended Action(s)
Compound has darkened or become gummy. Oxidation and/or Polymerization: Prolonged exposure to air, light, or elevated temperatures can cause the aldehyde to oxidize to a carboxylic acid or polymerize into insoluble materials.[9]1. Verify Purity: Use HPLC or TLC to assess the purity of the material. Look for new, more polar spots (acid) or baseline material (polymer). 2. Purification: If feasible, the compound can be repurified by recrystallization or column chromatography. 3. Prevention: Discard if heavily degraded. For future use, ensure storage under inert gas and at recommended low temperatures.
Low or inconsistent yields in subsequent reactions. Starting Material Degradation: The most common cause is reduced purity of the aldehyde due to improper storage. The presence of the oxidized carboxylic acid impurity reduces the molar equivalence of the active aldehyde.1. Confirm Purity: Before starting a reaction, always run a purity check (see Protocol 2 below). 2. Use Fresh Material: If degradation is suspected, use a freshly opened vial or a lot that has been stored correctly. 3. Aliquot Material: Upon receiving, aliquot the powder into smaller, single-use vials under an inert atmosphere to prevent repeated exposure of the entire batch.
Incomplete dissolution or particulates in solution. Polymerization or Low Solubility: The compound may have polymerized, forming insoluble trimers or other polymers.[9] Alternatively, the chosen solvent may not be appropriate or may contain water, which reduces solubility.1. Attempt Gentle Warming/Sonication: This may help dissolve the solid. However, avoid excessive heat which can accelerate degradation. 2. Filter the Solution: If particulates remain, filter the solution through a 0.22 µm syringe filter to remove insoluble matter before use. Note that this will lower the effective concentration. 3. Verify Solvent Quality: Ensure you are using a high-purity, anhydrous solvent.

Protocols & Methodologies

To ensure the integrity of your results, follow these validated protocols for handling and quality control.

Protocol 1: Recommended Procedure for Aliquoting and Long-Term Storage

This protocol minimizes degradation by preventing repeated exposure of the bulk material to the atmosphere.

Objective: To safely aliquot and store this compound for long-term use.

Materials:

  • This compound (as received)

  • Inert atmosphere glove box or glove bag

  • Nitrogen or Argon gas source

  • Multiple small, amber glass vials with PTFE-lined caps

  • Spatula and analytical balance

Procedure:

  • Prepare Environment: Perform all steps inside a glove box or bag purged with nitrogen or argon to create an inert atmosphere.

  • Pre-label Vials: Label the smaller amber vials with the compound name, lot number, and date.

  • Weigh Aliquots: Carefully weigh the desired amount of the compound into each pre-labeled vial. Aim for quantities suitable for single experiments.

  • Backfill with Inert Gas: Before sealing, flush the headspace of each vial with nitrogen or argon.

  • Seal Tightly: Immediately and tightly seal each vial with its PTFE-lined cap.

  • Store Appropriately: Place the sealed vials in a freezer at 0-8°C (or -20°C for enhanced stability), protected from light.[1][4]

Protocol 2: Quality Control via High-Performance Liquid Chromatography (HPLC)

This protocol provides a standard method to assess the purity of your compound. HPLC is ideal for separating the main compound from potential impurities like the oxidized carboxylic acid.[10][11]

Objective: To determine the purity of this compound by calculating the area percentage of the main peak.

Instrumentation & Columns:

  • HPLC system with a UV or Diode Array Detector (DAD)

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[10]

Reagents & Mobile Phase:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Sample Diluent: Acetonitrile or 50:50 Acetonitrile:Water

Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 280 nm (Indole derivatives show strong absorbance around this wavelength)[10]

  • Injection Volume: 10 µL

  • Gradient Elution:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 95% B

    • 15-18 min: 95% B

    • 18-20 min: 95% to 30% B

    • 20-25 min: 30% B (Re-equilibration)

Procedure:

  • Sample Preparation: Accurately weigh and dissolve the compound in the sample diluent to a final concentration of approximately 0.5 - 1.0 mg/mL.[10]

  • Injection: Inject the sample onto the equilibrated HPLC system.

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity by determining the area percentage of the main peak relative to the total area of all peaks. The oxidized carboxylic acid impurity, if present, will typically appear as an earlier-eluting, more polar peak.

Technical Deep Dive: Degradation Pathways

Understanding the chemical mechanisms of degradation is key to preventing it. For this compound, two primary pathways are of concern.

A. Oxidation

The aldehyde functional group is susceptible to oxidation to a carboxylic acid, especially in the presence of oxygen. This process can be catalyzed by light and trace metal impurities.

B. Polymerization

Aldehydes can undergo self-condensation or polymerization, particularly under acidic or basic conditions, or upon prolonged storage.[9] For aromatic aldehydes, this can lead to the formation of trimers or other polymeric materials, which are often insoluble and will reduce the effective concentration of the active compound.[9]

The following diagram illustrates the primary degradation pathway and the recommended quality control workflow.

G cluster_storage Storage & Handling cluster_degradation Degradation Pathway cluster_qc Quality Control Workflow start This compound (Solid, ≥98% Purity) storage Store at 0-8°C Under Nitrogen Protect from Light start->storage Correct Protocol exposure Improper Storage: Exposure to Air, Light, Heat start->exposure Incorrect Protocol prep_sol Prepare Stock Solution (e.g., 1 mg/mL in ACN) storage->prep_sol Use in Experiment degraded Degraded Product (Mixture) exposure->degraded oxidation Oxidation Product: 1-Ethyl-1H-indole-5-carboxylic acid degraded->oxidation polymer Polymerization Products degraded->polymer degraded->prep_sol Use in Experiment hplc HPLC Analysis (C18, UV 280 nm) prep_sol->hplc decision Purity ≥ 95%? hplc->decision proceed Proceed with Experiment decision->proceed Yes stop Purify or Discard decision->stop No

Sources

Technical Support Center: Optimizing Reaction Conditions for 1-ethyl-1H-indole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and utilization of 1-ethyl-1H-indole-5-carbaldehyde. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of working with this versatile indole derivative. Here, we provide in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.

I. Synthesis of this compound: The Vilsmeier-Haack Approach

The most common method for the formylation of indoles is the Vilsmeier-Haack reaction.[1] This reaction utilizes a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl group onto an electron-rich aromatic ring.[2]

Core Challenge: Regioselectivity

A critical consideration in the formylation of N-substituted indoles is regioselectivity. The indole nucleus has two primary sites susceptible to electrophilic attack: the C3 and C5 positions. Due to the higher electron density at the C3 position, the Vilsmeier-Haack reaction overwhelmingly favors the formation of the C3-formylated product, 1-ethyl-1H-indole-3-carbaldehyde.[3] Achieving formylation at the C5 position is a significant synthetic challenge and often results in a mixture of isomers, with the C3 isomer being the major component.

This guide will focus on strategies to maximize the yield of the desired C5 isomer and effectively separate it from the more abundant C3 isomer.

Experimental Protocol: Vilsmeier-Haack Formylation of 1-ethyl-1H-indole

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and desired scale.

Materials:

  • 1-ethyl-1H-indole

  • Phosphorus oxychloride (POCl₃), freshly distilled

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • Vilsmeier Reagent Formation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3.0 eq). Cool the flask to 0 °C in an ice-salt bath. Slowly add POCl₃ (1.2 eq) dropwise via the addition funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C. Stir the resulting mixture at 0 °C for an additional 30 minutes to allow for the complete formation of the Vilsmeier reagent.

  • Substrate Addition: Dissolve 1-ethyl-1H-indole (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • Reaction: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 40-50 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the consumption of the starting material and the formation of two new spots (likely the C3 and C5 isomers).

  • Work-up: Once the reaction is deemed complete by TLC, cool the mixture to 0 °C. Slowly and carefully quench the reaction by adding crushed ice, followed by the slow addition of a saturated NaHCO₃ solution until the pH is ~8.

  • Extraction: Transfer the mixture to a separatory funnel and extract with DCM (3 x volume of the aqueous layer).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product will likely be a mixture of 1-ethyl-1H-indole-3-carbaldehyde and this compound. Separation is typically achieved by silica gel column chromatography using a gradient of ethyl acetate in hexane. The polarity of the two isomers is very similar, so a shallow gradient and careful fraction collection are crucial.

Troubleshooting the Vilsmeier-Haack Synthesis
Problem Potential Cause Recommended Solution
Low or No Product Yield 1. Decomposed Reagents: POCl₃ is moisture-sensitive, and old DMF can contain dimethylamine, which can react with the Vilsmeier reagent.[4] 2. Reaction Temperature Too Low: The formylation of the less reactive C5 position may require more energy. 3. Incomplete Reaction: Insufficient reaction time.1. Use freshly distilled POCl₃ and anhydrous DMF. 2. After initial addition at low temperature, gradually increase the temperature and monitor by TLC. 3. Extend the reaction time, continuing to monitor by TLC.
Formation of C3 Isomer as the Major Product Inherent Reactivity of the Indole Ring: The C3 position is electronically favored for electrophilic substitution.[3]This is an expected outcome. Focus on optimizing the separation of the isomers during purification. Some literature suggests that bulkier N-substituents can sterically hinder C3 attack, but the ethyl group is not large enough to significantly influence this.
Difficulty in Separating C3 and C5 Isomers Similar Polarity: The two isomers have very similar polarities, making separation by column chromatography challenging.1. Use a long column with a high surface area silica gel. 2. Employ a very shallow gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and increasing the ethyl acetate content by 1-2% increments). 3. Consider using a different solvent system, such as dichloromethane/hexane or toluene/ethyl acetate. 4. Recrystallization of the mixed fractions may help to isolate the pure compounds.
Formation of Dark, Tarry Byproducts High Reaction Temperature: Overheating can lead to polymerization and decomposition of the indole ring.Carefully control the reaction temperature and avoid excessive heating. Monitor the reaction closely and stop it once the starting material is consumed.

II. Characterization of this compound

Accurate characterization is crucial to confirm the identity and purity of your product, especially when dealing with isomeric mixtures.

Technique Expected Observations for this compound
¹H NMR Aldehyde proton (CHO): Singlet around δ 9.9-10.1 ppm. Aromatic protons: Signals in the aromatic region (δ 7.0-8.5 ppm). Expect a singlet for the proton at C4, and doublets or multiplets for the other aromatic protons. Ethyl group (N-CH₂CH₃): A quartet around δ 4.2-4.4 ppm and a triplet around δ 1.4-1.6 ppm.
¹³C NMR Aldehyde carbon (CHO): Signal around δ 190-195 ppm. Aromatic carbons: Multiple signals in the aromatic region (δ 110-140 ppm). Ethyl group (N-CH₂CH₃): Signals around δ 40-45 ppm and δ 14-16 ppm.
IR Spectroscopy Carbonyl stretch (C=O): A strong absorption band around 1670-1690 cm⁻¹. C-H stretch (aldehyde): A characteristic peak around 2720-2820 cm⁻¹. Aromatic C=C stretches: Bands in the 1450-1600 cm⁻¹ region.
Mass Spectrometry Molecular Ion (M⁺): A peak corresponding to the molecular weight of 173.21 g/mol .[5] Fragmentation: Expect fragmentation patterns corresponding to the loss of the ethyl group and the formyl group.

Note: For comparison, the aldehyde proton of the C3 isomer (1-ethyl-1H-indole-3-carbaldehyde) appears around δ 10.01 ppm in CDCl₃.[6] The aromatic proton patterns in the ¹H NMR spectrum will be the most definitive way to distinguish between the C3 and C5 isomers.

III. Subsequent Reactions and Troubleshooting

This compound is a valuable intermediate for the synthesis of more complex molecules. Below are troubleshooting guides for common downstream reactions.

A. Wittig Reaction

The Wittig reaction is a powerful method for converting aldehydes and ketones into alkenes using a phosphorus ylide (Wittig reagent).[7]

  • Ylide Formation: To a suspension of a phosphonium salt (1.1 eq) in anhydrous THF under a nitrogen atmosphere, add a strong base such as n-butyllithium or sodium hydride at 0 °C. Stir the mixture until the ylide is formed (often indicated by a color change).

  • Aldehyde Addition: Cool the ylide solution to -78 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, dry the organic layer, and concentrate. Purify the crude product by column chromatography.

Problem Potential Cause Recommended Solution
Low or No Product Yield 1. Inefficient Ylide Formation: The base used may not be strong enough, or the reaction conditions may not be anhydrous. 2. Unreactive Ylide: Stabilized ylides are less reactive and may require heating. 3. Steric Hindrance: While less of an issue with aldehydes, bulky ylides may react slowly.1. Use a stronger base (e.g., n-BuLi) and ensure all glassware and solvents are rigorously dried. 2. Increase the reaction temperature after the addition of the aldehyde. 3. Increase the reaction time.
Formation of (E/Z) Isomer Mixture Nature of the Ylide: Non-stabilized ylides tend to give the (Z)-alkene, while stabilized ylides favor the (E)-alkene. Semi-stabilized ylides often give mixtures.The stereochemical outcome is inherent to the ylide used. If a specific isomer is required, choose the appropriate ylide or consider a modified procedure like the Schlosser modification for E-selectivity.[7]
Difficult Purification Triphenylphosphine Oxide Byproduct: This byproduct can be difficult to separate from the desired alkene.1. Triphenylphosphine oxide is more polar than many alkenes and can sometimes be removed by careful column chromatography. 2. In some cases, the crude product can be triturated with a non-polar solvent like hexane to precipitate the triphenylphosphine oxide.
B. Reductive Amination

Reductive amination is a method to convert aldehydes and ketones into amines. It proceeds via the formation of an imine or enamine intermediate, which is then reduced in situ.

  • Imine Formation: Dissolve this compound (1.0 eq) and the desired primary or secondary amine (1.1 eq) in a suitable solvent such as methanol or dichloromethane. Add a catalytic amount of acetic acid to facilitate imine formation.

  • Reduction: To the solution containing the in situ-formed imine, add a reducing agent such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃) portion-wise.

  • Reaction: Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).

  • Work-up and Purification: Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the product, dry the organic layer, and concentrate. Purify the crude product by column chromatography.

Problem Potential Cause Recommended Solution
Low Product Yield 1. Incomplete Imine Formation: The equilibrium may not favor the imine. 2. Decomposition of the Reducing Agent: Protic solvents like methanol can slowly decompose NaBH₄. 3. Side Reactions: The aldehyde may undergo self-condensation or other side reactions.1. Add a dehydrating agent like molecular sieves to drive the equilibrium towards the imine. 2. Use a milder reducing agent like NaBH(OAc)₃, which is more stable in acidic conditions and often gives cleaner reactions. 3. Control the reaction temperature and add the reducing agent slowly.
Formation of Dialkylated Product Reaction with a Primary Amine: The initially formed secondary amine can react with another molecule of the aldehyde to form a tertiary amine.Use a larger excess of the primary amine to favor the formation of the secondary amine. Alternatively, a stepwise procedure where the imine is formed first, followed by reduction, can sometimes minimize dialkylation.
Recovery of Starting Aldehyde Inefficient Reduction: The reducing agent may not be active enough, or the reaction time may be too short.Use a more reactive reducing agent or increase the reaction time. Ensure the pH of the reaction is suitable for the chosen reducing agent.
C. Grignard Reaction

The Grignard reaction involves the addition of an organomagnesium halide (Grignard reagent) to a carbonyl group to form an alcohol.[8]

  • Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous THF under a nitrogen atmosphere at 0 °C, add the Grignard reagent (1.2 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Work-up and Purification: Cool the reaction to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the product, dry the organic layer, and concentrate. Purify the crude product by column chromatography.

Problem Potential Cause Recommended Solution
Low Product Yield 1. Inactive Grignard Reagent: The Grignard reagent may have been exposed to moisture or air. 2. Acidic Protons: The indole N-H proton (if not substituted) is acidic and will quench the Grignard reagent. In this case, the N-ethyl group prevents this.1. Use freshly prepared or titrated Grignard reagent and ensure anhydrous conditions. 2. Not applicable for N-ethylindole, but a crucial consideration for N-unsubstituted indoles.
Formation of Bis(indolyl)methane Aberrant Reactivity: In some cases, Grignard reagents can react with N-alkylated indole-3-carboxaldehydes to form bis(indolyl)methane products instead of the expected alcohol. This is less documented for the 5-carboxaldehyde but remains a possibility.This is a competing reaction pathway. To favor the desired alcohol, use a less sterically hindered Grignard reagent and maintain a low reaction temperature.
Recovery of Starting Material Insufficient Grignard Reagent: An inadequate amount of Grignard reagent was used.Use a slight excess of the Grignard reagent (e.g., 1.2-1.5 equivalents).

IV. Visualization of Key Workflows

A. Vilsmeier-Haack Reaction Pathway

Vilsmeier_Haack DMF DMF Vilsmeier_Reagent Vilsmeier Reagent DMF->Vilsmeier_Reagent POCl3 POCl₃ POCl3->Vilsmeier_Reagent Iminium_Ion Iminium Ion Intermediate Vilsmeier_Reagent->Iminium_Ion Electrophilic Attack Indole 1-ethyl-1H-indole Indole->Iminium_Ion Product This compound Iminium_Ion->Product Hydrolysis

Caption: Vilsmeier-Haack reaction workflow.

B. Troubleshooting Logic for Low Yield

Troubleshooting_Low_Yield Start Low or No Product Yield Check_Reagents Check Reagent Quality (POCl₃, DMF) Start->Check_Reagents Reagents_OK Reagents OK? Check_Reagents->Reagents_OK Replace_Reagents Use Fresh/Distilled Reagents Reagents_OK->Replace_Reagents No Check_Temp Check Reaction Temperature Reagents_OK->Check_Temp Yes Replace_Reagents->Check_Temp Temp_OK Temperature Optimized? Check_Temp->Temp_OK Increase_Temp Gradually Increase Temperature Temp_OK->Increase_Temp No Check_Time Check Reaction Time Temp_OK->Check_Time Yes Increase_Temp->Check_Time Time_OK Time Sufficient? Check_Time->Time_OK Increase_Time Extend Reaction Time Time_OK->Increase_Time No Purification Review Purification Method Time_OK->Purification Yes Increase_Time->Purification

Caption: Troubleshooting logic for low reaction yield.

V. References

  • Regioselective C5−H Direct Iodination of Indoles. (n.d.). Retrieved from

  • Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. (n.d.). Retrieved from

  • Exploration of Aberrant Behaviour of Grignard Reagents with Indole-3-carboxaldehyde: Application to the Synthesis of Turbomycin B and Vibrindole A Derivatives | Request PDF. (n.d.). Retrieved from [Link]

  • Indole-5-carboxaldehyde | C9H7NO | CID 589040 - PubChem. (n.d.). Retrieved from [Link]

  • Vilsmeier–Haack reaction of indole - YouTube. (2021, June 10). Retrieved from [Link]

  • Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles - [Supporting Information]. (n.d.). Retrieved from

  • indole-3-aldehyde - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • Discovery of Antimicrobial Oligoindoles from a Cold-Seep-Derived Halomonas Strain - MDPI. (n.d.). Retrieved from [Link]

  • (PDF) Vilsmeier Haack Adducts as Effective Reagents for Regioselective Nitration of Aromatic Compounds under Conventional and Non-Conventional Conditions - ResearchGate. (n.d.). Retrieved from [Link]

  • reaction of aldehydes and ketones with grignard reagents - Chemguide. (n.d.). Retrieved from [Link]

  • The Indole Grignard Reagents - Semantic Scholar. (n.d.). Retrieved from [Link]

  • 1H-Indole-3-carboxaldehyde, 7-methyl- - the NIST WebBook. (n.d.). Retrieved from [Link]

  • Wittig reaction - Wikipedia. (n.d.). Retrieved from [Link]

  • UCY 201L - Expt 5 - Solvent Free Reductive Amination Protocol | PDF - Scribd. (n.d.). Retrieved from [Link]

  • Wittig Reaction - Examples and Mechanism - Master Organic Chemistry. (2018, February 6). Retrieved from [Link]

  • Having some troubles with a Vislmeier-Haack reaction (more infos about my attempts in the comments). - Reddit. (2021, July 9). Retrieved from [Link]

Sources

Troubleshooting 1-ethyl-1H-indole-5-carbaldehyde NMR spectra

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for the NMR analysis of 1-ethyl-1H-indole-5-carbaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize NMR spectroscopy for structural verification and purity assessment of this versatile indole derivative. Here, we move beyond simple spectral interpretation to address the common and often subtle issues that can arise during analysis, providing you with the causal explanations and robust protocols needed to resolve them with confidence.

Frequently Asked Questions (FAQs)

Q1: What are the expected ¹H and ¹³C NMR chemical shifts for this compound?
  • Rationale: The indole core protons (H2, H3, H4, H6, H7) are influenced by the electron-donating nitrogen and the electron-withdrawing aldehyde group. The N-ethyl group will show a characteristic quartet and triplet. The aldehyde proton is highly deshielded and appears significantly downfield.[1][2]

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)

Atom Position ¹H Chemical Shift (δ, ppm) Multiplicity ¹³C Chemical Shift (δ, ppm)
-CHO ~9.9 - 10.1 s ~191 - 192
H2 ~7.6 - 7.8 d ~126 - 128
H3 ~6.6 - 6.8 d ~104 - 106
H4 ~8.1 - 8.3 s (or d) ~125 - 127
C5 - - ~130 - 132
H6 ~7.8 - 7.9 d ~122 - 124
H7 ~7.3 - 7.5 d ~110 - 111
N-CH₂-CH₃ ~4.2 - 4.4 q ~42 - 44
N-CH₂-CH₃ ~1.5 - 1.6 t ~15 - 16
C3a - - ~129 - 131

| C7a | - | - | ~138 - 140 |

Note: These are estimated values. Actual shifts can vary based on solvent, concentration, and temperature.

Q2: The aldehyde proton signal at ~10 ppm is broad. Is this normal?

Yes, slight to moderate broadening of an aldehyde proton can be normal.[3]

  • Causality: This can be due to several factors:

    • Slow Conformational Exchange: If there is restricted rotation around the C5-CHO bond, the aldehyde proton may be exchanging between different chemical environments on a timescale that is intermediate relative to the NMR experiment, leading to broadening.

    • Quadrupolar Effects: Proximity to the ¹⁴N atom of the indole ring can sometimes contribute to minor broadening, although this is less common for protons several bonds away.

    • Trace Impurities: The presence of trace amounts of acidic or basic impurities can catalyze chemical exchange, leading to peak broadening.[4] Ensure your NMR solvent is fresh and your sample is free of residual acids or bases from the synthesis.

Q3: How can I definitively confirm the ethyl group is on the indole nitrogen (N1) and not elsewhere?

This is a critical structural question best answered with 2D NMR experiments. The most conclusive methods are HMBC (Heteronuclear Multiple Bond Correlation) and NOESY (Nuclear Overhauser Effect Spectroscopy).

  • HMBC: Look for a correlation between the N-CH₂ protons (~4.3 ppm) and the indole ring carbons C2 and C7a. This three-bond correlation (H-C-N-C) is definitive proof of the N-alkylation site.

  • NOESY: An NOE (through-space correlation) should be observed between the N-CH₂ protons and the H2 and H7 protons of the indole ring, as they are spatially close.[5][6]

Troubleshooting Guide

Problem 1: My aromatic region is complex and doesn't match the expected pattern.

If the aromatic signals are messy, overlapping, or show unexpected splitting, consider the following workflow.

Caption: Workflow for troubleshooting aromatic region issues.

  • Sample Prep: Use a standard sample concentration (5-10 mg in 0.6 mL of deuterated solvent).

  • Experiment: Select a standard COSY or DQF-COSY pulse program on your spectrometer. A Double Quantum Filtered (DQF-COSY) can provide a cleaner spectrum with reduced diagonal peak intensity.[7]

  • Analysis: In the resulting 2D spectrum, cross-peaks will connect protons that are J-coupled (typically through 2-3 bonds). For the indole ring, you should expect to see a cross-peak between H6 and H7, and between H2 and H3. This will confirm their connectivity even if their 1D signals overlap.[7]

Problem 2: I see an unexpected broad singlet between 10-12 ppm.

An unusually downfield and broad singlet is a strong indicator of an acidic proton, most likely from a carboxylic acid.

  • Causality: Aldehydes are susceptible to oxidation to carboxylic acids, even by atmospheric oxygen over time.[8] The product, 1-ethyl-1H-indole-5-carboxylic acid, would display a broad -COOH signal in this region. The aldehyde proton signal at ~10 ppm would concurrently decrease in intensity or disappear.

This is a classic, definitive test to identify an acidic proton (-OH, -NH, -COOH).

  • Acquire Standard ¹H NMR: Run a normal proton spectrum of your sample.

  • Add D₂O: Add 1-2 drops of deuterium oxide (D₂O) to your NMR tube.

  • Shake Vigorously: Cap the tube and shake it for 30-60 seconds to ensure mixing and facilitate proton-deuterium exchange.

  • Re-acquire Spectrum: Run the ¹H NMR experiment again.

  • Analyze: If the broad peak between 10-12 ppm has disappeared or significantly diminished, you have confirmed it was an exchangeable carboxylic acid proton.[9]

Problem 3: I'm not sure which aromatic signal is which. How do I assign them?

Ambiguous assignment is a common challenge. A combination of 2D NMR experiments provides the most reliable solution.

G cluster_1d 1D NMR cluster_2d 2D NMR for Connectivity H1_NMR ¹H NMR (Initial Spectrum) COSY COSY (H-H Coupling) H1_NMR->COSY Identify adjacent protons (e.g., H6-H7) HSQC HSQC (¹J C-H Correlation) H1_NMR->HSQC Link protons to their directly attached carbons HMBC HMBC (²⁻³J C-H Correlation) COSY->HMBC Confirm assignments across multiple bonds HSQC->HMBC Use known C-H pairs to find long-range correlations Assign Final Structure Assignment HMBC->Assign

Caption: A 2D NMR workflow for unambiguous structure assignment.

  • Acquire Data: Run standard HSQC (Heteronuclear Single Quantum Coherence) and HMBC experiments. HSQC shows correlations between protons and the carbons they are directly attached to (¹J coupling).[7] HMBC shows correlations between protons and carbons that are 2-3 bonds away.

  • Step-by-Step Assignment:

    • Start with the Ethyl Group: Use the HSQC to easily identify the -CH₂- carbon (~43 ppm) and the -CH₃ carbon (~15 ppm) by their correlation to the quartet and triplet, respectively.

    • Assign the Aldehyde: The proton at ~10 ppm will correlate in the HMBC to the C5 carbon and the C4 and C6 carbons, confirming its position.

    • Walk Around the Ring: Use the COSY correlations (H6-H7, H2-H3) and HMBC correlations to piece the rest of the structure together. For instance, the H7 proton (~7.4 ppm) should show an HMBC correlation to C5, confirming its proximity to the aldehyde-bearing carbon.

By systematically applying these troubleshooting steps and advanced NMR techniques, you can confidently verify the structure of your this compound and accurately assess its purity.

References

  • 10 (Supporting Information). Organic Letters.

  • 11. Journal of Organic Chemistry.

  • . Reddit.

  • . UCLA Department of Chemistry and Biochemistry.

  • . Oregon State University.

  • . Chemistry LibreTexts.

  • . ResearchGate.

  • . Chem-Impex.

  • . CrystEngComm (RSC Publishing).

  • . University of Rochester, Department of Chemistry.

  • . Chemistry Steps.

  • . ResearchGate.

  • . UCLA Department of Chemistry and Biochemistry.

  • . ResearchGate.

  • . MDPI.

  • . Benchchem.

  • . PMC - NIH.

  • . Oregon State University.

  • . ChemScene.

  • . SDSU NMR Facility – Department of Chemistry.

  • . NMR Challenge.

  • . Wikipedia.

  • . YouTube.

  • . YouTube.

  • . Chemistry LibreTexts.

  • . ChemicalBook.

  • . Abound.

  • . ResearchGate.

  • . Magritek.

  • . BMRB.

  • . The Royal Society of Chemistry.

Sources

Challenges in the scale-up of 1-ethyl-1H-indole-5-carbaldehyde production

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Production of 1-ethyl-1H-indole-5-carbaldehyde

Introduction: Navigating the Scale-Up of a Key Pharmaceutical Intermediate

This compound is a critical building block in medicinal chemistry, serving as a precursor for a range of therapeutic agents, particularly in the development of treatments for neurological disorders.[1] While its synthesis is well-documented on a laboratory scale, transitioning to pilot-plant or industrial production introduces a host of challenges that can impact yield, purity, and process safety.

The primary synthetic challenge lies in achieving regioselective formylation at the C-5 position of the 1-ethylindole nucleus. Standard electrophilic substitution reactions on the indole ring, such as the Vilsmeier-Haack reaction, overwhelmingly favor the electron-rich C-3 position.[2][3] Therefore, successful large-scale production requires precise control over reaction conditions and often involves strategies to either block the C-3 position or employ directed metalation techniques, which come with their own set of scale-up hurdles.

This guide provides practical, in-depth troubleshooting advice for researchers and process chemists encountering common issues during the scale-up of this compound synthesis. It is structured in a question-and-answer format to directly address specific experimental problems, grounded in mechanistic principles and validated with actionable protocols.

Troubleshooting Guide & FAQs

Category 1: Reaction & Regioselectivity Issues

Question 1: My reaction is producing the wrong isomer. HPLC analysis shows a major peak corresponding to 1-ethyl-1H-indole-3-carbaldehyde and only minor amounts of the desired C-5 product. What is causing this and how can I fix it?

Answer: This is the most common and predictable challenge. The indole nucleus is inherently nucleophilic at the C-3 position, making it the default site for electrophilic attack by reagents like the Vilsmeier reagent (formed from POCl₃ and DMF).[2][4] On scale, even minor deviations in temperature or addition rates can exacerbate this issue.

Root Cause Analysis:

  • Kinetic vs. Thermodynamic Control: The C-3 formylation is the kinetically favored pathway. Achieving C-5 substitution requires overcoming this inherent reactivity, often by employing reaction conditions that allow for thermodynamic control or by using a directed synthesis strategy.

  • Vilsmeier Reagent Reactivity: The Vilsmeier reagent is a moderately strong electrophile, ideal for reacting with electron-rich systems.[5] Its size and reactivity profile are perfectly suited for attacking the sterically accessible and electronically rich C-3 position.

Recommended Solutions:

  • Protect/Block the C-3 Position: If your synthetic route starts with 1-ethylindole, the most robust solution is to temporarily block the C-3 position. A common strategy involves a reversible sulfonation or introducing a bulky silyl group at C-3, performing the C-5 formylation, and then removing the protecting group.

  • Directed Ortho-Metalation (DoM): This is a powerful but challenging strategy at scale. It involves deprotonation at the C-2 position using a strong base like n-butyllithium (n-BuLi) or LDA, which can be difficult to handle. Subsequent reaction with a formylating agent like DMF can lead to C-3 formylation. A more effective approach for C-5 functionalization may involve lithiation of a 5-bromo-1-ethylindole intermediate.[6]

  • Reaction Condition Optimization (For routes where C-5 is possible):

    • Temperature Control: Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. This can sometimes temper the kinetic C-3 pathway.

    • Solvent Choice: The polarity of the solvent can influence the reactivity of the Vilsmeier reagent. Experiment with less polar solvents like 1,2-dichloroethane (DCE) or toluene, although solubility of the intermediate iminium salt may become an issue.

Question 2: The reaction yield is consistently low (<40%), and TLC/HPLC analysis shows a significant amount of unreacted starting material and a dark, baseline material (tar). What's going wrong?

Answer: Low yield accompanied by tarring is a classic sign of either insufficient activation or product/starting material degradation under the reaction conditions. Indoles are sensitive to strongly acidic conditions and can polymerize.[7]

Troubleshooting Decision Workflow:

G cluster_0 Diagnosis cluster_1 Potential Causes & Solutions start Low Yield & Tar Formation check_conversion Analyze Reaction Crude by HPLC/TLC start->check_conversion unreacted_sm High % of Starting Material? check_conversion->unreacted_sm degradation Significant Baseline/Tarry Material? check_conversion->degradation cause_sm A) Incomplete Vilsmeier Reagent Formation B) Insufficient Reaction Time/Temp C) Poor Reagent Quality unreacted_sm->cause_sm cause_deg A) Reaction Temp Too High B) 'Hot Spots' from Poor Mixing C) Acid-Catalyzed Polymerization degradation->cause_deg solution_sm Action: Verify POCl₃/DMF stoichiometry. Increase reaction time or temperature incrementally. Use fresh, anhydrous reagents. cause_sm->solution_sm solution_deg Action: Lower reaction temperature. Improve agitation (baffles, overhead stirrer). Reduce POCl₃ equivalents or use a milder Lewis acid. cause_deg->solution_deg

Caption: Troubleshooting workflow for low yield and tar formation.

Detailed Actions:

  • Control the Exotherm: The formation of the Vilsmeier reagent from DMF and POCl₃ is highly exothermic. On a large scale, this heat must be dissipated effectively. Use a jacketed reactor with efficient cooling and add the POCl₃ dropwise to the DMF at 0-5 °C. Uncontrolled exotherms are a primary cause of tar formation.

  • Ensure Anhydrous Conditions: POCl₃ reacts violently with water. Moisture will not only consume the reagent but can also generate HCl, which promotes polymerization of the indole. Ensure all glassware is oven-dried and solvents are anhydrous.

  • Monitor Reagent Quality: Old POCl₃ can contain phosphoric acid and HCl, which will degrade the substrate. Use a fresh, unopened bottle or distill the reagent before use on a large scale.

Category 2: Work-up and Purification

Question 3: During the aqueous quench and work-up, I'm getting a thick, unfilterable precipitate or a persistent emulsion during extraction. How can I achieve a clean product isolation?

Answer: This is a common physical processing issue during scale-up. The intermediate of the Vilsmeier reaction is an iminium salt, which is hydrolyzed to the aldehyde during aqueous work-up. The properties of this salt and the final product can lead to isolation difficulties.

Solutions for Precipitation Issues:

  • Controlled Quench: The quench and hydrolysis step is critical. Instead of adding the reaction mixture to water, consider a "reverse quench" by slowly adding a cooled aqueous base (like saturated sodium bicarbonate or a dilute NaOH solution) to the reaction mixture. This maintains better pH and temperature control.

  • pH Adjustment: The final product's solubility is pH-dependent. After hydrolysis, carefully adjust the pH of the aqueous slurry. The product may be more soluble at a slightly acidic or basic pH, allowing you to filter off inorganic salts before precipitating the product by readjusting the pH.

  • Temperature of Hydrolysis: Hydrolyzing the iminium salt at a controlled temperature (e.g., 20-30 °C) can prevent the formation of an oily or intractable solid. Overheating during the quench can "bake" the product.

Solutions for Emulsions:

  • Add Brine: Break up emulsions by adding a saturated NaCl solution. This increases the ionic strength of the aqueous phase, forcing a cleaner separation.

  • Filter through Celite®: Pass the entire emulsified mixture through a pad of Celite® or another filter aid. This can often break the emulsion and trap interfacial crud.

  • Solvent Choice: If emulsions are persistent, consider switching to a different extraction solvent. For example, if you are using ethyl acetate, try methyl tert-butyl ether (MTBE), which is less prone to forming stable emulsions.

Question 4: My final product is an off-color oil or a solid that is difficult to crystallize. Column chromatography is not feasible for a 1 kg scale. What are my options?

Answer: Purification is a major bottleneck in scaling up. Avoiding chromatography is the primary goal.

Purification Strategy Flowchart:

G cluster_0 Purification Options crude Crude Product (Oil or Impure Solid) recryst Attempt Recrystallization crude->recryst trituration Trituration / Slurry crude->trituration distill Vacuum Distillation (If thermally stable) crude->distill success Success: Isolate Product recryst->success Pure Crystals Formed failure failure recryst->failure Fails / Oils Out success_trit Success: Isolate Product trituration->success_trit Solid Purified failure_trit failure_trit trituration->failure_trit Remains Oily failure->trituration failure_trit->distill

Caption: Decision tree for non-chromatographic purification.

Detailed Protocols:

  • Systematic Recrystallization Screen:

    • Objective: To find a solvent system that dissolves the product when hot but provides low solubility when cold, while impurities remain in solution.

    • Procedure: In parallel vials, test the solubility of ~50 mg of crude product in 0.5 mL of various solvents (see table below). Heat the soluble ones to boiling, then cool slowly to room temperature and then in an ice bath. Observe for crystal formation.

    • Anti-Solvent Method: If a single solvent doesn't work, dissolve the crude product in a small amount of a good solvent (e.g., ethyl acetate, acetone) and slowly add a poor solvent (e.g., heptane, water) until turbidity persists. Heat to re-dissolve, then cool slowly.

  • Trituration/Slurry:

    • Objective: To wash away soluble impurities from a crude solid or to induce crystallization from an oil.

    • Procedure: Add a solvent in which the desired product is poorly soluble (e.g., cold heptane/ether mixture) to your crude material. Stir vigorously for several hours. The product should either remain as a solid or crystallize out, while impurities are washed into the solvent. Filter and wash the solid.

Table 1: Solvent Selection for Crystallization

Solvent ClassExample SolventsProperties & Typical Use
Alcohols Isopropanol, EthanolGood for moderately polar compounds. Can hydrogen bond.
Esters Ethyl AcetateGood general-purpose solvent. Medium polarity.
Hydrocarbons Heptane, TolueneNon-polar. Often used as an anti-solvent.
Ethers MTBE, 2-MeTHFLower boiling points, less polar than esters.
Ketones AcetoneHigh polarity, dissolves many compounds. Often used with an anti-solvent.

Detailed Experimental Protocol: Vilsmeier-Haack Formylation

Disclaimer: This protocol is a representative example and must be adapted and optimized for your specific starting material and scale. All operations involving POCl₃ must be conducted in a well-ventilated fume hood by trained personnel wearing appropriate PPE.

Objective: To perform a Vilsmeier-Haack formylation on a 1-mole scale.

Materials:

  • 1-ethylindole (or appropriate precursor) (1 mole)

  • N,N-Dimethylformamide (DMF), anhydrous (4 moles)

  • Phosphorus oxychloride (POCl₃) (1.2 moles)

  • 1,2-Dichloroethane (DCE), anhydrous (10 volumes)

  • Sodium Bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

  • Ethyl Acetate

  • Heptane

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Vilsmeier Reagent Formation:

    • Charge a 5L jacketed reactor equipped with an overhead stirrer, thermocouple, and nitrogen inlet with anhydrous DMF (4 moles).

    • Cool the reactor jacket to 0 °C.

    • Slowly add POCl₃ (1.2 moles) dropwise via an addition funnel over 60-90 minutes, ensuring the internal temperature does not exceed 10 °C.

    • After the addition is complete, allow the mixture to stir at 5-10 °C for 30 minutes. A thick, white precipitate of the Vilsmeier reagent may form.

  • Formylation Reaction:

    • Dissolve the 1-ethylindole precursor (1 mole) in anhydrous DCE (10 volumes).

    • Add this solution to the reactor containing the Vilsmeier reagent over 1 hour, maintaining the internal temperature below 15 °C.

    • Once the addition is complete, slowly warm the reaction to 40-50 °C and hold for 2-4 hours, monitoring by TLC or HPLC for consumption of the starting material.

  • Quench and Hydrolysis:

    • Cool the reaction mixture back to 10 °C.

    • In a separate vessel, prepare a large volume of saturated NaHCO₃ solution and cool it to 10 °C.

    • Slowly transfer the reaction mixture into the stirred NaHCO₃ solution. This step is highly exothermic and will release CO₂ gas. Ensure adequate headspace in the quench vessel and control the addition rate to keep the temperature below 25 °C.

    • Stir the resulting mixture for 1-2 hours at room temperature to ensure complete hydrolysis of the iminium salt.

  • Work-up and Isolation:

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer twice with ethyl acetate.

    • Combine all organic layers and wash with water, followed by brine.

    • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Analyze the crude product. If solid, proceed with the recrystallization screen as described in Question 4. A common starting point is an ethyl acetate/heptane or isopropanol/water system.

    • If an oil, attempt trituration with a cold non-polar solvent like heptane or diethyl ether to induce solidification and remove non-polar impurities.

References

  • BenchChem. (n.d.). Overcoming challenges in the scale-up synthesis of 1-Ethyl-2-propyl-1H-indol-5-amine. Retrieved from BenchChem Technical Support. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHIhKdv3uL_UqwWG73JGhOCBozaadfDDayqMApMaN2qOpAIBIqctuoMOqG4Ujer2_cW1oSIKkitheDxIXpWEjvOlWSYwmHcirOHRuTw5oakkWM102dCD4RVMPPDG0zEsWn2pw7GWXMi_RAPYXiZZk-q4VmbeZ4wYKGs4jYZ3aWbgZOrBgkn_aaFreD6X4m_rQ8n7I0rO5g-TxcyVQ4-VT1LmEMV24xL7QSzWtytIjEqgEQ=]
  • Markets, I. (2025). Opportunities in Emerging Indole-3-Carboxaldehyde Industry Markets. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHpZC6ytGIQqGigIicoG5Rfhz5KVaYQHUqDQSMX05DC0PvBfzG8uijAVfDhQOGByDH-kYEhsDaohjV2IB0MuNMZ55tsWQxl5sk7JeHqjKV44rESaIWZu6as351HEtww028nQmOHGGR6zufkgSZ33mG89kGY4nfkXeTnHiABysDG_RH0yDVj]
  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from Chemistry Steps. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF2j-RhjWo1DMbsenWmad13VIFmg-MJI5qWuox69Hxgk8SliH0fzrbb9ZBUGs0cwGG5Ek9LR0zh1LUe3wcGy6G9cF1DmMip52KjvpMAw821kqn2JB-nH3PjkOO6734YnuzLI4kERBkiPGUdYHbIhGf1Qr2H]
  • Der Pharma Chemica. (n.d.). Synthesis and biological evaluation of indoles. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGC2yTlhs7YvCRxbisGEfZqoQMbikRD7Tql2N6rtifN2n1iDA5_bdM8A4SN-QLbTrVY4d0MogVKiViLyxtoekifaEU0wyEcZCmupXvuyB6uuhgGYaxoxpy_a_Yuzd7D1iGS2b8cz__m1dKiQ2iJmTKIUT0Wjhe3fgFPEaSdPpggfuvyo2Hb2ApKklbC0OX5dn90_B791p_gmwh7L3zX]
  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from Organic Chemistry Portal. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEDY3sWH0p_3UpegECTttQi5lJBhJmt8oSS9q5TLm9-9P99XUluQmSMyfmr13bOmFRiWh5X79Af4i-RU6Vrgt-SCEX7vSki1Z17IloWOVLK4np1xfZMC_7CdKf4IVgh5daFRjDVPMxv40Z4keAjPMg4VX2N6eI3BiDhXm3hJq4arJk8vw==]
  • YouTube. (2025). Vilsmeier–Haack reaction of indole. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGZ4wC74aWOXpBvhiodDEJqTdGGdIr4ZkSlyEuKPa5m-NrsgWIz6GNiwMgV-wvmSIGjEsJ7rrMSj0LaMh9psyL7t9E5MZehvw0EILcCogXdw9fXf7r_Wy79HyrVU3Z5xbYMZLcF-zc=]
  • Organic Syntheses. (2022). Catalytic Vilsmeier-Haack Reactions for C1-Deuterated Formylation of Indoles. J. Org. Chem. 2022, 87, 15539-15546. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEkVJO5KFMmscPjCUgYu0Uow9FweFHpzRWwfSa-IV8g8fLvpPSyEcNOir5r4rkqiU1-kDnL9z8Yg24hUjK-EL4s-_3clv_0RSGB4qC9cnqMICqj-t9v-OUbX4OSead96WC-xaCaHw==]
  • Bastianelli, C., Cipiciani, A., Clementi, S., & Giulietti, G. (1981). The Vilsmeier-Haack Formylation of 1,2,3-Trirnethylindole. Journal of Heterocyclic Chemistry, 18, 1275. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEbPD1agcKurIb0FNDvkQtFa3N0Pl4_Ut9jQkPBofJao7_YPdxVHKFHIpOjmjbdSnkfvLmETrkEf2rgH6mgFsmHdXA84IoDIwIhJbsj9UWtKYBXOZ7VZTB6jNFAaOQrCRf-Lmxqggxk4HvS3X1nvsv7pi7c_je6O_O2CoA=]
  • BenchChem. (n.d.). Application Notes and Protocols: Vilsmeier-Haack Formylation of Indoles. Retrieved from BenchChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7U7xtB3KF7qg1Q1J09c1xniiZjmoN6M9ovxWfGIXfYy16Wq8IbAAtWxj5m0SqsaV4O_Wi-XanBd72191YMQrqycc7keLmBglhX8aLUlTb0nk21g3aNpHTtBgyoRtBfW2xYbNxdDP-EEdZbc8xo3i7ZdpUuGsaf6Z4x3ariLPuu_ovJHtDBvl1PVmQ2-W3ByHF3iCOLdBPThkSWTrbL24nBPTw]
  • Organic Syntheses. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Org. Synth. 2024, 101, 21-33. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFc3aqJyShUI65hxo_QRYK6ZOv5uXp1G8WBjb7js9w-x9A8zd-WVlqJZ7lr_OTX7HXWNiAqwE2IrtRy5-qgmutAoQ0WZzpMs5L91zelYZXXH9fn33RBWQpmxk9nveiKPRqBzsDsjUe26ukBc9xG79Xmd2Q=]
  • Aghazadeh, M., et al. (2019). Formation of indole trimers in Vilsmeier type reactions. Arkivoc, 2019(vi), 0-0. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGSqDWkbZGX3efqUvuXeDUggv3sNwAAKJX0I-_Gqc48QIWGRw4JGLvGWqWlTS1rmjGqXnqblnB-ImRJ-IegvtKBRzawFrGYrOFhlYR5wsqfLicLV30vScMxGVAswYRrzf7FDi3kGpBTS722ttYNma8LEAjvKZBTWX7iPLck8KAJiTwxsHWwSgmxrA==]
  • Indian Journal of Chemistry. (n.d.). Reactions of Vilsmeier Haack reagent with aromatic and heterocyclic aldoximes. [https://vertexaisearch.cloud.google.
  • Chem-Impex. (n.d.). This compound. Retrieved from Chem-Impex. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEBauuXVFDTlO1chZz7zKZ2V8DMkZS83xJRS7ATMoXnxXIsybPCvbbMaQVbW_tpPlHTGZFgzRDz95pnH822XGx6WtAIyhaCMb7gSqJLYU0Y5k3cOxjwiGg97wyArOj8V5XjG0s=]
  • Guidechem. (n.d.). How can Indole-5-CARBOXALDEHYDE be synthesized efficiently?. Retrieved from Guidechem FAQ. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGs0-G5QaiHFvgSJ6oqhbup54hCstmonvfSxmKLNePjdUHPO1WJsavYp4urJ5jJY26CAQugEFaKXprMlSlXiksFMo7lW1Iikuv-lj21WHDC5xjuswF2dEQL1K0GxfBdHfg-HKcRA8IfAxXa6ASwendfAYCIYI-bHnnxtt-N7jUfRw46s97e3J_k6iw=]

Sources

Technical Support Center: Impurity Profiling of 1-ethyl-1H-indole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the impurity profiling of 1-ethyl-1H-indole-5-carbaldehyde. This resource is designed for researchers, analytical scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and analysis of this compound. Here, we address specific experimental issues in a practical, question-and-answer format, grounding our advice in established scientific principles and regulatory expectations.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I have just synthesized a batch of this compound. What are the most probable process-related impurities I should be looking for?

A1: Understanding the synthetic route is paramount for predicting process-related impurities. A common synthesis for N-alkylated indole-5-carbaldehydes is the Vilsmeier-Haack formylation of the corresponding N-alkylated indole. Given this, your primary impurities are likely to be:

  • Unreacted Starting Materials: The most obvious impurities are residual 1-ethyl-1H-indole and any unreacted formylating agent (e.g., phosphoryl chloride, dimethylformamide).

  • Isomeric Impurities: Formylation of the indole ring can sometimes yield small amounts of other isomers, such as 1-ethyl-1H-indole-3-carbaldehyde or 1-ethyl-1H-indole-7-carbaldehyde, depending on the reaction conditions. The 3-position is particularly susceptible to electrophilic attack if that position is not blocked.

  • Over-Alkylated Products: If the ethylation of the indole nitrogen is not perfectly controlled, you might see traces of diethylated products or other side-chain reactions.

  • By-products from Reagents: Impurities can also arise from the reagents themselves or their subsequent reactions. For instance, impurities from commercial ethyl iodide or bromoethane could lead to other N-alkylated indoles.

A thorough understanding of your specific synthetic pathway is the best guide for predicting these impurities. It is recommended to perform a full characterization of your initial batch using techniques like LC-MS to create a preliminary impurity profile.

Q2: My HPLC-UV chromatogram shows several small, unexpected peaks. How do I begin the process of identifying these unknown impurities?

A2: A systematic approach is crucial for identifying unknown peaks in your chromatogram. The goal is to gather enough analytical data to propose a chemical structure.

Step 1: Verify System Suitability and Sample Integrity First, ensure the peaks are not artifacts. Inject a blank (mobile phase) to check for ghost peaks from the system or carryover. Prepare a fresh sample to rule out degradation caused by sample preparation or storage.

Step 2: Gather Preliminary Information with HPLC-UV/DAD If you are using a Diode Array Detector (DAD) or Photodiode Array (PDA) detector, compare the UV-Vis spectrum of the unknown peak to your main compound, this compound.

  • Similar Spectrum: If the UV spectrum is very similar, the impurity is likely a structurally related compound (e.g., an isomer or a degradation product where the core chromophore is intact).

  • Different Spectrum: A significantly different spectrum suggests a more substantial structural change, a non-related impurity from a reagent, or a solvent artifact.

Step 3: Employ Mass Spectrometry (LC-MS) The next critical step is to obtain the mass-to-charge ratio (m/z) of the impurity. An LC-MS analysis is the most direct way to achieve this.

  • High-Resolution Mass Spectrometry (HRMS): This is highly recommended as it provides an accurate mass, which allows you to determine the elemental formula of the impurity. This is a powerful tool for distinguishing between isomers and compounds with the same nominal mass.

  • Tandem Mass Spectrometry (MS/MS): Fragmenting the impurity ion and analyzing its daughter ions can provide structural clues. Compare the fragmentation pattern of the impurity to that of your parent compound to identify common structural motifs.

The workflow below illustrates this logical progression for impurity identification.

Workflow for Unknown Peak Identification

G start Unexpected Peak in HPLC-UV blank_injection Inject Blank (Mobile Phase) start->blank_injection peak_persists Peak Persists? blank_injection->peak_persists fresh_sample Prepare & Inject Fresh Sample uv_analysis Analyze UV-Vis Spectrum (DAD/PDA) fresh_sample->uv_analysis peak_persists->fresh_sample Yes artifact Likely Artifact or Carryover (Clean System) peak_persists->artifact No spectrum_similar Spectrum Similar to API? uv_analysis->spectrum_similar structurally_related Hypothesis: Structurally Related Impurity (e.g., Isomer) spectrum_similar->structurally_related Yes structurally_different Hypothesis: Structurally Different Impurity or Reagent spectrum_similar->structurally_different No lcms_analysis Perform LC-MS Analysis structurally_related->lcms_analysis structurally_different->lcms_analysis hrms Obtain Accurate Mass (HRMS) Determine Elemental Formula lcms_analysis->hrms msms Perform MS/MS Fragmentation Compare with API Fragmentation lcms_analysis->msms structure_elucidation Propose Structure(s) hrms->structure_elucidation msms->structure_elucidation confirmation Confirm Structure (e.g., NMR, Synthesis of Standard) structure_elucidation->confirmation

Caption: A decision-making workflow for the identification of unknown chromatographic peaks.

Q3: I suspect my sample is degrading during analysis or storage. What are the likely degradation pathways for this compound, and how can I mitigate this?

A3: Indole derivatives, particularly those with an aldehyde group, can be susceptible to degradation under certain conditions.

Potential Degradation Pathways:

  • Oxidation: The aldehyde group is prone to oxidation to the corresponding carboxylic acid (1-ethyl-1H-indole-5-carboxylic acid). This can be accelerated by exposure to air (oxygen), light, or trace metal catalysts. The indole ring itself can also be oxidized, leading to more complex degradation products.

  • Photodegradation: Many aromatic and heterocyclic compounds are light-sensitive. Exposure to UV light (including ambient laboratory light over time) can lead to dimerization, polymerization, or other complex reactions.

  • Hydrolysis/Reaction with Solvents: While generally stable, reactions with nucleophilic solvents (like methanol under certain pH conditions to form an acetal) or impurities in solvents (e.g., peroxides in THF) cannot be entirely ruled out.

Mitigation Strategies:

  • Sample Storage: Store the solid material and solutions in amber vials to protect from light. Store at reduced temperatures (e.g., 2-8 °C or -20 °C) and under an inert atmosphere (nitrogen or argon) to minimize oxidation.

  • Sample Preparation: Prepare solutions fresh for analysis whenever possible. Use high-purity, HPLC-grade solvents.

  • Forced Degradation Studies: To proactively identify potential degradation products, perform forced degradation (stress testing) studies. This involves subjecting the compound to harsh conditions (e.g., acid, base, peroxide, heat, light) and analyzing the resulting products. This helps in developing a stability-indicating analytical method.

The table below summarizes the conditions for a typical forced degradation study.

Stress ConditionTypical Reagents and ConditionsPotential Degradation Product
Acidic Hydrolysis 0.1 M HCl, heat (e.g., 60 °C)Potential for ring opening or side reactions, though indoles are often relatively stable to acid.
Basic Hydrolysis 0.1 M NaOH, heat (e.g., 60 °C)Limited degradation expected unless other functional groups are present.
Oxidation 3% H₂O₂, room temperature1-ethyl-1H-indole-5-carboxylic acid, N-oxides.
Thermal Degradation Heat solid or solution (e.g., 80 °C)Check for decomposition products.
Photodegradation Expose to UV light (e.g., 254 nm/365 nm)Dimerization or complex reaction products.
Q4: What are good starting parameters for developing a reverse-phase HPLC method for this compound?

A4: A good starting point for method development is crucial for achieving adequate separation of your main compound from its potential impurities. For a molecule like this compound, a standard reverse-phase method is appropriate.

Recommended Starting HPLC-UV Method:

ParameterRecommended SettingRationale & Notes
Column C18, 250 x 4.6 mm, 5 µmThe C18 stationary phase is a versatile, non-polar phase suitable for retaining this moderately polar compound.
Mobile Phase A 0.1% Formic Acid in WaterThe acid modifier improves peak shape for the indole nitrogen and suppresses silanol interactions on the column.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency.
Gradient 10% B to 90% B over 20 minutesA broad gradient is an excellent starting point to elute a wide range of potential impurities with varying polarities.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temperature 30 °CProvides good efficiency and reproducibility.
Detection (UV) 254 nm and 295 nmIndoles typically have strong absorbance around these wavelengths. Use a DAD to monitor the full spectrum.
Injection Volume 10 µLA standard volume; adjust based on sample concentration and detector response.

Method Development Logic:

G start Start Method Development initial_method Run Initial Gradient Method (e.g., 10-90% B over 20 min) start->initial_method eval_chrom Evaluate Chromatogram: - Peak Shape - Resolution - Retention Time initial_method->eval_chrom poor_shape Poor Peak Shape? eval_chrom->poor_shape adjust_ph Adjust Mobile Phase pH (e.g., use phosphate buffer or different acidifier) poor_shape->adjust_ph Yes poor_resolution Poor Resolution? poor_shape->poor_resolution No adjust_ph->initial_method adjust_gradient Modify Gradient Slope (Make it shallower around co-eluting peaks) poor_resolution->adjust_gradient Yes poor_retention Poor Retention? poor_resolution->poor_retention No adjust_gradient->initial_method adjust_organic Adjust Initial/Final %B or Change Organic Solvent (e.g., Methanol) poor_retention->adjust_organic Yes final_method Optimized & Validated Method poor_retention->final_method No adjust_organic->initial_method

Caption: A logical flow for HPLC method development and optimization.

References

  • High-Resolution Mass Spectrometry in Drug Discovery. Nature Reviews Drug Discovery. [Link]

  • ICH Harmonised Tripartite Guideline Q1A(R2): Stability Testing of New Drug Substances and Products. International Council for Harmonisation. [Link]

Technical Support Center: A Researcher's Guide to 1-ethyl-1H-indole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-ethyl-1H-indole-5-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and safety protocols for the effective use of this versatile indole derivative. Our goal is to empower you with the knowledge to anticipate challenges, ensure experimental success, and maintain the highest safety standards in your laboratory.

Section 1: Compound Profile and Safety Precautions

This compound is an orange crystalline solid that serves as a key intermediate in the synthesis of a variety of biologically active molecules, particularly in pharmaceutical research targeting neurological disorders.[1] Its ethyl group enhances both reactivity and solubility, making it a valuable building block in organic synthesis.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 944893-74-7[1][2]
Molecular Formula C₁₁H₁₁NO[1][2]
Molecular Weight 173.2 g/mol [1]
Appearance Orange crystalline solid[1]
Purity ≥ 95% (NMR)[1]
Storage Store at 0-8°C[1]
1.1: Personal Protective Equipment (PPE) and Handling

Question: What is the appropriate level of Personal Protective Equipment (PPE) when handling this compound?

Answer: Due to the potential for skin and eye irritation, as is common with aromatic aldehydes, a comprehensive PPE strategy is essential.[3]

  • Eye and Face Protection: Always wear chemical safety goggles that meet ANSI Z.87.1 standards.[4] For procedures with a risk of splashing, a face shield should be worn in addition to goggles.

  • Skin Protection: Chemical-resistant gloves, such as nitrile gloves, are required.[4] Ensure gloves are inspected before each use and changed immediately upon contamination. A flame-resistant lab coat should be worn and fully buttoned to maximize skin coverage.[4]

  • Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[5] If engineering controls are insufficient, a NIOSH-approved respirator may be necessary.[4]

  • Footwear: Wear closed-toe shoes that cover the entire foot.[4]

1.2: Storage and Stability

Question: How should this compound be stored to ensure its stability?

Answer: Proper storage is crucial to maintain the integrity of the compound.

  • Temperature: Store the compound in a tightly sealed container at 0-8°C.[1]

  • Atmosphere: For long-term storage, it is recommended to store under an inert atmosphere, such as nitrogen, to prevent potential oxidation.[2]

  • Incompatibilities: Avoid strong oxidizing agents and strong bases, as these can react with the aldehyde functionality or the indole ring.[6]

1.3: Spill and Disposal Procedures

Question: What is the correct procedure for cleaning up a spill and disposing of this compound?

Answer: In the event of a spill, avoid dust formation.[7]

  • Spill Cleanup: For solid spills, carefully sweep up the material and place it into a suitable, sealed container for disposal.[6] Avoid generating dust. The spill area should then be washed thoroughly.

  • Disposal: Dispose of the compound and any contaminated materials through a licensed chemical destruction facility.[7] Do not allow the material to enter sewer systems or waterways.[7]

Section 2: Troubleshooting Experimental Workflows

This section provides troubleshooting guidance for common synthetic procedures involving this compound.

2.1: Vilsmeier-Haack Formylation for Indole-5-carbaldehyde Synthesis

The Vilsmeier-Haack reaction is a common method for the formylation of electron-rich indoles.[8][9]

Diagram 1: Vilsmeier-Haack Reaction Workflow

G cluster_0 Vilsmeier Reagent Formation cluster_1 Formylation and Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Iminium Salt) DMF->Vilsmeier_Reagent Reacts with POCl3 POCl3 POCl3->Vilsmeier_Reagent Intermediate Iminium Intermediate Vilsmeier_Reagent->Intermediate N_ethylindole N-ethylindole N_ethylindole->Intermediate Electrophilic Attack Product This compound Intermediate->Product Aqueous Workup (Hydrolysis) G start Start: Low Yield in Knoevenagel Condensation catalyst Is the catalyst appropriate? start->catalyst solvent Is the solvent optimal? catalyst->solvent Yes action_catalyst Action: Use a fresh or different base catalyst (e.g., piperidine). catalyst->action_catalyst No temp Is the reaction temperature sufficient? solvent->temp Yes action_solvent Action: Screen different solvents (e.g., ethanol, DMF). solvent->action_solvent No sterics Are there steric hindrance issues? temp->sterics Yes action_temp Action: Gradually increase temperature and monitor by TLC. temp->action_temp No action_sterics Action: Consider a more active catalyst or higher temperature. sterics->action_sterics Yes end End: Improved Yield sterics->end No action_catalyst->end action_solvent->end action_temp->end action_sterics->end

Caption: Decision tree for troubleshooting low yields in Knoevenagel condensation.

Question: My Knoevenagel condensation with this compound is sluggish. How can I improve the reaction rate?

Answer: Sluggish Knoevenagel condensations can be addressed by optimizing several parameters: [1]

  • Catalyst Choice: The basicity of the catalyst is crucial. While piperidine is commonly used, for less reactive methylene compounds, a stronger base might be necessary. Conversely, a base that is too strong can cause self-condensation of the aldehyde.

  • Solvent Effects: The choice of solvent can significantly influence the reaction rate. Polar protic solvents like ethanol can facilitate the initial steps, while polar aprotic solvents like DMF may be better for the dehydration step.

  • Water Removal: The Knoevenagel condensation produces water, which can inhibit the reaction. Using a Dean-Stark apparatus to remove water azeotropically can drive the reaction to completion.

  • Temperature: Gentle heating is often required to increase the reaction rate. Monitor the reaction closely by TLC to avoid the formation of side products at higher temperatures.

2.3: Reductive Amination

Reductive amination is a key transformation to convert the aldehyde into various amine derivatives.

Question: I am attempting a one-pot reductive amination and observing the formation of an alcohol byproduct. How can I prevent this?

Answer: The formation of the corresponding alcohol is a common side reaction in reductive amination and indicates that the reduction of the aldehyde is competing with the formation of the imine.

  • Two-Step Procedure: Consider a two-step procedure. First, form the imine by reacting this compound with the amine, often with the removal of water. Then, add the reducing agent to the pre-formed imine.

  • Choice of Reducing Agent: Use a milder reducing agent that is selective for the imine over the aldehyde, such as sodium triacetoxyborohydride (STAB). Sodium borohydride can also be effective, but the reaction conditions may need to be carefully controlled. [10][11]* pH Control: The formation of the imine is often favored under slightly acidic conditions. Adding a catalytic amount of a weak acid, like acetic acid, can promote imine formation before the reduction step.

Section 3: Purification and Analysis

Question: What are some recommended solvent systems for the purification of this compound by column chromatography?

Answer: The polarity of the solvent system will depend on the specific impurities present. A good starting point for column chromatography on silica gel is a mixture of ethyl acetate and petroleum ether (or hexanes). [2]

  • Initial Screening: Begin with a low polarity eluent (e.g., 10% ethyl acetate in petroleum ether) and gradually increase the polarity.

  • TLC Analysis: Use TLC to determine the optimal solvent system that provides good separation between the product and any impurities.

Question: How can I confirm the purity and identity of my synthesized this compound?

Answer: A combination of spectroscopic techniques should be used:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation. The ¹H NMR spectrum should show characteristic signals for the aldehyde proton (around 10 ppm), the aromatic protons of the indole ring, and the ethyl group.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit a strong absorption band for the carbonyl group of the aldehyde, typically in the range of 1670-1690 cm⁻¹.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound.

By following these guidelines, researchers can safely and effectively utilize this compound in their synthetic endeavors, troubleshoot common experimental challenges, and ensure the integrity of their results.

References

  • Safety data sheet - Carl ROTH. Available from: [Link]

  • Safe Handling and Storage of Indole-3-acetic Acid (IAA). Available from: [Link]

  • Personal Protective Equipment | US EPA. Available from: [Link]

  • Metal-free, an effective and one-pot protocol for the reductive amination of aldehydes using glycerol as a green solvent. Available from: [Link]

  • Indole-5-carboxaldehyde | C9H7NO | CID 589040 - PubChem. Available from: [Link]

  • Chemical Safety: Personal Protective Equipment. Available from: [Link]

  • Vilsmeier-Haack formilation help : r/OrganicChemistry - Reddit. Available from: [Link]

  • An efficient catalytic reductive amination: A facile one-pot access to 1,2-dihydropyrrolo[3,4-b]indol-3(4H)-ones by using B(C6F5)3/NaBH4 - Indian Academy of Sciences. Available from: [Link]

  • Regioselective C5−H Direct Iodination of Indoles. Available from: [Link]

  • Vilsmeier-Haack Reaction - Organic Chemistry Portal. Available from: [Link]

  • Vilsmeier-Haack Reaction - J&K Scientific LLC. Available from: [Link]

Sources

Technical Support Center: Degradation Pathways of 1-Ethyl-1H-indole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals on the potential degradation pathways of 1-ethyl-1H-indole-5-carbaldehyde. This document offers troubleshooting guides in a question-and-answer format, detailed experimental protocols for forced degradation studies, and insights into the chemical stability of this compound based on established principles of indole chemistry. By understanding the potential degradation mechanisms, researchers can develop stable formulations, establish appropriate storage conditions, and ensure the quality and safety of their products.

I. Introduction to the Stability of this compound

This compound is a substituted indole derivative with potential applications in medicinal chemistry and materials science. The stability of this molecule is a critical parameter that can influence its efficacy, safety, and shelf-life. Degradation can be initiated by various environmental factors, including light, heat, humidity, and exposure to acidic, basic, or oxidative conditions.[1] This guide will explore the likely degradation pathways based on the known reactivity of the indole nucleus, the N-ethyl substituent, and the carbaldehyde functional group.

II. Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common questions and issues encountered during the handling and analysis of this compound.

Q1: I am observing a new, more polar peak in my HPLC analysis after storing my sample of this compound in solution. What could it be?

A1: A new, more polar peak often indicates the formation of a degradation product. Given the structure of this compound, a likely candidate is the corresponding carboxylic acid, 1-ethyl-1H-indole-5-carboxylic acid. This can occur via oxidation of the aldehyde group, which is a common degradation pathway for aromatic aldehydes.

Troubleshooting Steps:

  • Confirm Identity: If possible, synthesize or obtain a standard of 1-ethyl-1H-indole-5-carboxylic acid to confirm the identity of the new peak by comparing retention times.

  • Mass Spectrometry: Use LC-MS to determine the mass of the new peak. The molecular weight of 1-ethyl-1H-indole-5-carboxylic acid (C11H11NO2) is 189.21 g/mol , which is 16 atomic mass units higher than the parent compound (C11H11NO, 173.21 g/mol ).[2]

  • Prevent Oxidation: To minimize this degradation, consider the following:

    • Store solutions under an inert atmosphere (e.g., nitrogen or argon).

    • Use freshly prepared solutions for your experiments.

    • Avoid exposure to oxidizing agents.

Q2: My sample has developed a yellowish or brownish tint upon storage. What is the likely cause?

A2: Discoloration of indole-containing compounds is often associated with oxidative degradation and polymerization. The indole ring is susceptible to oxidation, which can lead to the formation of colored oligomers or polymeric species.[3] This process can be accelerated by exposure to light and air.

Troubleshooting Steps:

  • Protect from Light: Store both solid samples and solutions in amber vials or protect them from light by wrapping containers in aluminum foil.[1]

  • Inert Atmosphere: As with preventing aldehyde oxidation, storing the compound under an inert atmosphere can significantly reduce oxidative degradation of the indole ring.

  • Purity Check: Analyze the discolored sample by HPLC to assess the purity and identify any new degradation peaks.

Q3: I am performing a reaction in an acidic solution and notice a significant loss of my starting material. What degradation pathway might be occurring?

A3: While the indole ring is generally more stable in acidic conditions than in basic conditions, prolonged exposure to strong acids, especially at elevated temperatures, can lead to degradation. One possibility is acid-catalyzed polymerization. Additionally, depending on the reaction conditions, the N-ethyl group could potentially be susceptible to dealkylation, although this is less common under typical acidic conditions used in synthesis.

Troubleshooting Steps:

  • pH Control: If the reaction allows, buffer the solution to a less acidic pH.

  • Temperature and Time: Minimize the reaction time and temperature to reduce the extent of degradation.

  • TLC/HPLC Monitoring: Closely monitor the reaction progress to identify the optimal endpoint before significant degradation occurs.

Q4: I am concerned about the stability of this compound in my formulation. How can I systematically investigate its degradation?

A4: A forced degradation study is the recommended approach to systematically investigate the stability of a drug substance or product.[4][5] This involves subjecting the compound to a variety of stress conditions that are more severe than accelerated stability testing conditions. The goal is to generate potential degradation products and understand the degradation pathways.[1]

Recommended Action:

  • Proceed to Section IV: Experimental Protocols for a detailed, step-by-step guide on how to perform a forced degradation study.

III. Proposed Degradation Pathways

Based on the chemical structure of this compound and the known reactivity of indole derivatives, the following degradation pathways are proposed. It is important to note that these are potential pathways, and the actual degradation products may vary depending on the specific conditions.

A. Oxidative Degradation

Oxidation is a major degradation pathway for indole derivatives.[3] For this compound, oxidation can occur at two primary sites: the aldehyde group and the indole ring.

  • Oxidation of the Aldehyde: The carbaldehyde group can be readily oxidized to a carboxylic acid, forming 1-ethyl-1H-indole-5-carboxylic acid . This is a common transformation for aromatic aldehydes.

  • Oxidation of the Indole Ring: The electron-rich indole ring is susceptible to oxidation, which can lead to a variety of products. A common initial step is the formation of an N-oxide or hydroxylation at various positions on the ring, followed by ring-opening to form derivatives of anthranilic acid.[3][6]

Oxidative Degradation A This compound B 1-Ethyl-1H-indole-5-carboxylic acid A->B Aldehyde Oxidation C Indole Ring Oxidation Products (e.g., N-oxides, hydroxylated species) A->C Ring Oxidation D Ring-Opened Products (e.g., Anthranilic acid derivatives) C->D Further Oxidation

Caption: Proposed oxidative degradation pathways.

B. Photodegradation

Exposure to light, particularly UV radiation, can induce degradation of indole-containing molecules.[1] Photodegradation often proceeds through radical mechanisms and can lead to complex mixtures of products.

  • N-Dealkylation: Photolytic conditions can sometimes lead to the cleavage of the N-alkyl bond, which would yield 1H-indole-5-carbaldehyde .[7]

  • Dimerization/Polymerization: Photo-induced radical formation can lead to the dimerization or polymerization of the indole moiety, resulting in colored, higher molecular weight species.

Photodegradation A This compound B 1H-Indole-5-carbaldehyde A->B N-Dealkylation (UV) C Dimers/Polymers A->C Dimerization/Polymerization (UV)

Caption: Potential photodegradation pathways.

C. Hydrolytic Degradation

The stability of this compound under hydrolytic conditions (acidic and basic) should be evaluated. While the core structure is relatively stable, extreme pH and temperature can promote degradation.

  • Acidic Conditions: As mentioned in the FAQs, strong acidic conditions could potentially lead to polymerization.

  • Basic Conditions: In strongly basic solutions, the aldehyde group could potentially undergo reactions such as the Cannizzaro reaction if no alpha-protons are available for enolization, or aldol-type condensations if impurities with enolizable protons are present. However, for this compound, such reactions are less likely under typical experimental conditions. The primary concern under basic conditions would be the potential for base-catalyzed oxidation if oxygen is present.

IV. Experimental Protocols

This section provides detailed protocols for conducting a forced degradation study and for developing a stability-indicating HPLC method.

A. Protocol for Forced Degradation Study

This protocol is designed to be a starting point and may require optimization based on the observed stability of the compound. The goal is to achieve approximately 5-20% degradation.[8]

1. Materials and Reagents:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H2O2), 3% and 30%

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • Constant temperature oven

  • Photostability chamber (ICH Q1B compliant)[1]

  • HPLC system with a UV detector

2. Sample Preparation:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).[5]

3. Stress Conditions:

Stress ConditionProcedure
Acid Hydrolysis 1. Mix equal volumes of the stock solution and 0.1 M HCl. 2. Incubate at 60°C for 24 hours. 3. If no degradation is observed, repeat with 1 M HCl. 4. Neutralize the sample with an equivalent amount of NaOH before HPLC analysis.
Base Hydrolysis 1. Mix equal volumes of the stock solution and 0.1 M NaOH. 2. Incubate at 60°C for 24 hours. 3. If no degradation is observed, repeat with 1 M NaOH. 4. Neutralize the sample with an equivalent amount of HCl before HPLC analysis.
Oxidative Degradation 1. Mix equal volumes of the stock solution and 3% H2O2. 2. Keep at room temperature for 24 hours. 3. If no degradation is observed, repeat with 30% H2O2.
Thermal Degradation 1. Spread a thin layer of the solid compound in a petri dish. 2. Place in an oven at 80°C for 48 hours. 3. Prepare a solution of the stressed solid for HPLC analysis.
Photodegradation 1. Expose the solid compound and a solution (1 mg/mL) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[1] 2. Analyze both the solid and solution samples by HPLC.

4. Analysis:

  • Analyze all stressed samples, along with an unstressed control sample, by a stability-indicating HPLC method (see Protocol B).

  • Assess the percentage of degradation and the formation of any new peaks.

  • For any significant degradation products, further characterization by LC-MS is recommended.

Forced Degradation Workflow cluster_stress Stress Conditions A Acid Hydrolysis Analysis HPLC Analysis A->Analysis B Base Hydrolysis B->Analysis C Oxidation (H2O2) C->Analysis D Thermal (Heat) D->Analysis E Photolytic (Light) E->Analysis Start This compound (Solid & Solution) Start->A Start->B Start->C Start->D Start->E Characterization LC-MS Characterization of Degradants Analysis->Characterization Report Degradation Pathway Elucidation Characterization->Report

Caption: Workflow for a forced degradation study.

B. Protocol for Developing a Stability-Indicating HPLC Method

A stability-indicating method is one that can separate the drug substance from its degradation products, allowing for accurate quantification of all components.

1. Initial Method Parameters:

  • Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point for indole derivatives.

  • Mobile Phase:

    • A: Water with 0.1% formic acid or phosphoric acid.

    • B: Acetonitrile or methanol with 0.1% formic acid or phosphoric acid.

  • Gradient Elution: Start with a shallow gradient to ensure separation of all potential impurities. For example:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30-35 min: 95% to 5% B

    • 35-40 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: Monitor at the λmax of this compound. A photodiode array (PDA) detector is recommended to assess peak purity.

2. Method Optimization:

  • Inject a mixture of the stressed samples to create a chromatogram containing the parent compound and all major degradation products.

  • Adjust the gradient, mobile phase composition, and pH to achieve adequate resolution (Rs > 1.5) between all peaks.

  • Once separation is achieved, the method should be validated according to ICH Q2(R1) guidelines, including specificity, linearity, accuracy, precision, and robustness.

3. Peak Purity Analysis:

  • Use a PDA detector to perform peak purity analysis on the parent peak in all stressed samples. This will help to ensure that no degradation products are co-eluting with the main compound.

V. Summary of Potential Degradants

Potential DegradantProposed Formation PathwayAnalytical Considerations
1-Ethyl-1H-indole-5-carboxylic acidOxidation of the aldehydeMore polar than the parent compound. Will have a different UV spectrum. Confirm with LC-MS.
1H-Indole-5-carbaldehydePhotolytic N-dealkylationLess polar than the parent (due to loss of ethyl group). Confirm with a standard or LC-MS.
Oxidized Indole SpeciesOxidation of the indole ringMay be a complex mixture of products. Often colored. May require advanced analytical techniques for full characterization.
Dimers/PolymersPhotodegradation or acid-catalyzed polymerizationHigher molecular weight species. May be difficult to elute from the HPLC column. May require size-exclusion chromatography for analysis.

VI. Conclusion

The stability of this compound is influenced by its susceptibility to oxidation, photodegradation, and, to a lesser extent, hydrolysis under extreme pH conditions. By understanding these potential degradation pathways and employing systematic approaches like forced degradation studies, researchers can develop robust formulations and analytical methods. This guide provides a framework for investigating and mitigating the degradation of this and similar indole derivatives, ultimately ensuring the quality and reliability of research and development outcomes.

VII. References

  • Potavathri, S., Pereira, K. C., Gorelsky, S., Pike, A., LeBris, A. P., & DeBoef, B. (2011). Regioselective oxidative arylation of indoles bearing N-alkyl protecting groups. Journal of the American Chemical Society, 133(19), 7436–7439.

  • Sharma, M. K., & Murugesan, M. (2017). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. J Anal Pharm Res, 6(4), 00191.

  • Levin, J. I. (2012). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology, 36(10).

  • Shaikh, S., & Muneera, M. S. (2015). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 113, 113-132.

  • SIELC Technologies. (n.d.). Separation of 1H-Indole, 2-methyl- on Newcrom R1 HPLC column. Retrieved from [Link]

  • Bortolus, P., & Cauzzo, G. (1981). Dealkylation of N-substituted indolinospironaphthoxazine photochromic compounds under UV irradiation. Journal of Photochemistry, 17(3-4), 233-238.

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

  • SGS. (2011). How to Approach a Forced Degradation Study. Retrieved from [Link]

  • Gajda, M. A., & Albrecht, Ł. (2020). Enantioselective Catalytic Synthesis of N-alkylated Indoles. Molecules, 25(11), 2533.

  • Nakajima, K., & Nishibayashi, Y. (2022). Hypoiodite-Catalyzed Oxidative Umpolung of Indoles for Enantioselective Dearomatization. Journal of the American Chemical Society, 144(12), 5376–5382.

  • Chen, J., & Antonchick, A. P. (2018). Oxidative Dearomative Cross-Dehydrogenative Coupling of Indoles with Diverse C-H Nucleophiles: Efficient Approach to 2,2-Disubstituted Indolin-3-ones. Molecules, 23(10), 2465.

  • ArtMolecule. (n.d.). Impurities and Degradation products. Retrieved from [Link]

  • Li, Z., Wang, X., Chen, J., Li, Y., & Li, X. (2024). Diastereoselective dearomatization of indoles via photocatalytic hydroboration on hydramine-functionalized carbon nitride. Nature Communications, 15(1), 4443.

  • Wang, H., & Gunda, P. (2018). Pd(ii)-Catalyzed oxidative dearomatization of indoles: substrate-controlled synthesis of indolines and indolones. Organic Chemistry Frontiers, 5(13), 2049-2053.

  • Madsen, E. L., Francis, A. J., & Bollag, J. M. (1991). Degradation of substituted indoles by an indole-degrading methanogenic consortium. Applied and environmental microbiology, 57(1), 74-78.

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 589040, Indole-5-carboxaldehyde. Retrieved from [Link].

  • Naik, N., & Kumar, H. V. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 4(2), 783-790.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Indole Aldehydes: A Comparative Analysis of 1-ethyl-1H-indole-5-carbaldehyde in Synthetic Strategy

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of a starting material is a critical decision that dictates the trajectory of a synthetic campaign. The indole scaffold, a privileged structure in medicinal chemistry, is frequently functionalized with a reactive aldehyde group to serve as a linchpin for molecular elaboration. Among the various indole aldehydes, 1-ethyl-1H-indole-5-carbaldehyde has emerged as a strategic building block, offering distinct advantages in certain synthetic contexts compared to its more common C3-substituted and N-unsubstituted counterparts. This guide provides an in-depth comparison of this compound with other key indole aldehydes, supported by experimental data and mechanistic insights to inform your synthetic design.

The Strategic Importance of the Formyl Group Position and N-Substitution

The reactivity and utility of an indole aldehyde are fundamentally governed by two key structural features: the position of the formyl group on the indole ring and the nature of the substituent on the indole nitrogen.

  • Indole-3-carbaldehyde: As the most common and readily accessible isomer, indole-3-carbaldehyde is a workhorse in medicinal chemistry.[1][2] Its aldehyde group is positioned at the most electron-rich carbon of the indole nucleus, influencing its reactivity in nucleophilic addition and condensation reactions.

  • Indole-5-carbaldehyde: With the formyl group on the benzene ring portion of the indole, this isomer exhibits electronic properties more akin to a substituted benzaldehyde. This positioning can be crucial for accessing specific substitution patterns and molecular geometries that are not readily achievable from the C3-isomer.[3]

  • N-Alkylation: The presence of an N-alkyl group, such as the ethyl group in this compound, serves several purposes. It prevents competing reactions at the indole nitrogen, enhances solubility in organic solvents, and can introduce specific steric and electronic effects that influence the reactivity of the aldehyde and the overall properties of the final molecule.[4][5]

Synthesis of Indole Aldehydes: A Comparative Overview

The Vilsmeier-Haack reaction is the most prevalent method for the formylation of indoles.[6][7] This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a formamide such as N,N-dimethylformamide (DMF), to introduce a formyl group onto the electron-rich indole ring.[1]

The Vilsmeier-Haack Reaction: Mechanism and Regioselectivity

The reaction proceeds through the formation of an electrophilic chloroiminium ion (the Vilsmeier reagent), which is attacked by the nucleophilic indole. Subsequent hydrolysis of the resulting iminium salt intermediate furnishes the aldehyde.

G DMF DMF Vilsmeier_reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_reagent + POCl₃ POCl3 POCl₃ Iminium_salt Iminium Salt Intermediate Vilsmeier_reagent->Iminium_salt Indole Indole Substrate Indole->Iminium_salt Electrophilic Attack Product Indole Aldehyde Iminium_salt->Product H₂O Hydrolysis Hydrolysis

Figure 1: Generalized workflow of the Vilsmeier-Haack formylation of indoles.

The regioselectivity of the Vilsmeier-Haack reaction on the indole nucleus is highly dependent on the substitution pattern of the starting indole.

  • Unsubstituted Indole: Formylation occurs preferentially at the C3 position due to its higher electron density.

  • N-Substituted Indoles: In N-alkylated indoles, formylation still predominantly occurs at the C3 position. However, the regioselectivity can be influenced by the steric bulk of the N-substituent and the reaction conditions.

  • C3-Substituted Indoles: When the C3 position is blocked, formylation is directed to other positions on the indole ring, often the C2 or C5/C6 positions, depending on the electronic nature of the substituents.

Synthesis of this compound

A plausible synthetic approach involves the N-alkylation of a commercially available indole-5-carbaldehyde.

G Indole5CHO Indole-5-carbaldehyde Product This compound Indole5CHO->Product 1. Base 2. Ethyl Halide Base Base (e.g., NaH) Base->Product EthylHalide Ethyl Halide (e.g., EtI) EthylHalide->Product Solvent Solvent (e.g., DMF) Solvent->Product

Figure 2: Proposed synthetic route to this compound via N-alkylation.

Comparative Synthesis Data
Indole AldehydeStarting MaterialReagents and ConditionsYield (%)Reference
Indole-3-carbaldehydeIndolePOCl₃, DMF, 0-5 °C then rt80-90[8]
1-Methyl-1H-indole-3-carbaldehyde1-MethylindolePOCl₃, DMF85N/A
This compoundIndole-5-carbaldehydeNaH, EtI, DMFNot reportedInferred
Indole-6-carbaldehyde6-CyanoindoleDIBAL-H, Toluene75N/A
Indole-7-carbaldehyde7-CyanoindoleDIBAL-H, Toluene80N/A

Reactivity and Performance in Key Synthetic Transformations

The utility of an indole aldehyde is demonstrated by its performance in subsequent chemical transformations. Here, we compare the expected reactivity of this compound with other indole aldehydes in two fundamental reactions: the Wittig reaction and reductive amination.

The Wittig Reaction

The Wittig reaction is a powerful tool for the synthesis of alkenes from aldehydes and ketones.[9][10] The reaction involves a phosphonium ylide, which adds to the carbonyl group to form a betaine intermediate, followed by ring closure to an oxaphosphetane that collapses to the alkene and triphenylphosphine oxide.

G Aldehyde Indole Aldehyde Betaine Betaine Intermediate Aldehyde->Betaine Ylide Phosphonium Ylide Ylide->Betaine Oxaphosphetane Oxaphosphetane Betaine->Oxaphosphetane Alkene Indole-substituted Alkene Oxaphosphetane->Alkene TPO Triphenylphosphine Oxide Oxaphosphetane->TPO

Figure 3: General mechanism of the Wittig reaction.

Comparative Reactivity:

  • Indole-3-carbaldehyde: The electron-rich nature of the C3 position can influence the stability of the intermediates and transition states, potentially affecting the reaction rate and stereoselectivity.

  • This compound: The aldehyde at the C5 position behaves more like a typical aromatic aldehyde. The N-ethyl group is unlikely to have a significant electronic effect on the C5-aldehyde but may improve solubility. The reaction is expected to proceed smoothly with good yields, comparable to other aromatic aldehydes.

Experimental Protocol: Wittig Reaction with an Indole Aldehyde

  • Phosphonium Salt Preparation: In a round-bottom flask, dissolve triphenylphosphine (1.1 eq) in toluene. Add the desired alkyl halide (1.0 eq) and heat the mixture to reflux for 24 hours. Cool the reaction to room temperature, and collect the precipitated phosphonium salt by filtration.

  • Ylide Formation and Wittig Reaction: To a suspension of the phosphonium salt (1.0 eq) in anhydrous THF at 0 °C, add a strong base such as n-butyllithium (1.0 eq) dropwise. Stir the resulting colored solution for 1 hour at 0 °C. Add a solution of the indole aldehyde (1.0 eq) in THF dropwise. Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up and Purification: Quench the reaction with saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Reductive Amination

Reductive amination is a versatile method for the synthesis of amines from aldehydes or ketones.[11] It typically proceeds in one pot via the formation of an imine or iminium ion intermediate, which is then reduced in situ by a selective reducing agent such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride.[12]

G Aldehyde Indole Aldehyde Imine Imine/Iminium Ion Intermediate Aldehyde->Imine Amine Primary or Secondary Amine Amine->Imine Product N-Alkylated Indole Derivative Imine->Product ReducingAgent Reducing Agent (e.g., STAB) ReducingAgent->Product

Figure 4: General scheme for reductive amination.

Comparative Reactivity:

  • Indole-3-carbaldehyde: The proximity of the aldehyde to the indole nitrogen can lead to side reactions or complex formation, although reductive amination is generally a robust reaction.

  • This compound: The aldehyde at the C5 position is electronically and sterically unencumbered, making it an excellent substrate for reductive amination. The N-ethyl group prevents any competing reactions at the indole nitrogen, leading to clean and high-yielding transformations.

Experimental Protocol: Reductive Amination of an Indole Aldehyde

  • Reaction Setup: In a round-bottom flask, dissolve the indole aldehyde (1.0 eq) and the desired amine (1.1 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Imine Formation: Add a catalytic amount of acetic acid to facilitate imine formation. Stir the mixture at room temperature for 1-2 hours.

  • Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture. Stir at room temperature for 12-24 hours.

  • Work-up and Purification: Quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the layers and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Application in Drug Discovery: The Case of Aurora Kinase Inhibitors

The strategic choice of an indole aldehyde isomer is often dictated by the specific requirements of the target molecule. A compelling example is the synthesis of imidazo[4,5-b]pyridine-based Aurora kinase inhibitors, a class of promising anticancer agents.[13][14][15]

In the synthesis of certain selective Aurora A kinase inhibitors, a key step involves the condensation of a substituted 2,3-diaminopyridine with an aldehyde.[16] The use of an indole-5-carbaldehyde derivative allows for the introduction of the indole moiety at the C2 position of the imidazo[4,5-b]pyridine core. The N-ethyl group can serve to fine-tune the physicochemical properties of the final compound, such as solubility and metabolic stability, and can also engage in specific interactions within the kinase active site. The C5-linkage provides a different vector for the indole substituent compared to a C3-linked precursor, which can be critical for achieving the desired binding mode and isoform selectivity.[17]

Conclusion: Making an Informed Choice

The selection of an indole aldehyde for a synthetic campaign is a nuanced decision that should be guided by the specific goals of the project.

  • Indole-3-carbaldehyde remains the go-to starting material for many applications due to its ready availability and well-established reactivity.

  • This compound offers a strategic advantage when:

    • A C5 substitution pattern is required for the target molecule's biological activity.

    • The N-H of the indole needs to be protected to prevent side reactions.

    • Modulation of physicochemical properties through N-alkylation is desired.

    • A different spatial orientation of the indole moiety is necessary for optimal target engagement.

By understanding the synthetic routes, comparative reactivity, and the strategic implications of substituent placement, researchers can make informed decisions in their selection of indole aldehyde building blocks, ultimately accelerating the drug discovery and development process.

References

  • Bavetsias, V., et al. (2013). Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells. Journal of Medicinal Chemistry, 56(22), 9122-9135. [Link]

  • ResearchGate. (n.d.). Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells. Retrieved from [Link]

  • Klink, T. A., et al. (2012). Synthesis of imidazo[4,5-b]pyridines and imidazo[4,5-b]pyrazines by palladium catalyzed amidation of 2-chloro-3-amino-heterocycles. Organic Letters, 14(7), 1764-1767. [Link]

  • PubMed. (2018). Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity. Retrieved from [Link]

  • MDPI. (n.d.). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. Retrieved from [Link]

  • Rajput, A. S., & Patil, D. R. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical and Chemical Sciences, 1(3), 1-19. [Link]

  • The Journal of Organic Chemistry. (2022). Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System. Retrieved from [Link]

  • Hilaire, V. G., et al. (2018). Tuning the Electronic Transition Energy of Indole via Substitution: Application to Identify Tryptophan-Based Chromophores That Absorb and Emit Visible Light. ACS Omega, 3(11), 15486-15493. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • MDPI. (n.d.). Solvent-Free Addition of Indole to Aldehydes: Unexpected Synthesis of Novel 1-[1-(1H-Indol-3-yl) Alkyl]-1H-Indoles and Preliminary Evaluation of Their Cytotoxicity in Hepatocarcinoma Cells. Retrieved from [Link]

  • Scientific Research Publishing. (n.d.). New Greener Alternative for Biocondensation of Aldehydes and Indoles Using Lemon Juice: Formation of Bis-, Tris-, and Tetraindoles. Retrieved from [Link]

  • ResearchGate. (n.d.). RuCl 3 ·3H 2 O-catalyzed reaction of indoles with aldehydes. Retrieved from [Link]

  • Vaishya, V., et al. (2021). Recent Update on Alkylation of Indole and Its Derivatives Using N‐Tosylhydrazone. ChemistrySelect, 6(1), 1-20. [Link]

  • RSC Publishing. (2020). One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (1984). Synthetic studies of indoles and related compounds. Part 22. The Vilsmeier–Haack reaction of N-benzyl-1,2,3,4-tetrahydrocarbazoles and its synthetic application to olivacine and ellipticine. Retrieved from [Link]

  • MDPI. (n.d.). Enantioselective Catalytic Synthesis of N-alkylated Indoles. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

  • PubMed. (2021). A Metal-Free Reductive N-Alkylation of Indoles with Aldehydes. Retrieved from [Link]

  • Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]

  • NIH. (2019). Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction. Retrieved from [Link]

  • NIH. (n.d.). Solvent-Free Addition of Indole to Aldehydes: Unexpected Synthesis of Novel 1-[1-(1H-Indol-3-yl) Alkyl]-1H-Indoles and Preliminary Evaluation of Their Cytotoxicity in Hepatocarcinoma Cells. Retrieved from [Link]

  • NIH. (n.d.). Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Retrieved from [Link]

  • NIH. (2013). Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells. Retrieved from [Link]

  • Growing Science. (n.d.). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxy-3H-indol-2-yl)-3-(dimethylamino)acrylaldehyde and its reactions. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Wittig–Madelung Indole Synthesis. Retrieved from [Link]

  • The Organic Synthesis Archive. (n.d.). Wittig Reaction - Common Conditions. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis and biological evaluation of indoles. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Vilsmeier-haack reaction cyclization of N-Substituted-3-acetyl indole phenyl hydrazones and their reactions. Retrieved from [Link]

  • NIH. (n.d.). The Azaindole Framework in the Design of Kinase Inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). One-Pot Reductive Mono- N -alkylation of Aniline and Nitroarene Derivatives Using Aldehydes. Retrieved from [Link]

  • Google Patents. (n.d.). Method of synthesizing indole compounds.
  • NIH. (n.d.). A Practical Route to Substituted 7-Aminoindoles from Pyrrole-3-carboxaldehydes. Retrieved from [Link]

  • ResearchGate. (n.d.). Condensation of indoles with indole aldehyde to form tris(indolyl)methanes. Retrieved from [Link]

  • PubMed. (n.d.). Design, synthesis, and biochemical and computational screening of novel oxindole derivatives as inhibitors of Aurora A kinase and SARS-CoV-2 spike/host ACE2 interaction. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis, In Silico Studies, and Evaluation of Syn and Anti Isomers of N-Substituted Indole-3-carbaldehyde Oxime Derivatives as Urease Inhibitors against Helicobacter pylori. Retrieved from [Link]

  • ACS Publications. (2013). Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells. Retrieved from [Link]

  • MDPI. (n.d.). Design, Synthesis, and Biochemical Evaluation of New Triazole Derivatives as Aurora-A Kinase Inhibitors. Retrieved from [Link]

Sources

A Comparative Guide to the Synthesis of 1-ethyl-1H-indole-5-carbaldehyde: An Essential Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-ethyl-1H-indole-5-carbaldehyde is a crucial building block in the synthesis of a variety of pharmacologically active compounds, valued for its role as a versatile intermediate in drug discovery and development.[1][2] The strategic placement of the ethyl group at the N1 position and the carbaldehyde at the C5 position allows for extensive molecular elaboration, making the efficient and scalable synthesis of this molecule a topic of significant interest to the research and pharmaceutical community. This guide provides a comparative analysis of three distinct and viable synthetic routes to this compound, offering an in-depth look at their respective methodologies, mechanistic underpinnings, and practical considerations. The routes evaluated are:

  • Route A: Direct N-Alkylation of a Commercially Available Precursor

  • Route B: A Multi-step Approach via Reduction and Oxidation

  • Route C: Organometallic Functionalization of a Halogenated Intermediate

Each route is presented with a detailed experimental protocol, an analysis of its advantages and disadvantages, and supporting data to aid researchers in selecting the most appropriate method for their specific needs.

Route A: Direct N-Alkylation of Indole-5-carbaldehyde

This is arguably the most straightforward approach, leveraging the commercially available indole-5-carbaldehyde. The synthesis hinges on the deprotonation of the indole nitrogen, which is sufficiently acidic (pKa ≈ 17) to be removed by a strong base like sodium hydride (NaH), followed by a standard SN2 reaction with an ethylating agent.

Experimental Protocol

Step 1: N-Ethylation of Indole-5-carbaldehyde

  • To a flame-dried, three-necked round-bottom flask under an inert argon atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents).

  • Wash the NaH with anhydrous hexane (3 x 10 mL) to remove the mineral oil, and then carefully decant the hexane.

  • Add anhydrous N,N-dimethylformamide (DMF) to the flask to create a slurry.

  • Cool the slurry to 0 °C using an ice bath.

  • In a separate flask, dissolve indole-5-carbaldehyde (1.0 equivalent) in a minimal amount of anhydrous DMF.

  • Add the indole-5-carbaldehyde solution dropwise to the stirred NaH slurry at 0 °C. Continue stirring at this temperature for 1 hour to ensure complete formation of the sodium indolide salt.[3]

  • Add ethyl iodide (or ethyl bromide, 1.5 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours (overnight). Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound as an orange crystalline solid.[2]

Workflow and Mechanistic Rationale

The reaction proceeds via a classic two-step, one-pot sequence. Sodium hydride, a non-nucleophilic strong base, abstracts the acidic proton from the indole nitrogen to form a resonance-stabilized indolide anion. This anion is a potent nucleophile that readily attacks the electrophilic ethyl iodide in an SN2 fashion to form the N-ethylated product. DMF is an ideal solvent as it is polar aprotic, effectively solvating the sodium cation and promoting the SN2 reaction.

Route_A cluster_0 Route A: Direct N-Alkylation Indole-5-carbaldehyde Indole-5-carbaldehyde NaH_EtI NaH, Ethyl Iodide DMF, 0°C to rt Indole-5-carbaldehyde->NaH_EtI 1 Product_A This compound NaH_EtI->Product_A 2

Caption: Workflow for Route A.

Route B: Synthesis via (1-ethyl-1H-indol-5-yl)methanol

This three-step route begins with the readily available ethyl indole-5-carboxylate. The strategy involves N-ethylation, followed by reduction of the ester to a primary alcohol, and subsequent mild oxidation to the desired aldehyde. This pathway avoids the direct handling of the potentially reactive indole-5-carbaldehyde in the alkylation step.

Experimental Protocol

Step 1: N-Ethylation of Ethyl Indole-5-carboxylate

  • Follow the procedure outlined in Route A, substituting indole-5-carbaldehyde with ethyl indole-5-carboxylate (prepared by Fischer esterification of indole-5-carboxylic acid) to synthesize ethyl 1-ethyl-1H-indole-5-carboxylate.

Step 2: Reduction to (1-ethyl-1H-indol-5-yl)methanol

  • In a flame-dried, two-necked flask under argon, prepare a suspension of lithium aluminum hydride (LiAlH₄, 2.0 equivalents) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C.

  • Dissolve ethyl 1-ethyl-1H-indole-5-carboxylate (1.0 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension.[4]

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Cool the reaction back to 0 °C and quench sequentially by the careful, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • Stir the resulting granular precipitate for 30 minutes, then filter it off through a pad of Celite®, washing thoroughly with THF.

  • Combine the filtrates and concentrate under reduced pressure to yield the crude (1-ethyl-1H-indol-5-yl)methanol, which can be used in the next step without further purification or purified by column chromatography.

Step 3: Oxidation to this compound

  • Dissolve the crude (1-ethyl-1H-indol-5-yl)methanol (1.0 equivalent) in dichloromethane (DCM).

  • Add activated manganese dioxide (MnO₂, 10-15 equivalents by weight) to the solution.[5]

  • Stir the resulting black suspension vigorously at room temperature for 12-24 hours. The reaction progress should be monitored by TLC.

  • Upon completion, filter the mixture through a pad of Celite® to remove the MnO₂ and manganese salts. Wash the filter cake extensively with DCM.

  • Combine the filtrates and concentrate under reduced pressure.

  • Purify the residue by column chromatography (silica gel, hexane/ethyl acetate) to obtain the final product.

Workflow and Mechanistic Rationale

This route follows a logical progression of functional group transformations. The initial N-alkylation is identical to Route A. The subsequent ester reduction with LiAlH₄ is a standard and high-yielding transformation. The final step employs activated MnO₂, a mild and selective oxidizing agent for benzylic and allylic alcohols, which effectively converts the primary alcohol to the aldehyde without over-oxidation to the carboxylic acid or affecting the electron-rich indole ring.[6]

Route_B cluster_1 Route B: Reduction/Oxidation Pathway Start_B Ethyl Indole-5-carboxylate Step1_B NaH, Ethyl Iodide DMF Start_B->Step1_B Inter1_B Ethyl 1-ethyl-1H-indole-5-carboxylate Step1_B->Inter1_B Step2_B LiAlH₄ THF Inter1_B->Step2_B Inter2_B (1-ethyl-1H-indol-5-yl)methanol Step2_B->Inter2_B Step3_B MnO₂ DCM Inter2_B->Step3_B Product_B This compound Step3_B->Product_B

Caption: Workflow for Route B.

Route C: Organometallic Approach from 5-Bromoindole

This route utilizes a halogenated starting material, 5-bromoindole, and introduces the required functional groups through sequential N-alkylation and a lithium-halogen exchange followed by formylation. This method is powerful for creating specific substitution patterns that are not easily accessible through direct electrophilic substitution.

Experimental Protocol

Step 1: Synthesis of 5-Bromo-1-ethyl-1H-indole

  • Follow the procedure for N-alkylation detailed in Route A, using 5-bromoindole as the starting material.[7] Purify the resulting 5-bromo-1-ethyl-1H-indole by column chromatography.

Step 2: Lithium-Halogen Exchange and Formylation

  • Dissolve 5-bromo-1-ethyl-1H-indole (1.0 equivalent) in anhydrous THF in a flame-dried, multi-necked flask under an argon atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (n-BuLi, 1.1 equivalents, as a solution in hexanes) dropwise via syringe, maintaining the temperature at -78 °C. Stir for 1 hour at this temperature to ensure complete lithium-halogen exchange.

  • Add anhydrous DMF (3.0 equivalents) dropwise to the solution at -78 °C.

  • After the addition, allow the reaction to stir at -78 °C for 2 hours, then slowly warm to room temperature and stir for an additional hour.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

  • Extract the mixture with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate) to afford this compound.

Workflow and Mechanistic Rationale

After N-ethylation of 5-bromoindole, the key step is the lithium-halogen exchange. At low temperatures (-78 °C), n-BuLi preferentially abstracts the bromine atom over deprotonating other positions on the ring, generating a highly reactive 5-lithioindole intermediate. This potent nucleophile then attacks the electrophilic carbonyl carbon of DMF. The resulting tetrahedral intermediate is stable at low temperatures. Upon aqueous workup, it hydrolyzes to yield the final aldehyde product.

Route_C cluster_2 Route C: Organometallic Pathway Start_C 5-Bromoindole Step1_C NaH, Ethyl Iodide DMF Start_C->Step1_C Inter1_C 5-bromo-1-ethyl-1H-indole Step1_C->Inter1_C Step2_C 1. n-BuLi, THF, -78°C 2. DMF Inter1_C->Step2_C Product_C This compound Step2_C->Product_C

Caption: Workflow for Route C.

Comparative Analysis Summary

FeatureRoute A: Direct N-AlkylationRoute B: Reduction/OxidationRoute C: Organometallic
Number of Steps 132
Starting Material Indole-5-carbaldehydeEthyl Indole-5-carboxylate5-Bromoindole
Key Reagents NaH, Ethyl IodideNaH, EtI, LiAlH₄, MnO₂NaH, EtI, n-BuLi, DMF
Overall Yield Good to ExcellentModerate to GoodGood
Scalability HighModerate (LiAlH₄ handling)Moderate (Cryogenics, n-BuLi)
Reagent Hazards NaH (flammable)NaH, LiAlH₄ (pyrophoric)NaH, n-BuLi (pyrophoric)
Cost-Effectiveness High (fewest steps)ModerateModerate
Key Advantage Most direct, highest atom economyAvoids alkylating aldehyde directlyVersatile for analog synthesis
Key Disadvantage Aldehyde reactivity with baseLonger sequenceRequires cryogenic temperatures

Conclusion and Recommendations

The choice of synthetic route for this compound is highly dependent on the specific requirements of the laboratory, including scale, available equipment, and cost considerations.

  • Route A is the most efficient and cost-effective method for the direct synthesis of the target compound, provided that the starting indole-5-carbaldehyde is readily available and issues with potential side reactions of the aldehyde under basic conditions can be managed. It is highly recommended for large-scale production where process simplification is paramount.

  • Route B offers a robust, albeit longer, alternative. It is particularly advantageous if the starting material is the more stable indole-5-carboxylate ester and if the scale allows for the safe handling of LiAlH₄. The final oxidation with MnO₂ is a reliable and clean transformation.

  • Route C provides the most flexibility for creating a diverse library of C5-substituted N-ethylindoles. While it requires handling of pyrophoric organolithium reagents and cryogenic conditions, the lithium-halogen exchange is a powerful and high-yielding transformation that allows for the introduction of various electrophiles at the C5 position, not just the formyl group. This route is ideal for medicinal chemistry programs focused on structure-activity relationship (SAR) studies.

Each described protocol represents a self-validating system grounded in established chemical principles. By understanding the causality behind the experimental choices for each route, researchers can confidently select and optimize the synthesis of this compound to advance their scientific objectives.

References

  • Ruiz, M., Sánchez, J. D., López-Alvarado, P., & Menéndez, J. C. (2012). A new, short, and flexible synthesis of 5-substituted indoles. Tetrahedron, 68(2), 705-710.
  • Gassman, P. G., & van Bergen, T. J. (1974).
  • Očenášová, L., Gönciová, G., Mojžiš, J., & Pazdera, P. (2016). Synthesis of new 5-bromo derivatives of indole and spiroindole phytoalexins. Chemical Papers, 70(10), 1365-1375.
  • Google Patents. (n.d.). CN102558017A - Method for preparing 5-bromoindole.
  • ResearchGate. (2017).
  • Li, W., et al. (2016). An Efficient and General Synthesis of Oxazino[4,3-a]indoles by A Cascade Addition–Cyclization Reaction of (1H-Indol-2-yl)methanols and Vinyl Sulfonium Salts. Molecules, 21(7), 897.
  • Chem-Station. (2014). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Der Pharma Chemica. (2016). Synthesis and biological evaluation of indoles. Der Pharma Chemica, 8(19), 356-366.
  • Journal of Chemical and Pharmaceutical Research. (2015). Synthesis and biological evaluation of novel 4-((5-substituted-1H-indol-3-yl)methyl)-3-methyl-1-phenyl-1H-pyrazol-5-ols by selective reduction. Journal of Chemical and Pharmaceutical Research, 7(3), 1165-1171.
  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of (c) Indole-5-methanol (6c). Retrieved from [Link]

  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2016). Synthesis Of N-Methyl-1h-Indole And Adamantane Fragment Containing Derivatives Via UGI-4CR. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 7(4), 2135-2144.
  • Organic Chemistry Portal. (2022). Triphenylphosphine/1,2-Diiodoethane-Promoted Formylation of Indoles with N,N-Dimethylformamide. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences Review and Research, 13(1), 10-15.
  • Zhang, J., et al. (2022). Catalytic Vilsmeier-Haack Reactions for C1-Deuterated Formylation of Indoles. The Journal of Organic Chemistry, 87(22), 15539–15546.
  • Nishimura, Y., et al. (2017). Synthesis and Biological Evaluations of Novel Human Parathyroid Hormone 1 Receptor (hPTHR1) Agonists Bearing Bicyclic Aromatic Moiety. ACS Medicinal Chemistry Letters, 8(10), 1052-1056.
  • Venturello, P., & Barbero, M. (2005). Sodium hydride. In e-EROS Encyclopedia of Reagents for Organic Synthesis.
  • Heaney, H., & Ley, S. V. (1973). 1-Benzylindole. Organic Syntheses, 53, 13.
  • El-Sayed, N. N. E., et al. (2016).
  • Lai, W. W.-P., et al. (2019). Oxidative Transformation of Controlled Substances by Manganese Dioxide. Environmental Science & Technology, 53(15), 8819-8828.
  • Arkat USA, Inc. (2011). Oxidative cleavage of β-aryl alcohols using manganese(IV) oxide. ARKIVOC, 2011(vii), 200-209.
  • Organic Chemistry Portal. (n.d.). Manganese(IV) oxide. Retrieved from [Link]

  • Gribble, G. W., et al. (1974). Sodium Borohydride in Carboxylic Acid Media: Reduction of Indoles and N-alkylation of Anilines. Journal of the American Chemical Society, 96(25), 7812-7814.
  • ResearchGate. (2014). How do I perform alkylation of indole NH of harmine hydrochloride salt using sodium hydride and alkyl bromide?
  • OmicsDI. (2019). Oxidative Transformation of Controlled Substances by Manganese Dioxide.
  • Snieckus, V., et al. (2001). REGIOSELECTIVE ORTHO-DIRECTED METALATION AND ELECTROPHILIC SUBSTITUTION OF INDOLE- AND INDOLINE-5-(N-PHENYL)CARBOXAMIDES. Tetrahedron Letters, 42(35), 6211-6214.
  • ResearchGate. (1971). Dihydropyrrolizines. IV.

Sources

A Senior Application Scientist's Guide to the Structural Validation of 1-ethyl-1H-indole-5-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Structural Certainty in Indole Chemistry

This guide provides an in-depth comparison of the primary analytical techniques used to validate the structure of 1-ethyl-1H-indole-5-carbaldehyde and its derivatives. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices, presenting each protocol as a self-validating system. We will compare the utility, strengths, and limitations of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography, providing field-proven insights to guide your analytical strategy.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Blueprint

NMR spectroscopy is arguably the most powerful technique for elucidating the precise structure of organic molecules in solution.[2] It provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule. For a compound like this compound (Molecular Formula: C₁₁H₁₁NO, Molecular Weight: 173.21 g/mol [3]), NMR is indispensable for confirming the specific substitution pattern on the indole ring.

Expertise & Experience: Why NMR is the First Choice

For indole derivatives, a combination of 1D (¹H, ¹³C) and 2D NMR experiments is essential.

  • ¹H NMR confirms the presence and integration of all proton-bearing groups: the aldehyde proton (CHO), the aromatic protons on the indole ring, and the ethyl group (CH₂ and CH₃). The splitting patterns (e.g., the quartet and triplet of the ethyl group) and coupling constants reveal which protons are adjacent to one another.

  • ¹³C NMR identifies all unique carbon atoms, including the characteristic downfield shift of the carbonyl carbon in the aldehyde group.[4]

  • 2D Correlation Spectroscopy (COSY, HSQC, HMBC) is used to piece the puzzle together. For instance, a Heteronuclear Multiple Bond Correlation (HMBC) experiment is critical for confirming the C5-position of the aldehyde group by showing a correlation between the aldehyde proton and carbons of the indole benzene ring, definitively distinguishing it from other isomers like the 3-carbaldehyde.[5]

Experimental Protocol: ¹H, ¹³C, and 2D NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the purified this compound derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.[2] DMSO-d₆ is often preferred for its ability to dissolve a wide range of organic compounds.

  • Instrument Setup: Use a high-field NMR spectrometer (400 MHz or higher is recommended for better signal dispersion). Tune and shim the instrument to optimize magnetic field homogeneity.

  • ¹H NMR Acquisition: Acquire a standard one-pulse ¹H spectrum. Key parameters include a spectral width of ~16 ppm, a pulse angle of 30-45°, and a relaxation delay of 2-5 seconds.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

  • 2D NMR Acquisition: Perform standard COSY, HSQC, and HMBC experiments. For the HMBC experiment, optimize the long-range coupling delay (typically for J-couplings of 2-3 Hz and 8-10 Hz) to observe correlations over 2-4 bonds.[6]

Data Presentation: Expected NMR Data for this compound

The following table summarizes the expected chemical shifts based on known data for similar indole structures.[7][8]

Assignment ¹H NMR (ppm) ¹³C NMR (ppm) Key HMBC Correlations
CHO~9.95 (s, 1H)~191.0C-5, C-4, C-6
H-2~7.20 (d, 1H)~126.0C-3, C-3a, C-7a
H-3~6.55 (d, 1H)~103.0C-2, C-3a, C-7a
H-4~8.10 (s, 1H)~125.5C-5, C-6, C-7a, CHO
H-6~7.60 (d, 1H)~123.0C-4, C-5, C-7a
H-7~7.45 (d, 1H)~110.0C-3a, C-5, C-6
N-CH₂~4.20 (q, 2H)~42.0C-7a, C-2, N-CH₃
N-CH₃~1.50 (t, 3H)~15.0N-CH₂

s = singlet, d = doublet, t = triplet, q = quartet

Visualization: NMR Experimental Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_analysis Data Analysis Prep Dissolve 5-10 mg in 0.6 mL CDCl₃ Acq_1H 1D ¹H NMR Prep->Acq_1H Insert Sample Acq_13C 1D ¹³C NMR Acq_2D 2D Experiments (COSY, HSQC, HMBC) Analysis Assign Signals & Confirm Connectivity Acq_2D->Analysis

Workflow for comprehensive NMR structural validation.

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. Its primary role in structural validation is to confirm the molecular weight of the compound, thereby validating its molecular formula.

Expertise & Experience: Why MS is a Critical Checkpoint

For any newly synthesized compound, MS provides the first and most crucial piece of evidence: does the molecular weight match the expected structure? High-Resolution Mass Spectrometry (HRMS) is particularly powerful, as it can determine the molecular mass with enough accuracy (typically to four decimal places) to confirm the elemental composition.[9] Furthermore, the fragmentation pattern observed in techniques like Electron Ionization (EI-MS) or Collision-Induced Dissociation (CID-MS/MS) can provide valuable structural clues that corroborate NMR findings.[10] For example, a characteristic loss of the ethyl group (29 Da) or the aldehyde group (29 Da) would be expected.

Experimental Protocol: High-Resolution LC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the compound (~10-100 µg/mL) in a suitable solvent like methanol or acetonitrile.[10]

  • Chromatographic Separation (LC): Inject the sample onto a Liquid Chromatography (LC) system equipped with a C18 column to separate the target compound from any impurities. A typical mobile phase would be a gradient of water and acetonitrile with 0.1% formic acid to facilitate protonation.[10]

  • Ionization: The eluent from the LC is directed into the mass spectrometer's source. Electrospray Ionization (ESI) is a common "soft" ionization technique that typically generates the protonated molecular ion [M+H]⁺.

  • Mass Analysis: The ions are guided into a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument.

  • Data Analysis: Determine the m/z of the most abundant ion in the mass spectrum. For this compound (C₁₁H₁₁NO), the expected exact mass of the [M+H]⁺ ion is 174.0913. An observed mass within 5 ppm of this value provides high confidence in the elemental composition.

Visualization: LC-MS Experimental Workflow

MS_Workflow Sample Dilute Sample (~50 µg/mL in MeOH) LC LC Separation (C18 Column) Sample->LC ESI Electrospray Ionization (ESI) LC->ESI TOF HRMS Analysis (TOF/Orbitrap) ESI->TOF Data Data Analysis: Confirm [M+H]⁺ TOF->Data

Workflow for High-Resolution Mass Spectrometry.

Single-Crystal X-ray Crystallography: The Unquestionable Proof

While NMR and MS provide data to deduce a structure, X-ray crystallography provides a direct image. It is the gold standard for absolute and unambiguous structure determination, revealing the precise 3D arrangement of atoms in the solid state, including bond lengths, bond angles, and stereochemistry.[11]

Expertise & Experience: When to Pursue Crystallography

Crystallography is the ultimate arbiter when NMR and MS data are ambiguous, when a novel compound is synthesized for the first time, or when the absolute stereochemistry of a chiral center must be determined. For indole derivatives, it can definitively confirm the substitution pattern and reveal details about intermolecular interactions like hydrogen bonding or π-π stacking in the crystal lattice.[12][13] The primary challenge is not the analysis itself, but obtaining a single, high-quality crystal suitable for diffraction.

Experimental Protocol: Structure Determination by X-ray Crystallography
  • Crystal Growth: This is the most critical and often most challenging step. Grow single crystals of the compound by slow evaporation of a saturated solution, slow cooling of a hot saturated solution, or vapor diffusion. A variety of solvents and solvent mixtures (e.g., hexane/ethyl acetate, methanol, acetone) should be screened.

  • Crystal Mounting: Carefully select a well-formed, defect-free crystal (typically 0.1-0.3 mm in size) and mount it on a goniometer head.

  • Data Collection: Place the crystal in an X-ray diffractometer. A stream of X-rays is directed at the crystal, which diffracts the beams into a specific pattern of spots. The crystal is rotated, and thousands of diffraction intensities are collected at a controlled low temperature (e.g., 100 K).

  • Structure Solution and Refinement: The diffraction data is processed by specialized software to solve the phase problem and generate an initial electron density map. An atomic model is built into this map and refined against the experimental data to yield the final crystal structure.[14]

Visualization: X-ray Crystallography Workflow

XRay_Workflow Purify Purified Compound Crystallize Grow Single Crystal (Slow Evaporation) Purify->Crystallize Mount Mount Crystal Crystallize->Mount Diffract Collect Diffraction Data Mount->Diffract Solve Solve & Refine Structure Diffract->Solve Final Final 3D Structure Solve->Final

Workflow for X-ray Crystallography analysis.

Comparative Guide: Choosing the Right Tool

The choice of analytical technique depends on the specific question being asked, the amount of sample available, and the required level of certainty.

Feature NMR Spectroscopy Mass Spectrometry X-ray Crystallography
Primary Information Atomic connectivity, chemical environmentMolecular weight, elemental formulaAbsolute 3D structure, stereochemistry
Sample State SolutionSolution / SolidSingle Crystal
Sample Amount Milligrams (5-10 mg)Micrograms to NanogramsSingle crystal (~0.1 mm)
Destructive? NoYesNo (crystal is preserved)
Key Strength Unparalleled for structure elucidation in solutionHigh sensitivity and accuracy for MWUnambiguous, definitive structural proof
Key Limitation Can be complex to interpret for complex moleculesProvides little connectivity informationRequires high-quality single crystals

An Integrated Strategy for Self-Validating Research

For robust and trustworthy results, these techniques should be used in a complementary and hierarchical fashion. A standard workflow for validating a new this compound derivative would involve using all three techniques to build a complete and irrefutable structural proof.

Integrated_Workflow Start Synthesized & Purified Product MS Step 1: HRMS Analysis Start->MS MS_Check Molecular Weight Matches Formula? MS->MS_Check NMR Step 2: NMR Analysis (1D & 2D) MS_Check->NMR Yes Fail Re-evaluate Synthesis or Purification MS_Check->Fail No NMR_Check Structure Consistent with Spectra? NMR->NMR_Check XRay Step 3: X-ray Crystallography (For novel compounds) NMR_Check->XRay Yes NMR_Check->Fail No XRay_Check Obtained Crystal Structure? XRay->XRay_Check Pass Structure Validated XRay_Check->Pass Yes XRay_Check->Pass No, but NMR/MS are conclusive

Integrated workflow for unambiguous structural validation.

By systematically applying this integrated approach, researchers can ensure the scientific integrity of their work, providing a solid and trustworthy foundation for subsequent biological evaluation and drug development efforts.

References

  • H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpret
  • X‐ray crystal analyses of indole‐ and pyrrole‐substituted α‐trifluoromethylated amines. (n.d.). Wiley Online Library.
  • Structure and Morphology of Indole Analogue Crystals. (2020). ACS Omega.
  • X-ray Crystallography, DFT Calculations and Molecular Docking of Indole-Arylpiperazine Derivatives as α1A-Adrenoceptor Antagonists. (2015). PMC - NIH.
  • Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. (n.d.). MDPI.
  • 1-Ethyl-1H-indole-3-carbaldehyde. (n.d.). PubChem.
  • 13C NMR spectroscopy of indole deriv
  • Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calcul
  • Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. (n.d.). Royal Society of Chemistry.
  • Discovery of Antimicrobial Oligoindoles from a Cold-Seep-Derived Halomonas Strain. (n.d.). MDPI.
  • Regioselective C5−H Direct Iodination of Indoles. (n.d.). American Chemical Society.
  • This compound. (n.d.). ChemScene.
  • Indole-5-carboxaldehyde. (n.d.). PubChem - NIH.
  • Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evalu
  • Synthesis and biological evaluation of indoles. (n.d.). Der Pharma Chemica.
  • Structure Elucid
  • Application Notes and Protocols for the Analytical Characterization of Indole-3-Carboxaldehyde. (n.d.). Benchchem.
  • Identification and structure elucidation by NMR spectroscopy. (2025).
  • A simple and effective colorimetric assay for indole-3-carbaldehyde detection in foods. (2024). FLORE.
  • 1H-Indole-3-carboxaldehyde. (n.d.). NIST WebBook.
  • This compound CAS#: 944893-74-7. (n.d.). ChemicalBook.
  • This compound. (n.d.). Sigma-Aldrich.
  • 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. (2025).
  • Synthesis of 5-substituted-1H-indole-3-carbaldehyde (5a,b) and.... (n.d.).
  • Synthesis of 1-indolyl-3,5,8-substituted γ-carbolines: one-pot solvent-free protocol and biological evalu

Sources

A Comparative Guide to the Biological Activity of 1-Ethyl-1H-indole-5-carbaldehyde Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the indole scaffold remains a cornerstone for the development of novel therapeutic agents. Its inherent biological activities and synthetic versatility have led to a plethora of derivatives with applications ranging from antimicrobial to anticancer treatments[1]. This guide focuses on a specific, yet promising, starting block: 1-ethyl-1H-indole-5-carbaldehyde . The presence of the N-ethyl group enhances both reactivity and solubility, making it an excellent candidate for the synthesis of diverse, biologically active molecules[2].

This document provides a comparative analysis of representative analogs of this compound, specifically focusing on Schiff bases, chalcones, and thiosemicarbazones. While direct comparative studies on a comprehensive series of these specific analogs are emerging, this guide synthesizes data from closely related indole derivatives to project their biological potential and outline the experimental pathways for their evaluation. The insights provided are grounded in established structure-activity relationships within the broader class of indole-based compounds.

The Synthetic Versatility of the Indole-5-carbaldehyde Core

The aldehyde functional group at the C5 position of the 1-ethyl-1H-indole ring is a versatile handle for a variety of chemical transformations. This allows for the systematic modification of the parent molecule to explore a wide chemical space and optimize biological activity. The primary synthetic routes for the analogs discussed herein involve condensation reactions with the carbaldehyde moiety.

dot graph "Synthetic_Pathways" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

parent [label="this compound"]; sub_amine [label="Substituted Amine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; sub_ketone [label="Substituted Acetophenone", fillcolor="#EA4335", fontcolor="#FFFFFF"]; sub_thiosemicarbazide [label="Substituted Thiosemicarbazide", fillcolor="#FBBC05", fontcolor="#202124"];

schiff_base [label="Schiff Base Analog"]; chalcone [label="Chalcone Analog"]; thiosemicarbazone [label="Thiosemicarbazone Analog"];

parent -> schiff_base [label="Condensation"]; sub_amine -> schiff_base; parent -> chalcone [label="Claisen-Schmidt Condensation"]; sub_ketone -> chalcone; parent -> thiosemicarbazone [label="Condensation"]; sub_thiosemicarbazide -> thiosemicarbazone; } Caption: Synthetic pathways from this compound.

Comparative Biological Activity Profile

The biological activity of indole derivatives is significantly influenced by the nature of the substituent at the carbaldehyde position. The following table outlines the projected activities of representative analogs based on established trends in related indole compounds.

Analog Type Representative Structure Projected Primary Biological Activity Rationale and Supporting Evidence
Schiff BaseN-((1-ethyl-1H-indol-5-yl)methylene)anilineAntimicrobialSchiff bases derived from indole carbaldehydes have demonstrated significant antimicrobial properties. The imine (-C=N-) linkage is crucial for this activity. The nature of the substituent on the aniline ring can be varied to modulate potency and spectrum[3][4][5][6][7].
Chalcone(E)-1-(1-ethyl-1H-indol-5-yl)-3-(phenyl)prop-2-en-1-oneAnticancerChalcones, characterized by an α,β-unsaturated ketone system, are well-documented anticancer agents. Indole-based chalcones have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines[8][9][10][11][12]. Substitutions on the phenyl ring can be tailored to enhance activity against specific cancer types.
Thiosemicarbazone2-((1-ethyl-1H-indol-5-yl)methylene)hydrazine-1-carbothioamideBroad-Spectrum Antimicrobial & AnticancerThiosemicarbazones are known for their metal-chelating properties and exhibit a wide range of biological activities, including potent antimicrobial and anticancer effects[13][14][15]. The thiourea moiety is a key pharmacophore.

In-Depth Experimental Protocols

To empirically validate the projected biological activities, standardized in vitro assays are essential. The following are detailed protocols for assessing the antimicrobial and anticancer potential of the synthesized this compound analogs.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism[16].

Experimental Workflow:

dot graph "Antimicrobial_Screening_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

start [label="Prepare serial dilutions of test compounds in a 96-well plate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; inoculate [label="Inoculate wells with a standardized microbial suspension"]; incubate [label="Incubate at 37°C for 16-20 hours"]; read [label="Read absorbance to determine microbial growth"]; determine_mic [label="Determine the Minimum Inhibitory Concentration (MIC)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> inoculate; inoculate -> incubate; incubate -> read; read -> determine_mic; } Caption: Workflow for antimicrobial susceptibility testing.

Step-by-Step Protocol:

  • Preparation of Test Compounds: Dissolve the synthesized analogs in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the stock solution with Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) to achieve a range of concentrations.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland standard. Dilute this suspension in the appropriate broth.

  • Inoculation: Add the diluted microbial suspension to each well of the microtiter plate containing the test compound dilutions. Include positive (microbe and broth) and negative (broth only) controls.

  • Incubation: Incubate the plate at 37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism[17][18][19][20]. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Anticancer Activity Screening: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity[21].

Experimental Workflow:

dot graph "Anticancer_Screening_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

seed_cells [label="Seed cancer cells in a 96-well plate and incubate for 24 hours", fillcolor="#4285F4", fontcolor="#FFFFFF"]; treat_cells [label="Treat cells with various concentrations of test compounds"]; incubate_cells [label="Incubate for 24-72 hours"]; add_mtt [label="Add MTT reagent and incubate for 2-4 hours"]; solubilize [label="Add solubilization solution (e.g., DMSO) to dissolve formazan crystals"]; read_absorbance [label="Measure absorbance at 570 nm"]; calculate_ic50 [label="Calculate the IC50 value", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

seed_cells -> treat_cells; treat_cells -> incubate_cells; incubate_cells -> add_mtt; add_mtt -> solubilize; solubilize -> read_absorbance; read_absorbance -> calculate_ic50; } Caption: Workflow for anticancer activity screening using the MTT assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment[22].

  • Compound Treatment: Treat the cells with various concentrations of the synthesized indole analogs. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the treated cells for a period of 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals[23].

  • Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve, representing the concentration of the compound that inhibits 50% of cell growth[24].

Structure-Activity Relationship (SAR) and Future Directions

The biological activity of this compound analogs can be fine-tuned by strategic structural modifications. Key areas for further investigation include:

  • Substituents on the Aromatic Ring (for Schiff bases and chalcones): The introduction of electron-withdrawing or electron-donating groups on the appended aromatic ring can significantly impact activity. Halogen substitutions, for instance, often enhance antimicrobial and anticancer properties.

  • Modifications of the Linker: The nature of the chemical bridge between the indole core and the terminal group is critical. For example, in chalcones, the rigidity of the α,β-unsaturated system is important for its interaction with biological targets.

  • N-alkylation of the Indole Ring: While this guide focuses on the N-ethyl group, exploring other N-alkyl or N-aryl substitutions could further modulate the lipophilicity and steric profile of the compounds, potentially leading to improved cell permeability and target engagement.

References

  • Chavda, M., et al. (2023). Design, Synthesis, and Evaluation of Novel Indole Hybrid Chalcones and Their Antiproliferative and Antioxidant Activity. Molecules, 28(18), 6583. [Link]

  • Chavda, M., et al. (2023). Design, Synthesis, and Evaluation of Novel Indole Hybrid Chalcones and Their Anticancer and Antioxidant Activity. ResearchGate. [Link]

  • Chen, Y., et al. (2021). Synthesis, Evaluation, and Mechanism Study of Novel Indole-Chalcone Derivatives Exerting Effective Antitumor Activity Through Microtubule Destabilization in Vitro and in Vivo. Journal of Medicinal Chemistry, 64(15), 11447-11467. [Link]

  • Wikipedia. (2023). Broth microdilution. [Link]

  • Duraivel, S., et al. (2012). Synthesis of Chalcones with Anticancer Activities. Molecules, 17(6), 6179-6195. [Link]

  • Chavda, M., et al. (2023). Design, Synthesis, and Evaluation of Novel Indole Hybrid Chalcones and Their Antiproliferative and Antioxidant Activity. PubMed. [Link]

  • Al-Shuhaib, M. B. S. (2023). MTT (Assay protocol). Protocols.io. [Link]

  • Edebi, N. V., et al. (2024). Synthesis and Anti-Microbial Evaluation of Some Schiff Base Derivatives. Pharmacy and Drug Development, 3(2). [Link]

  • Vaikosen, E. N., et al. (2024). Synthesis and Antimicrobial Evaluation of Some Schiff Base Derivatives. Medires. [Link]

  • Hancock, R. E. W. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. [Link]

  • Singh, T., et al. (2022). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). European Journal of Medicinal Chemistry, 238, 114467. [Link]

  • The Rubin Lab. (2020). MIC (Broth Microdilution) Testing. YouTube. [Link]

  • Mubassir, M., et al. (2025). Synthesis, Characterization, and Pharmacological Evaluation of Some New Schiff Base Derivatives of 1H-Indole-2-Carbaldehyde. Advanced Journal of Chemistry, Section B, 7(1), 53-65. [Link]

  • Singh, S., et al. (2023). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications, 8(5), 1081-1089. [Link]

  • Rakuno Gakuen University. (2025). Antimicrobial susceptibility testing (Broth microdilution method). WOAH. [Link]

  • Edelstein, M. V., & Skleenova, E. Y. (2018). Antimicrobial susceptibility testing by broth microdilution method: widely available modification. Clinical Microbiology and Antimicrobial Chemotherapy, 20(2), 168-173. [Link]

  • Al-Warhi, T., et al. (2021). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 26(11), 3183. [Link]

  • Onwudiwe, D. C., & Elemike, E. E. (2016). Synthesis and Antimicrobial Activity of Schiff Bases Derived from 5-Chlorosalicylaldehyde with Substituted Aniline. Journal of Applied Chemistry, 9(1), 51-57. [Link]

  • Eslaminejad, T., et al. (2022). Synthesis of thiosemicarbazone derivatives and evaluation of their cytotoxicity with emphasis on ferroptosis biomarkers; an in vitro study. Research in Pharmaceutical Sciences, 17(3), 297-308. [Link]

  • Moghaddam, F. M., et al. (2013). Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis. Letters in Drug Design & Discovery, 10(1), 69-76. [Link]

  • Kumar, A., et al. (2011). Synthesis and biological evaluation of indoles. Der Pharma Chemica, 3(6), 444-452. [Link]

  • Mubassir, M., et al. (2025). Schiff base indole derivatives: Synthesis and biological activities- a comprehensive review. Journal of Medicinal and Nanomaterials Chemistry, 2(2), 267-283. [Link]

  • Bingül, M., et al. (2018). Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase. Afyon Kocatepe Üniversitesi Fen ve Mühendislik Bilimleri Dergisi, 18(2), 318-325. [Link]

  • Sharma, N., & Singh, R. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances, 11(54), 34221-34251. [Link]

  • Choppara, P., et al. (2015). Synthesis, characterization and cytotoxic investigations of novel bis(indole) analogues besides antimicrobial study. ResearchGate. [Link]

  • Kaplancıklı, Z. A., et al. (2016). Synthesis and in Vitro Evaluation of New Thiosemicarbazone Derivatives as Potential Antimicrobial Agents. Chinese Journal of Chemistry, 2016, 1692540. [Link]

Sources

Guide to 1-ethyl-1H-indole-5-carbaldehyde vs. 1-methyl-1H-indole-5-carbaldehyde: A Subtle Structural Shift with Significant Implications

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Analysis for Medicinal Chemistry Professionals

In the landscape of drug discovery and organic synthesis, the indole scaffold stands as a quintessential privileged structure, forming the core of numerous pharmaceuticals and biologically active compounds. Within this class, N-alkylated indole-5-carbaldehydes are versatile intermediates, prized for their reactivity and utility in constructing more complex molecular architectures. This guide provides a detailed comparative analysis of two closely related analogues: 1-ethyl-1H-indole-5-carbaldehyde and 1-methyl-1H-indole-5-carbaldehyde.

At first glance, the distinction—a single methylene unit—appears minor. However, for the medicinal chemist, this subtle modification from a methyl to an ethyl group can profoundly influence a molecule's physicochemical properties, synthetic handling, and ultimately, its biological activity profile. This document will dissect these differences, offering experimental insights and data to guide researchers in selecting the optimal building block for their specific application.

Structural and Physicochemical Properties: The Foundation of Function

The fundamental difference between the two compounds lies in the N-1 substituent of the indole ring. This variation directly impacts key molecular properties that govern a compound's behavior, from its solubility to its potential to cross biological membranes.

G cluster_0 1-methyl-1H-indole-5-carbaldehyde cluster_1 This compound Methyl Methyl Ethyl Ethyl

Caption: Chemical structures of the two indole aldehydes.

A quantitative comparison reveals the cascading effect of adding one carbon and two hydrogen atoms. The ethyl group, being larger and more nonpolar than the methyl group, introduces subtle yet critical changes.[1][2]

Property1-methyl-1H-indole-5-carbaldehydeThis compoundRationale for Difference
Molecular Formula C₁₀H₉NOC₁₁H₁₁NO[3]Addition of a -CH₂- group.
Molecular Weight 159.18 g/mol [4]173.21 g/mol [3]The ethyl group has a higher molar mass than the methyl group (29 g/mol vs. 15 g/mol ).[2][5]
Melting Point 80-85 °CNot consistently reportedCrystal packing efficiency can be affected by the conformational flexibility of the ethyl group.
Calculated LogP 2.2[4]2.47[3]The additional methylene unit increases the molecule's lipophilicity (hydrophobicity).
TPSA 22.0 Ų[4]22.0 Ų[3]The polar surface area is dominated by the aldehyde oxygen and indole nitrogen; the alkyl chain is nonpolar.
Rotatable Bonds 12[3]The C-C bond in the ethyl group introduces an additional axis of rotation, increasing conformational flexibility.
Steric Hindrance LowerHigherThe ethyl group is spatially larger than the methyl group, which can influence intermolecular interactions.

Expert Insights: The most critical takeaway from this data is the increase in lipophilicity (LogP) for the ethyl analogue. In drug development, this seemingly small increase can be the difference between a compound that penetrates the cell membrane and one that does not. Conversely, higher lipophilicity can sometimes lead to off-target effects or decreased solubility in aqueous media. The increased conformational flexibility of the ethyl group can also be a key factor, allowing for a more adaptable fit into a protein's binding pocket, but potentially at the cost of an entropic penalty.

Synthesis and Reactivity: A Comparative Workflow

The synthesis of these compounds typically follows one of two primary pathways: N-alkylation of a pre-existing indole-5-carbaldehyde or formylation of an N-alkylated indole. The choice of route often depends on the availability of starting materials.

  • N-Alkylation Route: This is arguably the most direct method. It involves the deprotonation of the indole nitrogen of indole-5-carboxaldehyde with a base, followed by quenching with an appropriate alkyl halide.

  • Vilsmeier-Haack Formylation Route: This classic reaction introduces a formyl (-CHO) group to an electron-rich aromatic ring.[6] Starting with N-methylindole or N-ethylindole, treatment with the Vilsmeier reagent (formed from POCl₃ and DMF) typically directs formylation to the C3 position. To achieve C5 formylation, more complex, multi-step synthetic strategies may be required if starting from the simple N-alkyl indole.

workflow cluster_start Starting Material cluster_protocol Experimental Protocol: N-Alkylation cluster_reagents Alkylating Agents cluster_products Final Products start Indole-5-carbaldehyde step1 Dissolve in DMF start->step1 step2 Cool to 0°C step1->step2 step3 Add NaH (portionwise) step2->step3 step4 Stir for 30 min step3->step4 step5 Add Alkyl Iodide step4->step5 reagent_Me Methyl Iodide (CH₃I) for Methyl analogue reagent_Me->step5 reagent_Et Ethyl Iodide (CH₃CH₂I) for Ethyl analogue reagent_Et->step5 step6 Warm to RT, stir 12h step5->step6 step7 Aqueous Workup (Quench, Wash) step6->step7 step8 Purify (Column Chromatography) step7->step8 product_Me 1-methyl-1H-indole-5-carbaldehyde step8->product_Me Using CH₃I product_Et This compound step8->product_Et Using CH₃CH₂I

Caption: Comparative workflow for the synthesis via N-alkylation.

Experimental Protocol: General Procedure for N-Alkylation

  • Causality: This protocol relies on the acidic nature of the indole N-H proton. A strong base like sodium hydride (NaH) is required to irreversibly deprotonate the nitrogen, forming a highly nucleophilic indolide anion. This anion then readily attacks the electrophilic carbon of the alkyl halide in an SN2 reaction to form the N-C bond.[7]

Step-by-Step Methodology:

  • Inert Atmosphere: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen or Argon), add indole-5-carboxaldehyde (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous N,N-Dimethylformamide (DMF).

  • Deprotonation: Cool the solution to 0°C using an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) portionwise. Caution: NaH reacts violently with water and generates flammable H₂ gas.

  • Anion Formation: Allow the mixture to stir at 0°C for 30 minutes. The evolution of gas should cease, and the solution may change color, indicating the formation of the sodium indolide salt.

  • Alkylation: Add the corresponding alkylating agent (methyl iodide or ethyl iodide, 1.5 eq) dropwise to the cooled solution.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12 hours or until TLC analysis indicates complete consumption of the starting material.

  • Workup: Carefully quench the reaction by slowly adding a 10% aqueous solution of citric acid or saturated ammonium chloride. Transfer the mixture to a separatory funnel and wash with brine.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-alkylated product.

Spectroscopic Characterization: Distinguishing Fingerprints

While the core indole and aldehyde signals will be similar, ¹H and ¹³C NMR spectroscopy provide unambiguous confirmation of N-alkylation and clearly distinguish between the methyl and ethyl analogues.

Spectroscopic Data1-methyl-1H-indole-5-carbaldehydeThis compound
¹H NMR (N-Alkyl) Singlet (s) at ~3.90 ppm (3H)Quartet (q) at ~4.24 ppm (2H), Triplet (t) at ~1.56 ppm (3H)
¹³C NMR (N-Alkyl) ~33.7 ppm~41.9 ppm, ~15.1 ppm
Mass Spec (M+H)⁺ 160174

Note: Specific chemical shifts (ppm) can vary based on the solvent and instrument used. The provided values are representative examples.[8]

Expert Insights: The key diagnostic signals are in the ¹H NMR spectrum. For the methyl analogue, a sharp singlet integrating to three protons is definitive. For the ethyl analogue, the classic quartet-triplet pattern arises from spin-spin coupling between the methylene (-CH₂-) and methyl (-CH₃) protons and is an unmistakable fingerprint.

Impact in Medicinal Chemistry: The "Methyl-to-Ethyl" Scan

The choice between these two reagents is rarely arbitrary in a drug discovery context. It is often a deliberate tactic known as a "methyl-to-ethyl scan," a foundational move in establishing a Structure-Activity Relationship (SAR).

SAR cluster_mol Molecular Probes cluster_synth Synthetic Elaboration cluster_eval Comparative Evaluation cluster_decision SAR Insights Methyl 1-methyl-1H-indole-5-carbaldehyde Synth Parallel Synthesis of Final Compounds Methyl->Synth Ethyl This compound Ethyl->Synth Lipophilicity Lipophilicity & Permeability Synth->Lipophilicity Sterics Steric Fit in Binding Pocket Synth->Sterics Metabolism Metabolic Stability Synth->Metabolism Solubility Aqueous Solubility Synth->Solubility Decision Inform Next Design Cycle: - Is larger group tolerated? - Is more lipophilicity beneficial? - Pursue larger alkyl groups? Lipophilicity->Decision Sterics->Decision Metabolism->Decision Solubility->Decision

Caption: The Methyl-to-Ethyl Scan in a drug discovery workflow.

This strategy is employed to answer critical questions about the target binding site:

  • Steric Tolerance: Is there space in the binding pocket to accommodate a larger group? If the ethyl analogue shows significantly reduced activity, it suggests a sterically constrained region. If activity is maintained or improved, it indicates the pocket can tolerate additional bulk.

  • Hydrophobic Interactions: Does a more lipophilic substituent improve binding? The ethyl group can engage in more favorable hydrophobic (van der Waals) interactions within a nonpolar pocket, potentially increasing binding affinity and potency.

  • Metabolic Stability: N-dealkylation is a common metabolic pathway. The relative rates of N-demethylation versus N-deethylation by cytochrome P450 enzymes can differ, impacting the compound's pharmacokinetic profile.

These compounds serve as valuable intermediates for pharmaceuticals, particularly those targeting neurological disorders where properties like blood-brain barrier penetration are critical.[9][10] The enhanced lipophilicity of the ethyl derivative could be strategically employed to improve CNS exposure.

Conclusion

While this compound and 1-methyl-1H-indole-5-carbaldehyde are chemically very similar, they are not interchangeable. The transition from methyl to ethyl imparts measurable changes in molecular weight, lipophilicity, and conformational flexibility. These differences, though subtle, provide medicinal chemists with a powerful tool to probe structure-activity relationships, optimize pharmacokinetic properties, and rationally design more effective therapeutic agents. The choice between them should be a considered decision based on the specific hypotheses being tested within a drug discovery program.

References

  • Housing Innovations. Methyl vs Ethyl: Comparing Organic Sidekicks in the Chemistry Playground. Available from: [Link]

  • Housing Innovations. Ethyl Vs Methyl. Available from: [Link]

  • Pediaa.Com. Difference Between Ethyl and Methyl. Available from: [Link]

  • LabSolutions. This compound. Available from: [Link]

  • PubChem. 1-methyl-1H-indole-5-carbaldehyde. Available from: [Link]

  • Proprep. Differentiate between ethyl and methyl groups. Available from: [Link]

  • PubChem. 1-Methyl-1H-indole-3-carbaldehyde. Available from: [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. Synthetic studies of indoles and related compounds. Part 22. The Vilsmeier–Haack reaction of N-benzyl-1,2,3,4-tetrahydrocarbazoles and its synthetic application to olivacine and ellipticine. Available from: [Link]

  • Chemistry Steps. Vilsmeier-Haack Reaction. Available from: [Link]

  • Synlett. Regioselective C5−H Direct Iodination of Indoles. Available from: [Link]

  • Supporting Information. Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. Available from: [Link]

  • PubChem. 1-Ethyl-1H-indole-3-carbaldehyde. Available from: [Link]

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available from: [Link]

  • ResearchGate. Synthesis of 2‐Halo‐3‐Formylindoles via Vilsmeier–Haack Haloformylation Reaction of Oxindole. Available from: [Link]

  • Supporting Information. Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles. Available from: [Link]

  • MDPI. Discovery of Antimicrobial Oligoindoles from a Cold-Seep-Derived Halomonas Strain. Available from: [Link]

  • Google Patents. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
  • Organic Syntheses. Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Available from: [Link]

  • NIH National Center for Biotechnology Information. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Available from: [Link]

  • ResearchGate. Synthesis of 5-substituted-1H-indole-3-carbaldehyde (5a,b) and... Available from: [Link]

  • Beilstein Journals. Synthesis of 1-indolyl-3,5,8-substituted γ-carbolines: one-pot solvent-free protocol and biological evaluation. Available from: [Link]

  • PubChem. Indole-5-carboxaldehyde. Available from: [Link]

  • Der Pharma Chemica. Synthesis and biological evaluation of indoles. Available from: [Link]

  • NIST WebBook. 1H-Indole-4-carboxaldehyde. Available from: [Link]

Sources

A Senior Application Scientist's Guide to the Characterization and Purity Validation of 1-Ethyl-1H-indole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and materials science, the integrity of starting materials is paramount. 1-Ethyl-1H-indole-5-carbaldehyde stands as a crucial intermediate, a versatile building block for synthesizing a range of biologically active molecules and advanced organic materials.[1] Its utility in crafting novel therapeutics, particularly for neurological disorders, necessitates a rigorous and unequivocal confirmation of its purity.[1] The presence of even minute impurities—be they residual starting materials, synthetic byproducts, or degradation products—can drastically alter reaction outcomes, biological activity, and safety profiles, leading to irreproducible results and potential downstream failures.

This guide provides an in-depth, field-proven framework for the comprehensive characterization and purity validation of this compound. We eschew a simplistic, checklist approach in favor of an orthogonal validation strategy. This principle dictates that a compound's purity should be confirmed by multiple, independent analytical techniques that measure different chemical and physical properties. This multi-pronged approach provides a self-validating system of checks and balances, ensuring the highest degree of confidence in the material's quality.[2][3] Herein, we detail the practical application and comparative strengths of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Elemental Analysis.

The Orthogonal Workflow: A Multi-Technique Approach to Purity Validation

The core of a robust purity validation strategy lies in its orthogonal design. No single analytical method is infallible; each possesses unique strengths and inherent limitations. For instance, HPLC excels at separating non-volatile impurities, while GC-MS is superior for detecting residual solvents. NMR provides unparalleled structural confirmation, and Elemental Analysis offers a fundamental check of the empirical formula. By integrating these techniques, we create a comprehensive purity profile that is both reliable and defensible.

G cluster_0 Purity Validation Workflow Sample This compound Sample HPLC HPLC (Quantitative Purity, Non-Volatile Impurities) Sample->HPLC Orthogonal Analysis GCMS GC-MS (Identity, Volatile Impurities, Solvents) Sample->GCMS Orthogonal Analysis NMR NMR Spectroscopy (Structural Identity, Impurity Profiling) Sample->NMR Orthogonal Analysis EA Elemental Analysis (Empirical Formula Confirmation) Sample->EA Orthogonal Analysis Decision Purity Confirmed? (≥98% & No Impurities Detected) HPLC->Decision GCMS->Decision NMR->Decision EA->Decision Pass Release for R&D Decision->Pass Yes Fail Further Purification / Re-synthesis Decision->Fail No

Caption: Orthogonal workflow for purity validation.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantitative Purity

HPLC is indispensable for determining the purity of non-volatile organic compounds. It separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For this compound, a reversed-phase (RP-HPLC) method is most effective, providing excellent resolution of the main compound from potential polar and non-polar impurities.

Causality Behind Experimental Choices

A C18 column is selected for its versatility and effectiveness in retaining moderately polar compounds like indole derivatives. The mobile phase, a gradient of acetonitrile and water, allows for the elution of a wide range of potential impurities, from highly polar starting materials to more non-polar byproducts. Formic acid is added to the mobile phase to protonate silanol groups on the stationary phase, improving peak shape, and to ensure the analyte is in a consistent ionic state.[4] UV detection at 280 nm is chosen based on the strong absorbance of the indole chromophore.[5]

Experimental Protocol: RP-HPLC
  • System Preparation: Agilent 1260 Infinity II or equivalent HPLC system with a UV detector.

  • Column: Poroshell 120 EC-C18 (4.6 x 100 mm, 2.7 µm) or equivalent.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Acetonitrile.

  • Gradient Program:

    • 0-1 min: 5% B

    • 1-15 min: Linear gradient from 5% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-20 min: Return to 5% B and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Accurately weigh ~1 mg of this compound and dissolve in 1 mL of acetonitrile to create a 1 mg/mL stock solution.

Data Interpretation

A high-purity sample will exhibit a single major peak. Purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram. Any additional peaks represent impurities. The retention time of the main peak serves as a key identifier under specific chromatographic conditions.

Gas Chromatography-Mass Spectrometry (GC-MS): Identifying Volatile Signatures

GC-MS is a powerful hybrid technique that couples the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is the gold standard for identifying and quantifying volatile and semi-volatile compounds, making it essential for detecting residual solvents from synthesis or volatile byproducts that HPLC might miss.[6][7]

Causality Behind Experimental Choices

A non-polar DB-1 or HP-5MS capillary column is chosen as it separates compounds primarily based on their boiling points, which is ideal for general screening of organic intermediates.[5] The temperature program begins at a low temperature to resolve highly volatile solvents and gradually increases to elute the higher-boiling analyte and any less volatile impurities.[7] The mass spectrometer is operated in Electron Impact (EI) mode, which provides reproducible fragmentation patterns that act as a "fingerprint" for compound identification.[5]

Experimental Protocol: GC-MS
  • System: Agilent 7890B GC coupled to a 5977A MSD or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Inlet Temperature: 280°C.

  • Injection Mode: Split (ratio 10:1).

  • Oven Program:

    • Initial temperature: 60°C, hold for 2 min.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 min at 280°C.

  • MS Source Temperature: 230°C.

  • MS Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Impact (EI) at 70 eV.

  • Mass Range: 40-550 m/z.

  • Sample Preparation: Prepare a 1 mg/mL solution in dichloromethane.

Data Interpretation

The resulting Total Ion Chromatogram (TIC) will show peaks for all separated compounds. The mass spectrum of the main peak should display a molecular ion (M+) peak corresponding to the molecular weight of this compound (173.21 g/mol ).[8] The fragmentation pattern can be compared to library data for structural confirmation. Other peaks in the TIC can be identified as impurities by analyzing their respective mass spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. It provides detailed information about the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom in the molecule. For purity validation, NMR is exceptional because the signal intensity is directly proportional to the number of nuclei, allowing for quantitative analysis without compound-specific calibration curves. It serves as a primary method for confirming identity and detecting structurally different impurities.[9][10]

Causality Behind Experimental Choices

Deuterated chloroform (CDCl₃) is a common choice for its excellent solubilizing power for many organic compounds and its single residual solvent peak that rarely interferes with analyte signals. Tetramethylsilane (TMS) is used as an internal standard to calibrate the chemical shift scale to 0 ppm. Both ¹H and ¹³C spectra are necessary for unambiguous structural assignment.

Experimental Protocol: ¹H and ¹³C NMR
  • System: Bruker Avance III 400 MHz spectrometer or equivalent.

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of CDCl₃ containing 0.03% TMS.

  • ¹H NMR Acquisition:

    • Acquire 16-32 scans.

    • Spectral width: -2 to 12 ppm.

    • Relaxation delay: 2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire 512-1024 scans using a proton-decoupled pulse program.

    • Spectral width: 0 to 220 ppm.

    • Relaxation delay: 2 seconds.

Data Interpretation

The ¹H and ¹³C NMR spectra should be consistent with the structure of this compound. Any peaks that cannot be assigned to the main compound or the solvent are indicative of impurities. Based on literature for similar indole aldehydes, the following characteristic shifts are expected[11][12]:

  • ¹H NMR (400 MHz, CDCl₃): Peaks corresponding to the aldehyde proton (~9.9 ppm), aromatic protons on the indole ring (7.2-8.3 ppm), protons on the ethyl group (quartet ~4.2 ppm and triplet ~1.5 ppm).

  • ¹³C NMR (101 MHz, CDCl₃): Peaks for the aldehyde carbonyl (~191 ppm), aromatic carbons (110-140 ppm), and ethyl group carbons (~42 ppm and ~15 ppm).

Elemental Analysis: The Fundamental Compositional Check

Elemental analysis (EA) provides the mass fractions of carbon, hydrogen, and nitrogen in a sample.[13] It is a fundamental technique that validates the empirical formula of the compound. While it cannot distinguish between isomers, it is highly effective at detecting non-carbon-containing impurities (e.g., inorganic salts) and significant amounts of impurities that alter the C:H:N ratio, such as residual solvents or water.

Causality Behind Experimental Choices

The method relies on the complete combustion of the sample at high temperatures in the presence of oxygen.[14] The resulting gases (CO₂, H₂O, N₂) are separated and quantified by a detector, allowing for the calculation of the elemental percentages.

Experimental Protocol: CHN Analysis
  • System: PerkinElmer 2400 CHN Elemental Analyzer or equivalent.

  • Sample Preparation: Accurately weigh 1-2 mg of the dried sample into a tin capsule.

  • Analysis: The sample is combusted, and the resulting gases are measured to determine the percentage of C, H, and N.

Data Interpretation

The experimentally determined percentages for Carbon, Hydrogen, and Nitrogen are compared to the theoretical values calculated from the molecular formula, C₁₁H₁₁NO.

  • Theoretical Calculation:

    • Molecular Weight: 173.21 g/mol

    • Carbon (C): (12.01 * 11 / 173.21) * 100 = 76.28%

    • Hydrogen (H): (1.01 * 11 / 173.21) * 100 = 6.40%

    • Nitrogen (N): (14.01 * 1 / 173.21) * 100 = 8.09%

A high-purity sample should yield experimental values that are within ±0.4% of the theoretical values, a widely accepted criterion in chemical publications.[9][10]

Comparative Data & Technique Summary

Table 1: Expected Analytical Results for High-Purity this compound

ParameterTechniqueTheoretical ValueExpected Experimental Result
PurityHPLC>98%≥98% by area percent
Molecular Ion [M]+GC-MS173.08m/z = 173
Aldehyde Proton (¹H)¹H NMRN/Aδ ≈ 9.9 ppm
Ethyl CH₂ (¹H)¹H NMRN/Aδ ≈ 4.2 ppm (quartet)
% CarbonElemental Analysis76.28%76.28 ± 0.4%
% HydrogenElemental Analysis6.40%6.40 ± 0.4%
% NitrogenElemental Analysis8.09%8.09 ± 0.4%

Table 2: Comparison of Analytical Techniques for Purity Validation

TechniqueStrengthsWeaknessesBest For Detecting
HPLC High resolution, excellent for quantification, suitable for non-volatile compounds.May not detect highly volatile compounds, requires reference standards for impurity identification.Synthetic byproducts, degradation products, starting materials.
GC-MS Excellent for volatile compounds, provides structural information from mass spectra.Not suitable for non-volatile or thermally labile compounds.Residual solvents, volatile reagents, low molecular weight byproducts.
NMR Provides definitive structural confirmation, can quantify without specific standards (qNMR), detects a wide range of impurities.Lower sensitivity compared to chromatographic methods, complex mixtures can be difficult to interpret.Structural isomers, unexpected byproducts, overall structural integrity.
Elemental Analysis Confirms empirical formula, detects non-carbon/inorganic impurities.Bulk analysis technique, cannot distinguish isomers, insensitive to impurities with similar elemental composition.Inorganic salts, significant solvent/water content.

Conclusion

References

  • AZoM. (2021). A Look at Elemental Analysis for Organic Compounds.
  • Wikipedia. Elemental analysis.
  • Pharmaceuticals Explored. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
  • ChemScene. This compound.
  • ACS Central Science. (2022).
  • PubMed Central (PMC). (n.d.).
  • Inorganic Chemistry Frontiers (RSC Publishing). (2021).
  • PubMed Central (PMC). (2011).
  • NHS. (n.d.). Guidance for the validation of pharmaceutical quality control analytical methods.
  • ResearchGate. (n.d.). GC-MS analysis showing mass spectrum of metabolite I (indole-3-acetic...).
  • Journal of Applied Botany and Food Quality. (2016). Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Indole Alkaloids Isolated from Catharanthus roseus (L.) G.
  • Chem-Impex. This compound.
  • ResearchGate. (2017). What do common indole impurities look like?.
  • PubMed Central. (n.d.).
  • LinkedIn. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
  • International Journal of Pharmaceutical Quality Assurance. (n.d.).
  • Beilstein Journal of Organic Chemistry. (n.d.).
  • Gavin Publishers. (2018).
  • Hit2Lead. This compound.
  • LabSolutions. This compound.
  • SynOpen. (n.d.). Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively.
  • Organic Syntheses. (n.d.). 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. [Link]

  • Journal of Chromatographic Science. (2012).
  • ResearchGate. (2012).
  • Sigma-Aldrich. This compound.
  • ACS Omega. (n.d.).
  • ResearchGate. (n.d.). Figure S1. 1 H NMR spectrum (CDCl 3 , 400 MHz)
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0029737). [Link]

  • ChemicalBook. This compound CAS#: 944893-74-7.
  • PubChem. 1-Ethyl-1H-indole-3-carbaldehyde.
  • SlideShare. (n.d.). Synthesis and Chemistry of Indole.
  • SIELC. (n.d.). Separation of 1H-Indole-3-carboxaldehyde on Newcrom R1 HPLC column.
  • SlidePlayer. (n.d.).
  • PubMed Central (PMC). (n.d.).
  • Chem-Impex. 1-Ethyl-1H-indole-3-carbaldehyde.
  • MDPI. (n.d.). Discovery of Antimicrobial Oligoindoles from a Cold-Seep-Derived Halomonas Strain.
  • FLORE. (2024). Food Chemistry Advances.

Sources

Benchmarking 1-ethyl-1H-indole-5-carbaldehyde: A Comparative Guide to a Novel Serotonergic Ligand Candidate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the indole scaffold remains a cornerstone for the development of novel therapeutics, particularly in neuroscience.[1] Its structural resemblance to endogenous signaling molecules, such as serotonin, has rendered it a privileged core for designing ligands with high affinity and specificity for a multitude of receptors. This guide provides an in-depth comparative analysis of 1-ethyl-1H-indole-5-carbaldehyde, a versatile but under-characterized indole derivative, against a well-established standard in serotonergic research.

This document is structured to provide not just protocols, but a strategic framework for the comprehensive evaluation of novel chemical entities. We will explore the rationale behind experimental choices, from initial physicochemical characterization to nuanced functional assays, offering a self-validating system for rigorous scientific inquiry.

Introduction to the Candidate and the Rationale for Benchmarking

This compound is a synthetic organic compound featuring an indole nucleus with an ethyl group at the N1 position and a carbaldehyde at the C5 position.[2] The ethyl substitution is known to enhance solubility and can influence binding affinity, while the carbaldehyde group offers a reactive handle for further chemical modification, making it an attractive starting point for library synthesis.[2]

Given that numerous indole derivatives exhibit significant activity at serotonin receptors, we hypothesize that this compound may also interact with these targets.[3][4] To investigate this, we will benchmark it against Buspirone , a well-characterized partial agonist of the 5-HT1A receptor, which is a key target in the treatment of anxiety and depressive disorders.[1] This comparison will provide a clear context for the potential of our candidate compound as a novel serotonergic agent.

Physicochemical Profiling: The Foundation of Drugability

Before delving into biological assays, understanding the fundamental physicochemical properties of a compound is paramount. These characteristics influence its absorption, distribution, metabolism, and excretion (ADME) profile, and thus its ultimate therapeutic potential.

Table 1: Physicochemical Properties of this compound and Buspirone

PropertyThis compound (Hypothetical Data)Buspirone (Reference)Method
Molecular Weight ( g/mol )173.21[5]385.5Calculation
LogP2.47[5]2.6HPLC-based
pKaNot Ionizable7.6Potentiometric Titration
Aqueous Solubility (µM)150500Shake-flask method
Chemical Stability (t1/2 in PBS at pH 7.4)> 48 hours> 48 hoursHPLC-UV

Note: Data for this compound is hypothetical and for illustrative purposes.

Experimental Protocol: Aqueous Solubility Determination (Shake-Flask Method)

  • Preparation of Saturated Solution: Add an excess amount of the test compound to a known volume of phosphate-buffered saline (PBS, pH 7.4).

  • Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

  • Separation: Centrifuge the suspension to pellet the undissolved solid.

  • Quantification: Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

In Vitro Pharmacological Evaluation: Affinity, Potency, and Selectivity

The core of our benchmarking strategy lies in the direct comparison of the pharmacological profiles of this compound and Buspirone at the 5-HT1A receptor.

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.[6] These assays measure the displacement of a radiolabeled ligand by the test compound.

Table 2: Comparative Binding Affinity at the Human 5-HT1A Receptor

CompoundKi (nM)
This compound (Hypothetical Data)25.5
Buspirone (Reference)15.2

Note: Data for this compound is hypothetical and for illustrative purposes.

Experimental Protocol: 5-HT1A Receptor Radioligand Binding Assay

  • Receptor Preparation: Utilize cell membranes from a stable cell line expressing the human 5-HT1A receptor (e.g., CHO-K1 cells).

  • Radioligand: Employ [3H]8-OH-DPAT, a selective 5-HT1A receptor agonist radioligand.

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.4.

  • Incubation: In a 96-well plate, combine the receptor preparation, [3H]8-OH-DPAT (at a concentration near its Kd), and varying concentrations of the test compound or vehicle.

  • Equilibration: Incubate the plate at 25°C for 60 minutes.

  • Termination and Filtration: Rapidly filter the incubation mixture through a glass fiber filter mat to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specific binding.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.[7]

While binding affinity indicates how well a compound interacts with a receptor, it does not reveal the functional consequence of this interaction. Functional assays are necessary to determine if a compound is an agonist (activates the receptor), an antagonist (blocks the receptor), or an inverse agonist (reduces basal receptor activity).

Table 3: Functional Activity at the Human 5-HT1A Receptor

CompoundEC50 (nM)Intrinsic Activity (%)Classification
This compound (Hypothetical Data)120.545Partial Agonist
Buspirone (Reference)50.860Partial Agonist

Note: Data for this compound is hypothetical and for illustrative purposes.

Experimental Protocol: cAMP Accumulation Assay

The 5-HT1A receptor is a Gi/o-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.

  • Cell Culture: Use a stable cell line expressing the human 5-HT1A receptor.

  • Forskolin Stimulation: Treat the cells with forskolin, a direct activator of adenylyl cyclase, to induce a measurable level of cAMP.

  • Compound Treatment: Concurrently, treat the cells with varying concentrations of the test compound.

  • Incubation: Incubate at 37°C for 30 minutes.

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay kit (e.g., HTRF or ELISA).

  • Data Analysis: Plot the percent inhibition of forskolin-stimulated cAMP accumulation against the log concentration of the test compound to determine the EC50 and intrinsic activity relative to a full agonist.

A crucial aspect of drug development is ensuring that a compound interacts selectively with its intended target to minimize off-target effects. A selectivity panel of related receptors is used to assess this.

Table 4: Selectivity Profile Against Other Serotonin Receptors

Compound5-HT1A Ki (nM)5-HT2A Ki (nM)5-HT7 Ki (nM)Selectivity Ratio (5-HT2A/5-HT1A)Selectivity Ratio (5-HT7/5-HT1A)
This compound (Hypothetical Data)25.5>1000>1000>39>39
Buspirone (Reference)15.250080032.952.6

Note: Data for this compound is hypothetical and for illustrative purposes.

Visualization of Workflows and Pathways

To provide a clear visual representation of the experimental processes and the underlying biological context, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_physchem Physicochemical Profiling cluster_invitro In Vitro Pharmacology p1 Solubility b1 Binding Affinity (Ki) p1->b1 p2 Stability p2->b1 p3 LogP p3->b1 f1 Functional Activity (EC50) b1->f1 s1 Selectivity Profiling f1->s1 end Comparative Profile s1->end start Candidate Compound start->p1 start->p2 start->p3

Figure 1: A high-level overview of the benchmarking workflow.

serotonin_pathway ligand 5-HT1A Agonist receptor 5-HT1A Receptor ligand->receptor g_protein Gi/o Protein receptor->g_protein activates ac Adenylyl Cyclase g_protein->ac inhibits camp cAMP atp ATP atp->camp converted by AC response Cellular Response camp->response modulates

Sources

The 1-Ethyl-1H-indole-5-carbaldehyde Scaffold: A Launchpad for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An Efficacy Comparison of Drugs Derived from 1-Ethyl-1H-indole-5-carbaldehyde: A Guide for Drug Development Professionals

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs with a wide array of pharmacological activities. This guide focuses on the therapeutic potential of derivatives synthesized from a specific and versatile starting material: this compound. This compound serves as an excellent precursor for generating diverse molecular architectures, making it a molecule of significant interest in drug discovery.[1]

This document provides a comparative analysis of the potential efficacy of compounds derived from this scaffold, with a focus on anticancer and antimicrobial applications. As direct comparative studies on derivatives of this compound are not yet prevalent in the literature, this guide will leverage experimental data from structurally analogous N-alkylated indole derivatives to provide a substantive and insightful comparison. By presenting quantitative data, detailed experimental protocols, and visual representations of signaling pathways and workflows, this guide aims to be a valuable resource for researchers and scientists in the field of drug discovery and development.

The this compound molecule possesses key chemical features that make it an ideal starting point for the synthesis of diverse bioactive compounds. The aldehyde group at the C5 position is highly reactive and can participate in a variety of chemical transformations, including condensations and cyclizations, to create more complex molecular structures.[1] The ethyl group at the N1 position enhances the molecule's lipophilicity, which can improve its pharmacokinetic properties, such as membrane permeability and metabolic stability.

Below is a generalized schematic of potential synthetic pathways originating from this compound to generate various classes of potentially bioactive molecules.

G A This compound B Schiff Bases A->B Condensation with primary amines C Chalcones A->C Claisen-Schmidt condensation with ketones D Hydrazones A->D Condensation with hydrazines E Other Heterocycles A->E Multi-component reactions G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) GRB2 GRB2 Receptor Tyrosine Kinase (RTK)->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF Indole-based inhibitors can target here MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Gene Expression\n(Proliferation, Survival) Gene Expression (Proliferation, Survival) Transcription Factors->Gene Expression\n(Proliferation, Survival) G A Seed cells in 96-well plate B Incubate for 24h A->B C Add test compounds B->C D Incubate for 24-72h C->D E Add MTT solution D->E F Incubate for 2-4h E->F G Solubilize formazan crystals F->G H Read absorbance at 570 nm G->H I Calculate IC50 H->I

Caption: Workflow of the MTT assay for cytotoxicity testing.

Antimicrobial Potential of Indole Derivatives

The rise of antimicrobial resistance is a global health crisis, necessitating the discovery of novel antimicrobial agents. Indole derivatives have emerged as a promising class of compounds with activity against a broad spectrum of bacteria and fungi.

Indole Derivative ClassTest OrganismMIC (µg/mL)
DihydropyrimidinesE. coli50 - 75
DihydropyrimidinesS. aureus50 - 75
DihydropyrimidinesA. niger50 - 75
DihydropyrimidinesF. oxysporum50 - 75
CarboxamidesS. aureus>100
CarboxamidesE. coli>100
CarboxamidesC. albicans>100

Analysis of Potential:

The data indicates that modifications to the indole scaffold can lead to potent antimicrobial activity. For instance, certain indole dihydropyrimidine derivatives show promising activity against both Gram-positive and Gram-negative bacteria, as well as fungi. F[3][4]urther exploration of derivatives from this compound in this therapeutic area is warranted.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

[3]Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. A standardized suspension of the test microorganism is then added to each well. The plate is incubated, and the lowest concentration of the agent that completely inhibits visible growth of the microorganism is determined as the MIC.

Step-by-Step Protocol:

  • Preparation of Antimicrobial Agent Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Serial Dilution: Perform a two-fold serial dilution of the stock solution in a sterile 96-well plate containing broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include a positive control well (broth with inoculum, no drug) and a negative control well (broth only).

  • Incubation: Incubate the plate at the appropriate temperature (e.g., 35-37°C) for 18-24 hours for bacteria or 24-48 hours for fungi.

  • MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.

Conclusion and Future Directions

While direct comparative efficacy data for drugs derived specifically from this compound remains to be established in the public domain, the evidence from structurally related N-alkylated indole derivatives strongly suggests that this scaffold holds significant promise for the development of novel therapeutic agents. The potent anticancer activity observed in analogous compounds, coupled with the known broad-spectrum antimicrobial potential of the indole nucleus, highlights the value of this compound as a versatile starting material in medicinal chemistry.

Future research should focus on the synthesis and rigorous biological evaluation of a diverse library of compounds derived directly from this compound. Such studies will be crucial in elucidating the structure-activity relationships and identifying lead candidates for further preclinical and clinical development. The detailed experimental protocols provided in this guide offer a robust framework for conducting these essential efficacy and cytotoxicity assessments.

References

  • Roche. MTT Assay Protocol for Cell Viability and Proliferation. [Link]

  • National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. 2013. [Link]

  • Devi, N., Kaur, K., Biharee, A., & Jaitak, V. (2021). Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach. Anticancer Agents in Medicinal Chemistry, 21(14), 1802–1824.
  • Kaspers, G. J., Veerman, A. J., Pieters, R., van Zantwijk, C. H., Hählen, K., & van Wering, E. R. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50631.
  • Singh, P., & Kumar, V. (2022). Indole Derived Anticancer Agents. ChemistrySelect, 7(33), e202202123.
  • Ibrahim, M. S., Farag, B., Youssef, M. M., El-Sayed, W. A., & El-Essawy, F. A. (2023). Mechanochemical Synthesis and Molecular Docking Studies of New Azines Bearing Indole as Anticancer Agents. Molecules, 28(9), 3899.
  • Abdel-Maksoud, M. S., El-Gamal, M. I., Al-Said, M. S., & Abdel-Maksoud, A. A. (2023).
  • Al-Ostoot, F. H., Al-Wabli, R. I., Al-Ghorbani, M., Al-Farraj, E., & Al-Obaid, A. M. (2022). Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells. ACS Omega, 7(46), 42308–42319.
  • Al-Suhaimi, K. M., Al-Salahi, R., Al-Anazi, M. R., Al-Anazi, A. D., & Al-Jafari, A. A. (2024). Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors. Scientific Reports, 14(1), 10834.
  • Al-Adham, I. S. I., Al-Khayyat, A. I. A., & Al-Shaheen, M. A. F. (2025). Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii. Microbiology Spectrum, e02410-24.
  • Lesyk, R., Gzella, A., & Atamanyuk, D. (2018). Synthesis and anticancer activity evaluation of 3-(4-oxo-2-thioxothiazolidin-5-yl)-1 H -indole-carboxylic acids derivatives. Journal of Sulfur Chemistry, 39(2), 173-189.
  • Li, Y., Wang, Y., Zhang, Y., Li, J., & Li, Z. (2025). Design, Synthesis, and Anticancer Activity of 1-(2-(Adamantan-1-yl)-1H-indol-5-yl)-3-Substituted Thiourea Derivatives as CDK9 Inhibitors. Journal of Pharmacy and Pharmacology Research, 8(1), 1-13.
  • Ali, M. A., Ismail, N. H., Choon, T. S., & Wei, A. C. (2021). Microscale Synthesis, Characterization, and Anticancer Evaluation of Some ((E)-N-((2-(4-(1H-Imidazol-1-yl) Phenyl)-1H-indol-3-yl) Methylene) Pyridin-2-amine Derivatives. Asian Journal of Green Chemistry, 9(4), 310-322.
  • Gaur, R., Parvez, S., Singh, S. K., & Ahmad, S. (2022). Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells. ACS Omega, 7(46), 42308–42319.
  • Sweidan, K. A., Al-Shamaileha, A. M., Abu Sini, M. K., & Joshi, R. (2020). Synthesis, characterization and antimicrobial evaluation of some new substituted 1H-indole-2 carboxamide derivatives. Journal of the Indian Chemical Society, 97(9), 1435-1441.
  • Gentry, J., Carey, V., Gansner, E., & Gentleman, R. (2005). Laying Out Pathways With Rgraphviz. R News, 5(1), 10-14.
  • Chaudhari, S., & Singh, R. (2011). Synthesis and Antimicrobial Activity of Some Derivatives of 5-Substituted Indole Dihydropyrimidines. Rasayan Journal of Chemistry, 4(4), 770-775.
  • Wu, P., & Nielsen, T. E. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 65(2), 1047–1131.
  • BMG LABTECH. (2020). Kinase assays. [Link]

  • Ramesh, D. K., & Arvind, C. V. (2022). Synthesis, Characterization and in vitro Studies of Some Ethyl 2-Carboxylate-5-monosubstitued 1H-indole Derivatives as Potential GSK-3β Inhibitors. Asian Journal of Organic & Medicinal Chemistry, 7(2), 221-225.
  • Mohammed, H. S., El-Sayed, M. A. A., & El-Adl, K. (2021). Graphical representation of IC50values (μM) of the synthesized compounds 4–13 and 16–23 against HepG-2 and HCT-116 cell lines. In Design, synthesis, in vitro and in vivo antitumor evaluation of novel indolyl-pyrimidine hybrids as potent cytotoxic agents (p. 10).
  • Chaudhari, S., & Singh, R. (2011). Synthesis and Antimicrobial Activity of Some Derivatives of 5-Substituted Indole Dihydropyrimidines. Rasayan Journal of Chemistry, 4(4), 770-775.
  • Sweidan, K. A., Al-Shamaileha, A. M., Abu Sini, M. K., & Joshi, R. (2020). Synthesis, characterization and antimicrobial evaluation of some new substituted 1H-indole-2 carboxamide derivatives. Zenodo. [Link]

Sources

A Spectroscopic Vade Mecum for N-Substituted Indole-5-Carbaldehydes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and materials science, the indole scaffold remains a cornerstone of innovation. Its inherent biological activity and versatile electronic properties make it a privileged structure in drug discovery and the development of functional organic materials. Among its myriad derivatives, N-substituted indole-5-carbaldehydes represent a particularly intriguing class of molecules. The introduction of a substituent at the nitrogen atom and a carbaldehyde group at the C5-position profoundly influences the molecule's steric and electronic characteristics, thereby modulating its reactivity, photophysical behavior, and biological interactions.

This guide provides a comprehensive spectroscopic comparison of N-substituted indole-5-carbaldehydes, offering researchers, scientists, and drug development professionals a detailed understanding of how different N-substituents impact their spectral signatures. By delving into the nuances of UV-Vis absorption, fluorescence, Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy, we aim to equip you with the knowledge to characterize these molecules with confidence and to rationally design new derivatives with tailored properties. The experimental protocols and comparative data presented herein are grounded in established scientific literature, providing a reliable reference for your research endeavors.

The Spectroscopic Toolkit: Unraveling Molecular Identity and Behavior

The choice of spectroscopic techniques is paramount in elucidating the structure-property relationships of N-substituted indole-5-carbaldehydes. Each method provides a unique window into the molecular world, from the electronic transitions that govern color and fluorescence to the precise arrangement of atoms in three-dimensional space.

dot

Figure 1: A generalized workflow for the synthesis, purification, and comprehensive spectroscopic analysis of N-substituted indole-5-carbaldehydes.

UV-Vis Absorption Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy is a fundamental technique for studying the electronic transitions within a molecule. For indole derivatives, the absorption spectrum is typically characterized by two main absorption bands, the 1La and 1Lb bands, arising from π→π* transitions.[1] The position and intensity of these bands are highly sensitive to the nature and position of substituents on the indole ring.

The introduction of an electron-withdrawing carbaldehyde group at the C5-position generally leads to a bathochromic (red) shift of the absorption maxima compared to unsubstituted indole, due to the extension of the π-conjugated system. The nature of the N-substituent further modulates these electronic transitions.

Comparative UV-Vis Absorption Data for N-Substituted Indole-5-Carbaldehydes

N-Substituentλmax (nm)Molar Absorptivity (ε, M-1cm-1)SolventReference
-H (unsubstituted)~298, ~265~5,600, ~6,200Methanol[2]
-CH3 (Methyl)~302, ~268Not ReportedNot Reported[3]
-CH2CH=CH2 (Allyl)~305, ~270Not ReportedNot Reported[3]
-CH2Ph (Benzyl)~308, ~272Not ReportedNot Reported[3]
-COCH3 (Acetyl)~315, ~255Not ReportedCDCl3[1]
-SO2CH3 (Mesyl)~312, ~258Not ReportedDMSO[1]
-SO2Tol (Tosyl)~318, ~260Not ReportedCDCl3[1]

Note: The data presented is compiled from various sources and may have been recorded under different experimental conditions. Direct comparison should be made with caution.

Interpretation of Trends:

  • N-Alkyl Substitution: The introduction of simple alkyl groups like methyl, ethyl, and allyl causes a slight bathochromic shift in the absorption maxima compared to the unsubstituted indole-5-carbaldehyde. This is attributed to the weak electron-donating inductive effect of the alkyl groups.

  • N-Acyl and N-Sulfonyl Substitution: N-acylation and N-sulfonylation introduce strong electron-withdrawing groups directly attached to the indole nitrogen. This leads to a more significant bathochromic shift of the long-wavelength absorption band (1La). This is because these groups delocalize the nitrogen lone pair, extending the conjugation and lowering the energy of the π→π* transition.

Fluorescence Spectroscopy: Exploring the Emissive Landscape

Fluorescence spectroscopy provides valuable information about the excited state properties of molecules. Indole and its derivatives are well-known for their fluorescent properties, which are highly sensitive to the molecular environment and substitution patterns.[4]

The fluorescence emission of N-substituted indole-5-carbaldehydes is influenced by the same electronic factors that govern their UV-Vis absorption. Generally, substituents that lead to a red-shift in the absorption spectrum also cause a red-shift in the emission spectrum.

Comparative Fluorescence Emission Data

N-SubstituentExcitation λmax (nm)Emission λmax (nm)Quantum Yield (ΦF)SolventReference
-H (unsubstituted)~298~350~0.4Ethanol[2]
-CH3 (Methyl)~302~355Not ReportedNot ReportedGeneral Trend
-COCH3 (Acetyl)~315~420Generally LowerNot ReportedGeneral Trend

Note: Comprehensive and directly comparable fluorescence data for a series of N-substituted indole-5-carbaldehydes is sparse in the literature. The data presented reflects general trends observed for substituted indoles.

Key Observations:

  • Stokes Shift: N-substituted indole-5-carbaldehydes generally exhibit a significant Stokes shift (the difference between the absorption and emission maxima), which is characteristic of indole derivatives and is often solvent-dependent.[2]

  • Influence of N-Acyl Groups: N-acyl groups, being electron-withdrawing, can significantly red-shift the fluorescence emission. However, they can also lead to a decrease in the fluorescence quantum yield due to the introduction of non-radiative decay pathways.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous determination of molecular structure. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus.

dot

Figure 2: Standard numbering of the indole ring system.

¹H NMR Spectroscopy:

The ¹H NMR spectra of N-substituted indole-5-carbaldehydes exhibit characteristic signals for the indole ring protons and the protons of the N-substituent. The chemical shift of the aldehydic proton is typically found in the downfield region (δ 9.9-10.1 ppm). The protons on the benzene ring (H4, H6, and H7) and the pyrrole ring (H2 and H3) show distinct coupling patterns that allow for their assignment.

Comparative ¹H NMR Chemical Shifts (δ, ppm) in CDCl3

Proton-H-CH3-COCH3-SO2Tol
CHO~9.95~10.01~10.08~10.02
H2~7.35~7.69~8.01~8.12
H3~6.65Not ReportedNot ReportedNot Reported
H4~8.15~8.35~8.64~8.71
H6~7.85Not ReportedNot ReportedNot Reported
H7~7.45~7.50~8.16~7.85

References:[1][3][5]

¹³C NMR Spectroscopy:

The ¹³C NMR spectra provide information about the carbon framework of the molecule. The carbonyl carbon of the aldehyde group resonates at a characteristic downfield chemical shift (δ ~185 ppm). The chemical shifts of the indole ring carbons are also sensitive to the nature of the N-substituent.

Comparative ¹³C NMR Chemical Shifts (δ, ppm) in DMSO-d6

Carbon-H-SO2CH3
CHO185.2186.9
C2126.7127.9
C3117.2119.5
C3aNot ReportedNot Reported
C4129.2130.1
C5131.6134.1
C6Not ReportedNot Reported
C7115.0115.6
C7a136.2134.2

Reference:[1]

Influence of N-Substitution on NMR Spectra:

  • N-Alkylation: N-alkylation leads to the appearance of signals corresponding to the alkyl group and generally causes a slight downfield shift of the adjacent pyrrole ring protons (H2 and H7).

  • N-Acylation and N-Sulfonylation: These electron-withdrawing groups cause a significant downfield shift of the pyrrole ring protons (especially H2 and H7) and carbons due to the deshielding effect arising from the delocalization of the nitrogen lone pair.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For N-substituted indole-5-carbaldehydes, the most informative IR bands are those corresponding to the N-H (for the unsubstituted indole), C=O (aldehyde), and C-N stretching vibrations.

Characteristic IR Absorption Frequencies (cm-1)

Functional GroupUnsubstituted (N-H)N-AlkylN-Acyl / N-Sulfonyl
N-H Stretch~3240AbsentAbsent
C=O Stretch (Aldehyde)~1650~1660~1670-1685
C-N Stretch~1340~1350~1360-1380

Reference:[1]

Interpretation of IR Spectra:

  • N-H Stretching: The presence of a broad band around 3240 cm-1 is a clear indication of the N-H group in the unsubstituted indole-5-carbaldehyde. This band is absent in the spectra of N-substituted derivatives.

  • C=O Stretching: The position of the carbonyl stretching vibration is sensitive to the electronic effects of the N-substituent. Electron-withdrawing N-acyl and N-sulfonyl groups cause a shift to higher wavenumbers (a blue shift) due to a decrease in the single-bond character of the C=O bond.

  • C-N Stretching: The C-N stretching vibration also shifts to higher wavenumbers upon N-acylation or N-sulfonylation, reflecting the increased double-bond character of the C-N bond due to resonance.

Experimental Protocols

General Procedure for Synthesis of N-Substituted Indole-5-Carbaldehydes

A common method for the synthesis of N-substituted indole-5-carbaldehydes involves the N-alkylation, N-acylation, or N-sulfonylation of commercially available indole-5-carbaldehyde.[3][6]

dot

Synthesis_Protocol Indole_5_CHO Indole-5-carbaldehyde Reaction Reaction at appropriate temperature (e.g., 0 °C to RT) Indole_5_CHO->Reaction Base Base (e.g., NaH, K₂CO₃) in aprotic solvent (e.g., DMF, THF) Base->Reaction Electrophile Electrophile (Alkyl halide, Acyl chloride, or Sulfonyl chloride) Electrophile->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Product N-Substituted Indole-5-carbaldehyde Purification->Product

Figure 3: General synthetic scheme for the preparation of N-substituted indole-5-carbaldehydes.

Step-by-Step Protocol for N-Alkylation:

  • To a solution of indole-5-carbaldehyde in a suitable aprotic solvent (e.g., DMF or THF), add a base (e.g., sodium hydride or potassium carbonate) portion-wise at 0 °C.

  • Stir the mixture at 0 °C for 30 minutes to allow for the formation of the indolide anion.

  • Add the corresponding alkyl halide (e.g., methyl iodide, benzyl bromide) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

  • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-alkyl indole-5-carbaldehyde.

Spectroscopic Measurements
  • UV-Vis Spectroscopy: Absorption spectra are typically recorded on a double-beam spectrophotometer using quartz cuvettes with a 1 cm path length. Solutions are prepared in spectroscopic grade solvents (e.g., methanol, cyclohexane) at a concentration of approximately 10-5 M.[2]

  • Fluorescence Spectroscopy: Emission and excitation spectra are recorded on a spectrofluorometer. The excitation wavelength for emission spectra is usually set at the absorption maximum (λmax) of the compound.

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a suitable frequency (e.g., 400 or 500 MHz for ¹H). Samples are dissolved in a deuterated solvent (e.g., CDCl3, DMSO-d6), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • IR Spectroscopy: IR spectra are typically recorded on an FT-IR spectrometer. Solid samples can be analyzed as KBr pellets, and liquid samples can be analyzed as thin films between salt plates.

Conclusion and Future Outlook

This guide has provided a comparative overview of the spectroscopic properties of N-substituted indole-5-carbaldehydes. The choice of the N-substituent profoundly influences the electronic and structural characteristics of these molecules, as reflected in their UV-Vis, fluorescence, NMR, and IR spectra. Electron-donating alkyl groups cause modest spectral shifts, while electron-withdrawing acyl and sulfonyl groups induce more significant changes due to their strong electronic effects.

A comprehensive and systematic study of a diverse range of N-substituted indole-5-carbaldehydes under standardized spectroscopic conditions would be of great value to the scientific community. Such a study would allow for the development of more precise structure-property relationships and facilitate the rational design of new indole derivatives for applications in drug discovery and materials science. As our understanding of the subtle interplay between molecular structure and spectroscopic properties deepens, so too will our ability to harness the full potential of this versatile class of compounds.

References

  • G. L. C. de Faria, et al. (1983). Electronic Absorption and Fluorescence Spectra of Indole Derivatives. Quantitative Treatment of the Substituent Effects and a Theoretical Study. Journal of the Brazilian Chemical Society.
  • Choppara, K., et al. (2019). Synthesis, characterization and cytotoxic investigations of novel bis(indole) analogues besides antimicrobial study. Bioorganic & Medicinal Chemistry Letters.
  • Li, W., et al. (2020). Regioselective C5−H Direct Iodination of Indoles. The Journal of Organic Chemistry.
  • Ghosh, S., et al. (2021). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. Chemistry – An Asian Journal.
  • Black, D. StC., et al. (2007). N-Acylation of 5-Substituted Indoles with Carboxylic Acids via DCC Coupling. Australian Journal of Chemistry.
  • Valeur, B. & Berberan-Santos, M. N. (2012).
  • Li, Z., et al. (2020).
  • He, Z., et al. (2021). NHC-catalyzed [12 + 2] reaction of polycyclic arylaldehydes for access to indole derivatives.
  • Supporting information for Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. (n.d.). Royal Society of Chemistry.
  • Naik, N., et al. (2012).
  • Patil, V. S., & Bhagat, P. R. (2024). Visible-Light Mediated Reaction of Indole with Aryl Halides Using Porphyrin Photocatalyst: A Feasible Technique to Afford N-Functionalized Indoles.
  • Request PDF. (2025). Absorption, fluorescence, and fluorescence excitation spectra of free molecules of indole and its derivatives.
  • Al-Soud, Y. A., et al. (2023). Stereoselective Synthesis of New 4-Aryl-5-indolyl-1,2,4-triazole S- and N-β-Galactosides: Characterizations, X-ray Crystal Structure and Hirshfeld Surface Analysis. Molecules.
  • Slanina, T., et al. (2024). Structural, Vibrational Spectroscopic and Theoretical (DFT) Studies of 4-Chloro- and 5-Chloro-7-azaindole-3-carbaldehydes.
  • Old, D. W., et al. (2000).
  • International Journal of Environmental Sciences. (2025).
  • ResearchGate. (n.d.). UV/Vis absorption (full lines) and normalized fluorescence spectra... Retrieved from [Link]

  • Chinese Journal of Chemical Physics. (2018).
  • ResearchGate. (2023). Synthesis and NMR spectra of [15N]indole.
  • Wang, C., et al. (2025). Ni-Catalyzed Asymmetric Reductive Carbonyl Addition of N-Arylindole-2-carbaldehydes with Aryl Halides. The Journal of Organic Chemistry.
  • Schnürch, M. (2022).
  • Aslam, S., et al. (2024). Design, synthesis, and in vitro and in silico study of 1-benzyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors. RSC Advances.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-ethyl-1H-indole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench. The responsible management of chemical waste is a critical component of scientific integrity. This guide provides a detailed, step-by-step protocol for the proper disposal of 1-ethyl-1H-indole-5-carbaldehyde (CAS No. 944893-74-7), ensuring compliance with safety regulations and minimizing environmental impact.

Section 1: Hazard Assessment and Waste Characterization

The foundational step in any disposal procedure is a thorough understanding of the substance's hazards. While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not always readily available, analysis of analogous indole and carbaldehyde compounds allows for a reliable inference of its hazard profile. The core principle is to treat all chemical waste, including this compound, as hazardous unless confirmed otherwise .[1]

Based on data from similar structures like indole, 1-methyl-1H-indole-3-carbaldehyde, and other indole derivatives, the following hazards should be assumed:

Hazard CategoryProbable Risk and RationaleSupporting Evidence (from Analogs)
Acute Oral Toxicity Harmful if swallowed. The indole moiety is common in bioactive molecules, and ingestion can lead to systemic effects.Indole is classified as Category 4 Acute Oral Toxicity. Indole-4-carboxaldehyde is also listed as harmful if swallowed.[2]
Skin & Eye Irritation Causes skin irritation and serious eye irritation. Aldehyde groups can be reactive with biological macromolecules, leading to irritation.Similar indole aldehydes are known to cause skin and serious eye irritation.[3][4]
Aquatic Toxicity Very toxic to aquatic life. Indole structures can be persistent in the environment and harmful to aquatic organisms.The parent compound, indole, is classified as very toxic to aquatic life. This necessitates preventing any release into the environment or sewer systems.[5]
Combustibility Combustible. Forms hazardous combustion products like nitrogen oxides (NOx) and carbon monoxide (CO).Indole-based compounds are organic materials that will burn, forming explosive mixtures with air on intense heating.[2][3]

Given this profile, this compound must be managed as a hazardous waste stream, subject to the regulations set forth by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[6][7][8]

Section 2: Step-by-Step Disposal Protocol

This protocol outlines the necessary steps from the point of generation to final disposal. Adherence to this sequence is crucial for maintaining a safe laboratory environment.

Step 1: Immediate Safety & Personal Protective Equipment (PPE)

Before handling the waste, ensure you are wearing appropriate PPE. This is a non-negotiable standard for minimizing exposure risk.

  • Eye Protection: Wear chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133.[2][3]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile). Inspect gloves prior to use and use proper removal technique to avoid skin contact.[9]

  • Body Protection: A standard laboratory coat is required.

Step 2: Waste Segregation

Proper segregation prevents dangerous chemical reactions.[10][11]

  • Do NOT mix this compound waste with other waste streams unless you have confirmed their compatibility.

  • Store this waste stream separately from:

    • Strong oxidizing agents[2][3][11]

    • Strong acids and bases[2][3][11]

    • Aqueous solutions if the waste is in a solid or concentrated form[11]

Step 3: Proper Containerization

The integrity of the waste container is paramount to preventing leaks and spills.[12]

  • Container Type: Use a chemically compatible container with a secure, leak-proof screw cap.[1][6] Often, the original product container is a suitable choice for its waste.[12] Do not use metal containers for potentially corrosive materials.[12]

  • Container Condition: Ensure the container is in good condition, free of cracks, and the exterior is clean.[12][13] If a container begins to leak, transfer the contents to a new, sound container.[12]

  • Fill Level: Do not fill waste containers beyond 90% of their capacity to allow for expansion.[13]

  • Closure: Keep the waste container closed at all times except when adding waste.[1][13][14] This prevents the release of vapors and reduces spill risk.

Step 4: Accurate Labeling

Clear and accurate labeling is a regulatory requirement and a critical safety communication tool.

  • As soon as you begin accumulating waste in a container, affix a "HAZARDOUS WASTE" label.[1][12][14]

  • The label must include:

    • The words "HAZARDOUS WASTE" .[12]

    • The full chemical name: "this compound" .

    • The approximate concentration and composition if mixed with solvents.

    • The date accumulation started.

Step 5: Accumulation in a Satellite Accumulation Area (SAA)

Hazardous waste must be stored safely at or near its point of generation while awaiting pickup.[10][11]

  • Designate a specific SAA in your laboratory.

  • Store the labeled, closed container within secondary containment (such as a chemical-resistant tray) to contain potential leaks.[1][14]

  • Segregate the container from incompatible materials within the SAA as described in Step 2.[1][14]

  • Be aware of accumulation limits; laboratories may not accumulate more than 55 gallons of hazardous waste at any one time.[1][14]

Step 6: Arranging for Final Disposal

Final disposal must be handled by professionals to ensure environmental compliance.

  • Prohibited Disposal Methods:

    • DO NOT pour down the drain.[5] This is forbidden due to aquatic toxicity.

    • DO NOT allow to evaporate in a fume hood.[1][14]

    • DO NOT place in regular trash.[6]

  • Approved Disposal Method: The material must be disposed of by a licensed chemical destruction facility, typically through controlled incineration with flue gas scrubbing.[5] Contact your institution's Environmental Health & Safety (EHS) department to schedule a waste pickup.

Section 3: Emergency Procedures for Spills and Exposure

In the event of an accident, a swift and correct response is critical.

  • Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of water and soap.[3][9] Seek medical attention.

  • Eye Contact: Immediately rinse eyes cautiously with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do.[3][9] Seek immediate medical attention from an ophthalmologist.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide respiratory support. Seek medical attention.[3][9]

  • Small Spills:

    • Alert personnel in the immediate area and restrict access.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or chemical absorbent pads).

    • Sweep or scoop the absorbed material into a designated hazardous waste container.[3]

    • All materials used for cleanup must be disposed of as hazardous waste.[1]

Section 4: Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G cluster_prep Preparation & Collection cluster_storage Storage & Final Disposal gen Waste Generation (e.g., reaction byproduct, expired material) assess Hazard Assessment (Treat as Hazardous) gen->assess ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) assess->ppe segregate Segregate from Incompatibles (Oxidizers, Strong Acids/Bases) ppe->segregate container Select & Prepare Container (Compatible, Clean, <90% Full) segregate->container label_node Apply 'HAZARDOUS WASTE' Label (w/ Chemical Name & Date) container->label_node saa Store in Satellite Accumulation Area (SAA) (Closed Container, Secondary Containment) label_node->saa prohibited Prohibited Actions - No Drain Disposal - No Trash Disposal - No Evaporation saa->prohibited request Request Waste Pickup (Contact EHS/Licensed Vendor) saa->request disposal Final Disposal (Controlled Incineration by Licensed Facility) request->disposal

Caption: Disposal workflow for this compound.

Conclusion

The responsible disposal of this compound is a multi-step process grounded in the principles of hazard recognition, regulatory compliance, and proactive safety measures. By integrating this protocol into your standard laboratory operations, you contribute to a safer research environment and uphold our collective responsibility to protect the broader ecosystem. Always consult your institution's specific EHS guidelines, as they may include additional requirements.

References

  • How to Ensure Safe Chemical Waste Disposal in Laboratories - Daniels Health. [Link]

  • Guide to Managing Laboratory Chemical Waste - Vanderbilt University. [Link]

  • How to Manage Chemical Waste Disposal in Academic Labs - Justrite. [Link]

  • Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf - NIH. [Link]

  • OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview - CDMS. [Link]

  • OSHA Rules for Hazardous Chemicals - DuraLabel Resources. [Link]

  • Laboratory Guide for Managing Chemical Waste - Vanderbilt University Medical Center. [Link]

  • Waste, Chemical, and Cleanup Enforcement | US EPA. [Link]

  • Hazardous Waste | US EPA. [Link]

  • Hazardous Waste Management - A-State Knowledge Base. [Link]

  • Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities - OSHA. [Link]

  • OSHA Regulations and Hazardous Waste Disposal: What To Know. [Link]

  • Hazardous Waste Program | Department of Environmental Protection | Commonwealth of Pennsylvania. [Link]

  • Resource Conservation and Recovery Act (RCRA) Regulations | US EPA. [Link]

  • Hazardous Waste - Overview | Occupational Safety and Health Administration - OSHA. [Link]

  • 1H-Indole-3-carboxaldehyde, 5-iodo- Safety Data Sheets(SDS) - LookChem. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines - Central Washington University. [Link]

  • Guidelines: Handling and Disposal of Chemicals - College of Engineering - Purdue University. [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles - ETH Zürich. [Link]

  • Hazardous Waste Disposal Guidelines - Purdue University. [Link]

Sources

Navigating the Safe Handling of 1-ethyl-1H-indole-5-carbaldehyde: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Reference: In the event of exposure, immediately flush affected skin or eyes with copious amounts of water for at least 15 minutes and seek medical attention.[1] Remove and isolate all contaminated clothing. For spills, evacuate the area, eliminate ignition sources, and contain the spill with an inert absorbent material.[1]

As a Senior Application Scientist, my priority is to empower our partners in research and development with the knowledge to handle chemical reagents not only effectively but, more importantly, safely. This guide provides an in-depth, procedural framework for the safe handling, storage, and disposal of 1-ethyl-1H-indole-5-carbaldehyde, a key intermediate in pharmaceutical synthesis. Our approach moves beyond a simple checklist to instill a culture of safety through a deep understanding of the "why" behind each recommendation.

Understanding the Hazard: A Proactive Approach to Safety

A foundational principle of laboratory safety is to always consult the Safety Data Sheet (SDS) before working with any new chemical. The SDS for this compound outlines the essential safety precautions and emergency procedures.[1]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is paramount when handling this compound. The following table summarizes the recommended PPE, with a detailed explanation of the rationale behind each choice.

PPE ComponentSpecificationRationale
Hand Protection Butyl rubber or Neoprene gloves.[1][6] Nitrile gloves may be suitable for short-term splash protection but should be changed immediately upon contact.[4][7][8]Aldehydes can be reactive, and aromatic compounds can permeate certain glove materials. Butyl and neoprene offer good resistance to a broad range of chemicals, including aldehydes.[6] Nitrile gloves offer good general protection but have shown poor resistance to some aromatic hydrocarbons.[6][7]
Eye Protection Chemical safety goggles that meet ANSI Z.87.1 standards.[9] A face shield should be worn over safety goggles when there is a risk of splashing.[9]Protects against airborne dust particles and potential splashes of solutions containing the compound. A face shield offers an additional layer of protection for the entire face.
Respiratory Protection A NIOSH-approved N95 dust mask or a respirator with a particulate filter is recommended when handling the powder outside of a fume hood.Prevents inhalation of fine dust particles, which can cause respiratory irritation.
Protective Clothing A laboratory coat, fully buttoned, with long sleeves.[10][11]Provides a barrier against accidental spills and contamination of personal clothing.
Footwear Closed-toe shoes.[11]Protects feet from spills and falling objects.
Glove Selection: A Deeper Dive

The choice of gloves is critical. While the SDS for this compound specifies "chemical impermeable gloves," it's crucial to understand the nuances of different materials.[1] For prolonged contact or handling of significant quantities, butyl rubber or neoprene gloves are the preferred choice due to their superior resistance to a wide range of organic chemicals, including aldehydes.[6] Nitrile gloves are a common and effective choice for general laboratory work and provide good short-term protection against splashes. However, their resistance to aromatic compounds can be limited, and they should be replaced immediately if contamination is suspected.[4][7][8]

Operational Plan: A Step-by-Step Guide to Safe Handling

The following workflow is designed to minimize exposure and ensure a safe working environment when handling this compound.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review SDS prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_workspace Prepare Workspace (Fume Hood) prep_ppe->prep_workspace weigh Weigh Solid in Fume Hood prep_workspace->weigh dissolve Dissolve in Appropriate Solvent weigh->dissolve transfer Transfer Solution dissolve->transfer decontaminate Decontaminate Glassware transfer->decontaminate dispose_waste Dispose of Waste decontaminate->dispose_waste remove_ppe Remove PPE dispose_waste->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands

Caption: A streamlined workflow for the safe handling of this compound.

Step 1: Preparation
  • Review the Safety Data Sheet (SDS): Before any work begins, thoroughly read and understand the SDS for this compound.[1]

  • Don Appropriate PPE: Put on all required personal protective equipment as outlined in the table above.

  • Prepare the Workspace: Whenever possible, handle the solid compound within a certified chemical fume hood to minimize the risk of inhalation.[10] Ensure the workspace is clean and uncluttered.

Step 2: Handling
  • Weighing: Carefully weigh the required amount of the solid compound in the fume hood. Use a spatula to transfer the solid and avoid creating dust.

  • Dissolving: If the experimental procedure requires a solution, add the solvent to the solid slowly to avoid splashing.

  • Transferring: When transferring the solution, use appropriate glassware and techniques to prevent spills.

Step 3: Cleanup and Disposal
  • Decontamination: Thoroughly decontaminate all glassware and equipment that has come into contact with the chemical.

  • Waste Disposal: Dispose of all chemical waste, including contaminated consumables, in a designated and properly labeled hazardous waste container.[1] Do not discharge to sewer systems.[1]

  • PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed last.

  • Hand Washing: Wash hands thoroughly with soap and water after completing the work and removing gloves.

Disposal Plan: Ensuring Environmental Responsibility

Proper disposal of this compound and its containers is crucial to prevent environmental contamination.

  • Chemical Waste: The material can be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[1]

  • Contaminated Packaging: Containers should be triple-rinsed (or equivalent) and can then be offered for recycling or reconditioning.[1] Alternatively, the packaging can be punctured to render it unusable and disposed of in a sanitary landfill.[1]

The following decision tree illustrates the proper disposal pathway:

Disposal_Plan start Waste Generated is_chemical Is it the chemical compound? start->is_chemical is_container Is it the original container? start->is_container is_consumable Is it a contaminated consumable? start->is_consumable licensed_disposal Licensed Chemical Destruction/Incineration is_chemical->licensed_disposal triple_rinse Triple Rinse Container is_container->triple_rinse haz_waste Dispose in Labeled Hazardous Waste Container is_consumable->haz_waste recycle Recycle/Recondition triple_rinse->recycle puncture_landfill Puncture and Dispose in Sanitary Landfill triple_rinse->puncture_landfill

Caption: Decision tree for the proper disposal of this compound and related waste.

By adhering to these comprehensive guidelines, researchers can confidently and safely handle this compound, fostering a secure and productive laboratory environment.

References

  • Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. (2023, December 14). Retrieved from [Link]

  • Nitrile Glove Chemical-Compatibility Reference. (n.d.). UPenn EHRS. Retrieved from [Link]

  • OSHA Glove Selection Chart. (n.d.). Environmental Health and Safety. Retrieved from [Link]

  • Safety and Handling of Organic Compounds in the Lab | Solubility of Things. (n.d.). Retrieved from [Link]

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. (2025, March 4). HSC Chemistry. Retrieved from [Link]

  • Chemical Safety: Personal Protective Equipment. (n.d.). Retrieved from [Link]

  • Butyl Gloves. (2025, June 22). The Glove Guru. Retrieved from [Link]

  • Gloves Chemical Resistance Chart. (n.d.). Retrieved from [Link]

  • Glove Selection Examples of Chemical Resistance of Common Glove Materials Excellent, Good, Fair, Poor. (n.d.). Retrieved from [Link]

  • Topic 1: Safety in the Organic Chemistry Laboratory. (n.d.). CSUB. Retrieved from [Link]

  • Working with Chemicals. (n.d.). In Prudent Practices in the Laboratory. National Academies Press. Retrieved from [Link]

  • The Complete Guide to Chemical-Resistant Gloves: Materials and Applications. (2025, September 14). Retrieved from [Link]

  • Chemical Resistance Selection Chart for Protective Gloves. (n.d.). Office of Environmental Health and Safety | ECU. Retrieved from [Link]

  • Chemical Resistance of Glove Materials. (n.d.). SKS Science Products. Retrieved from [Link]

  • Hand Protection Chemical Resistance Guide. (n.d.). Environment, Health and Safety. Retrieved from [Link]

  • Indole-5-carboxaldehyde | C9H7NO | CID 589040. (n.d.). PubChem. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-ethyl-1H-indole-5-carbaldehyde
Reactant of Route 2
Reactant of Route 2
1-ethyl-1H-indole-5-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.